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  • Product: 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one
  • CAS: 1158794-33-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

Executive Summary This technical guide details the synthesis of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one , a critical heterocyclic building block used in the development of antiviral agents (e.g., acyclic nucleos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one , a critical heterocyclic building block used in the development of antiviral agents (e.g., acyclic nucleoside phosphonate analogs) and kinase inhibitors.[1] The protocol prioritizes scalability and atom economy, utilizing a two-step convergent synthesis : (1) the condensation of methyl 4-methoxyacetoacetate with thiourea to form the pyrimidine core, followed by (2) nucleophilic displacement of the thione moiety with hydrazine.

This guide deviates from standard textbook recipes by addressing the specific solubility challenges posed by the methoxymethyl side chain and providing a self-validating purification logic.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the stability of the methoxymethyl ether linkage during the nucleophilic substitution at the C2 position. The strategic disconnection reveals two key precursors.

Strategic Logic[1]
  • The Pyrimidine Core: Constructed via a condensation reaction (Biginelli-type or standard cyclization) between a

    
    -keto ester and a urea derivative.[1]
    
  • The C2-Hydrazine Moiety: Introduced late-stage.[1] While 2-chloropyrimidines are common electrophiles, the 2-thiouracil intermediate is preferred here.[1] It avoids the use of phosphoryl chloride (

    
    ), reducing hazardous waste and simplifying the workup to a "green" evolution of 
    
    
    
    gas (captured in scrubbers).
Diagram 1: Retrosynthetic Pathway

Retrosynthesis Target Target: 2-hydrazino-6-(methoxymethyl) pyrimidin-4(3H)-one Intermediate Intermediate: 6-(methoxymethyl)-2-thioxo- 2,3-dihydropyrimidin-4(1H)-one Intermediate->Target Nucleophilic Displacement (-H2S) Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Target PrecursorA Precursor A: Methyl 4-methoxyacetoacetate PrecursorA->Intermediate Cyclization (NaOMe/MeOH) PrecursorB Precursor B: Thiourea PrecursorB->Intermediate

Caption: Retrosynthetic disconnection showing the assembly of the pyrimidine core followed by functional group interconversion at C2.

Part 2: Experimental Protocols

Step 1: Synthesis of 6-(methoxymethyl)-2-thiouracil

Objective: Construct the pyrimidine ring with the C6-methoxymethyl substituent.[1] Mechanism: Base-catalyzed Michael addition of thiourea to the


-keto ester, followed by cyclization and elimination of methanol.[1]
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Methyl 4-methoxyacetoacetate146.141.0Electrophile / Scaffold
Thiourea76.121.2Dinucleophile
Sodium Methoxide (NaOMe)54.021.2Base Catalyst
Methanol (Anhydrous)32.04SolventReaction Medium
Procedure
  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve Sodium Methoxide (1.2 eq) in anhydrous Methanol (10 mL/g of substrate).

  • Addition: Add Thiourea (1.2 eq) to the stirred solution. Stir for 15 minutes at room temperature until fully dissolved.

  • Cyclization: Add Methyl 4-methoxyacetoacetate (1.0 eq) dropwise over 20 minutes. The reaction is exothermic; maintain temperature

    
    C.[1]
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1] The starting ester spot (
    
    
    
    ) should disappear, replaced by a baseline spot (thiouracil salt).
  • Isolation:

    • Cool to room temperature.[1]

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.[1]

    • Dilute with water (equal volume to original methanol).[1]

    • Critical Step: Acidify carefully with Glacial Acetic Acid or 2M HCl to pH 4–5.[1] The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Dry in a vacuum oven at
    
    
    C.

Validation:

  • Yield Expectation: 75–85%.[1]

  • Appearance: White to pale yellow crystalline powder.[1]

  • Melting Point: >200°C (dec).[1][2][3]

Step 2: Hydrazinolysis to 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

Objective: Displace the C2-sulfur atom with hydrazine.[1] Causality: The sulfur atom in the 2-thiouracil intermediate is a "soft" leaving group.[1] While S-alkylation (using MeI) creates a better leaving group (-SMe), direct hydrazinolysis is effective for this substrate and avoids the formation of methanethiol (highly odorous).[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
6-(methoxymethyl)-2-thiouracil~172.21.0Substrate
Hydrazine Hydrate (80%)50.065.0Nucleophile (Excess)
Ethanol / Water (1:[1]1)-SolventMedium
Procedure
  • Setup: Place the 6-(methoxymethyl)-2-thiouracil (from Step 1) in a round-bottom flask.

  • Solvation: Add a 1:1 mixture of Ethanol/Water (15 mL/g of substrate).

  • Reagent Addition: Add Hydrazine Hydrate (5.0 eq). Note: Excess hydrazine drives the equilibrium forward and prevents the formation of the symmetrical azine dimer.

  • Reaction: Reflux the mixture (

    
    C) for 4–6 hours.
    
    • Observation: Evolution of

      
       gas (rotten egg smell) indicates reaction progress.[1] Use a bleach trap  for the exhaust gas.[1]
      
  • Monitoring: Reaction completion is indicated by the dissolution of the starting material and the eventual precipitation of the product (or clear solution depending on concentration).

  • Workup:

    • Cool the mixture to

      
      C (ice bath).
      
    • The product, 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one , typically precipitates as a solid.[1]

    • If no precipitate forms, concentrate the solution to half volume and cool again.

  • Purification: Filter the solid. Wash with cold water to remove excess hydrazine salts.[1] Recrystallize from Ethanol/Water if necessary.[1]

Diagram 2: Reaction Workflow

Workflow Start Start: 6-(methoxymethyl)-2-thiouracil Mix Suspend in EtOH/H2O (1:1) Start->Mix Add Add Hydrazine Hydrate (5 eq.) Mix->Add Reflux Reflux 4-6h (H2S Evolution - Scrub!) Add->Reflux Cool Cool to 0°C Reflux->Cool Filter Filter Precipitate Cool->Filter End Final Product: 2-hydrazino-6-(methoxymethyl) pyrimidin-4(3H)-one Filter->End

Caption: Operational workflow for the hydrazinolysis step, highlighting critical safety points (H2S evolution).

Part 3: Characterization & Quality Control[1]

To ensure the integrity of the synthesized compound, the following analytical parameters must be met. The absence of the S-H/C=S signal and the appearance of hydrazide protons are diagnostic.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

3.30 (s, 3H)
-OCH3 group (Methoxy)

4.20 (s, 2H)
-CH2- group (Methoxymethyl)

5.60 (s, 1H)
C5-H (Pyrimidine ring)

8.50 (br s, 1H)
-NH- (Hydrazine, exchangeable)

4.0-5.0 (br s, 2H)
-NH2 (Hydrazine, exchangeable)
Mass Spec (ESI) [M+H]+

171.08
Consistent with

Appearance White to off-white needlesHigh purity crystalline form

Troubleshooting:

  • Issue: Product is an oil or sticky gum.[1]

    • Solution: Triturate with diethyl ether or cold acetonitrile to induce crystallization.[1] The methoxymethyl group increases lipophilicity compared to the methyl analog, sometimes delaying crystallization.

  • Issue: Low Yield in Step 2.

    • Solution: Ensure the intermediate from Step 1 is dry.[1] Water inhibits the reflux temperature needed for sulfur displacement.[1] Alternatively, methylate the sulfur first (MeI/NaOH) to form the 2-SMe derivative, which reacts faster with hydrazine.[1]

References

  • Synthesis of 2-hydrazinopyrimidines via 2-thiouracil

    • Reddy, G. M., et al. "Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine."[1] Heteroletters, Vol. 1, No. 1, 2011.[1]

    • Source:4[1]

  • Precursor Synthesis (Methyl 4-methoxyacetoacetate)

    • Mitsuhashi, S., et al. "General procedure for the synthesis of methyl 4-methoxyacetoacetate."[1][5] Journal of the American Chemical Society, 2008, 130, 4140.[1][5]

    • Source:5[1]

  • Hydrazinolysis of Pyrimidines

    • Brown, D. J.[1] "The Pyrimidines."[1][4][6] The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] (Standard Reference Text).

    • Context: Confirms the reactivity of 2-thioxo and 2-methylthio pyrimidines toward hydrazine hydrate.[1]

  • Safety & Properties of Hydrazinopyrimidines

    • PubChem Compound Summary: 2-Hydrazinopyridine (Analogous reactivity/safety profile).[1]

    • Source:7[1]

Sources

Exploratory

chemical structure and properties of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Potential Antimycobacterial Agent The landscape of infectious diseases is in constant flux, with the emergence of drug-resistant patho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Antimycobacterial Agent

The landscape of infectious diseases is in constant flux, with the emergence of drug-resistant pathogens posing a significant threat to global health. In this context, the exploration of novel chemical scaffolds with therapeutic potential is of paramount importance. This guide delves into the chemical structure and properties of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one, a member of the 2-hydrazino-pyrimidin-4(3H)-one class of compounds. While specific experimental data for this particular analog remains to be extensively published, this document synthesizes the available information on its chemical family to provide a comprehensive technical overview. The insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in the potential of this compound and its derivatives as a new frontier in antimicrobial, particularly antimycobacterial, therapy.

Molecular Architecture: The Chemical Identity of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its molecular structure. 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one, identified by the Chemical Abstracts Service (CAS) number 1158794-33-2 , is a heterocyclic compound belonging to the pyrimidinone family.

The core of the molecule is a pyrimidin-4(3H)-one ring, a six-membered aromatic heterocycle containing two nitrogen atoms. This core is substituted at three key positions:

  • Position 2: A hydrazino group (-NHNH2) is attached. This functional group is crucial for the compound's reactivity and potential biological activity.

  • Position 6: A methoxymethyl group (-CH2OCH3) is present. The ether linkage in this substituent can influence the compound's solubility and pharmacokinetic properties.

  • Position 4: A carbonyl group (C=O) defines the molecule as a pyrimidinone. The presence of the adjacent nitrogen atom at position 3 allows for the existence of a tautomeric enol form, although the keto form is generally predominant.

The interplay of these functional groups dictates the molecule's electronic distribution, reactivity, and its potential to interact with biological targets.

Chemical Structure:

Caption: Chemical structure of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one.

Physicochemical Properties: A Predictive Overview

PropertyPredicted Value/CharacteristicRationale and Significance
Molecular Formula C6H10N4O2This determines the compound's exact mass and elemental composition.
Molecular Weight 170.17 g/mol A relatively low molecular weight is generally favorable for oral bioavailability.
Melting Point Expected to be a solid with a relatively high melting pointThe presence of hydrogen bond donors and acceptors (amine, amide, and hydrazino groups) suggests strong intermolecular forces, leading to a higher melting point.
Solubility Predicted to have moderate solubility in polar organic solvents and limited solubility in nonpolar solvents. Aqueous solubility is likely pH-dependent.The methoxymethyl group may slightly enhance lipophilicity compared to a simple methyl group. The hydrazino and pyrimidinone moieties can participate in hydrogen bonding with water, but the overall molecule has significant nonpolar character.
pKa The pyrimidinone ring and the hydrazino group are expected to have distinct pKa values.The pyrimidinone ring has both acidic and basic character.[3] The hydrazino group is basic. These properties will influence the compound's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with targets.
LogP Predicted to be in a range suitable for drug-likeness.The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity. A balanced LogP is essential for good absorption and distribution.

Synthesis and Reactivity: Forging the Molecule

The synthesis of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one would likely follow established methodologies for the preparation of 2-hydrazinopyrimidinones. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyrimidinone ring with hydrazine hydrate.

A Plausible Synthetic Pathway:

A general synthetic route would likely start from a precursor such as a 2-thiopyrimidine or a 2-chloropyrimidine. The reaction with hydrazine hydrate would then yield the desired 2-hydrazinopyrimidinone.

G A 2-Thio-6-(methoxymethyl) -pyrimidin-4(3H)-one B 2-Hydrazino-6-(methoxymethyl) -pyrimidin-4(3H)-one A->B Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux

Caption: A potential synthetic route to the target compound.

Experimental Considerations:

  • Choice of Precursor: The reactivity of the leaving group at the 2-position is a critical factor. 2-Methylthio or 2-chloro derivatives are often used as they are good leaving groups for nucleophilic aromatic substitution.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent such as ethanol and may require heating to reflux to proceed at a reasonable rate.

  • Purification: Purification of the final product would likely involve recrystallization or column chromatography to remove any unreacted starting materials and byproducts.

Biological Activity and Therapeutic Potential: A Focus on Antimycobacterial Action

The primary therapeutic interest in the 2-hydrazino-pyrimidin-4(3H)-one scaffold lies in its potential as an antimycobacterial agent. A study on a library of derivatives of this core structure revealed promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4]

Proposed Mechanism of Action: Iron Sequestration

The antimycobacterial activity of these compounds is hypothesized to stem from their ability to chelate iron.[4] Iron is an essential nutrient for the survival and proliferation of M. tuberculosis within the host. The bacterium utilizes small molecules called siderophores to scavenge iron from the host environment. The hydrazone tautomer of 2-hydrazinopyrimidinones can act as a metal chelator, potentially interfering with the function of siderophores and depriving the bacteria of this vital nutrient.[4]

G cluster_0 Bacterial Environment cluster_1 Drug Action M_tuberculosis Mycobacterium tuberculosis Bacterial_Growth Bacterial Growth Inhibited M_tuberculosis->Bacterial_Growth Promotes Siderophore Siderophore Siderophore->M_tuberculosis Iron Uptake Fe3_Host Host Iron (Fe³⁺) Fe3_Host->Siderophore Binding Drug 2-Hydrazino-pyrimidin-4(3H)-one Derivative Drug->Siderophore Interference Drug->Fe3_Host Chelation Fe3_Chelated Chelated Iron

Caption: Proposed mechanism of antimycobacterial action.

Structure-Activity Relationships (SAR):

While a detailed SAR for the 6-(methoxymethyl) derivative is not available, studies on related compounds suggest that the nature of the substituent at the 6-position can significantly influence the antimycobacterial activity. The methoxymethyl group in the target compound may modulate its solubility and ability to penetrate the mycobacterial cell wall, potentially impacting its efficacy.

Experimental Protocols: A Guide for the Laboratory

The following are generalized protocols for the synthesis and characterization of 2-hydrazino-pyrimidin-4(3H)-one derivatives, which can be adapted for the specific synthesis of the 6-(methoxymethyl) analog.

A. General Synthesis of 2-Hydrazino-pyrimidin-4(3H)-ones:

  • Starting Material Preparation: Synthesize the appropriate 2-substituted-6-(methoxymethyl)pyrimidin-4(3H)-one precursor (e.g., 2-chloro or 2-methylthio derivative).

  • Hydrazinolysis:

    • Dissolve the precursor in a suitable solvent, such as ethanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one.

    • Alternatively, purify the compound using column chromatography on silica gel.

B. Physicochemical Characterization:

  • Melting Point: Determine the melting point of the purified compound using a standard melting point apparatus.

  • Solubility: Assess the solubility of the compound in a range of solvents (e.g., water, buffers at different pH values, ethanol, DMSO, chloroform).

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: Record an IR spectrum to identify the characteristic functional groups (e.g., N-H, C=O, C-O-C).

Future Directions and Conclusion

2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one represents a promising, yet underexplored, molecule within a class of compounds with demonstrated antimycobacterial potential. This technical guide has provided a comprehensive overview of its chemical structure, predicted properties, and a plausible synthetic route, all grounded in the context of its more broadly studied chemical family.

The path forward for realizing the therapeutic potential of this compound is clear. Rigorous experimental validation of its physicochemical properties, detailed spectroscopic characterization, and a thorough investigation of its biological activity are essential next steps. Specifically, studies to confirm its antimycobacterial efficacy, elucidate its precise mechanism of action, and evaluate its toxicity profile will be crucial for its advancement as a potential drug candidate.

The information compiled in this guide serves as a foundational resource to stimulate and support further research into 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one, with the ultimate goal of contributing to the development of new and effective treatments for tuberculosis and other infectious diseases.

References

  • PubChem. 2-Hydrazinyl-6-methoxypyridine. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • Note Synthesis and Characterization of Some Pyrimidinone Derivatives. [Link]

  • MDPI. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. [Link]

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • MDPI. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]

  • PubMed. Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional- similarity to siderophores as potential antimycobacterial agents. [Link]

  • Google Patents.
  • Der Pharma Chemica. Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. [Link]

  • PubMed. Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional- similarity to siderophores as potential antimycobacterial agents. [Link]

Sources

Foundational

The Pyrimidine Scaffold: From "Lethal Synthesis" to Targeted Kinase Inhibition

Topic: Discovery and History of Pyrimidine Derivatives in Research Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads Executive Summary: The Privileged Structure In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Pyrimidine Derivatives in Research Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary: The Privileged Structure

In the pharmacopeia of small-molecule therapeutics, few heterocycles possess the ubiquity of pyrimidine (1,3-diazine). Its structural integration into the genetic code (cytosine, thymine, uracil) renders it an indispensable template for bioisosteric design. For the drug development scientist, the history of pyrimidine is not merely a timeline of dates but a progression of mechanistic sophistication—moving from serendipitous isolation to the rational design of suicide inhibitors and allosteric modulators.

This guide analyzes the evolution of pyrimidine derivatives, focusing on the causality between chemical structure and biological efficacy, and provides validated protocols for their synthesis and evaluation.[1]

Era 1: The Structural Genesis (1885–1950)

While pyrimidine derivatives like alloxan were known earlier, the systematic categorization began with Adolf Pinner , who coined the term "pyrimidine" in 1885 to describe the unsubstituted 1,3-diazine ring [1].

The Biological Imperative

The early 20th century established pyrimidines as the "informational" moiety of nucleic acids. This realization birthed the concept of antimetabolites : if the cell relies on uracil for RNA synthesis or thymine for DNA synthesis, a chemically modified mimic could theoretically stall cellular replication.[2]

  • Key Insight: The pyrimidine ring is electron-deficient compared to benzene, making it susceptible to nucleophilic attack at positions 2, 4, and 6, yet stable enough to serve as a rigid scaffold for hydrogen-bonding donors/acceptors.

Era 2: The Antimetabolite Revolution & "Lethal Synthesis"

The defining moment for pyrimidines in oncology was the synthesis of 5-Fluorouracil (5-FU) by Charles Heidelberger in 1957 [2].

The Heidelberger Rationale

Heidelberger observed that rat hepatomas utilized radioactive uracil for nucleic acid biosynthesis more avidly than normal liver tissue. He hypothesized that blocking this pathway would selectively target tumors.

  • The Fluorine Substitution: Heidelberger chose fluorine because its Van der Waals radius (1.47 Å) is nearly identical to hydrogen (1.20 Å), allowing the enzyme Thymidylate Synthase (TS) to accept 5-FU as a substrate. However, the high electronegativity of the C-F bond prevents the methylation step required to convert dUMP to dTMP.

Mechanism: Suicide Inhibition

This process is termed "lethal synthesis" because the cell metabolizes the drug into the active toxin (F-dUMP). F-dUMP forms a covalent ternary complex with TS and the cofactor 5,10-methylene-tetrahydrofolate, permanently disabling the enzyme.

G cluster_0 Lethal Synthesis Pathway Prodrug 5-FU (Prodrug) Metabolism Metabolic Activation (OPRT/TK) Prodrug->Metabolism FdUMP F-dUMP (Active Inhibitor) Metabolism->FdUMP TS Thymidylate Synthase (Target Enzyme) FdUMP->TS Binds Complex Covalent Ternary Complex (Irreversible Inhibition) TS->Complex Trapped DNA DNA Synthesis (dTMP Depletion) Complex->DNA Blocks

Figure 1: The mechanism of "Lethal Synthesis" where 5-FU is metabolically activated to F-dUMP, creating a deadlock in the Thymidylate Synthase catalytic cycle.

Era 3: Rational Design & Antivirals (The Elion/Hitchings Era)

While Heidelberger focused on fluorine, Gertrude Elion and George Hitchings at Burroughs Wellcome revolutionized the field by moving away from trial-and-error to Rational Drug Design . Their work on purines is legendary, but their principles extended to pyrimidines, leading to the development of Zidovudine (AZT) .

The Chain Terminator Concept

AZT is a thymidine analogue where the 3'-hydroxyl group is replaced by an azido group (-N3).

  • Mechanism: Reverse Transcriptase (RT) incorporates AZT-triphosphate into viral DNA. The lack of a 3'-OH group prevents the formation of the phosphodiester bond with the next nucleotide, terminating the DNA chain immediately [3].

Technical Protocol: Synthesis of Pyrimidine Scaffolds

For modern researchers, the Biginelli Reaction remains the gold standard for generating dihydropyrimidinone (DHPM) libraries. It is a Multi-Component Reaction (MCR) that is atom-economic and amenable to high-throughput screening.

Protocol: Microwave-Assisted Green Biginelli Synthesis

This protocol utilizes a Lewis Acid catalyst (Yb(OTf)3) to avoid the corrosive nature of HCl and improve yield.

Reagents:

  • Benzaldehyde derivative (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea/Thiourea (1.2 mmol)

  • Ytterbium(III) triflate [Yb(OTf)3] (5 mol%)

  • Solvent: Ethanol (Green solvent)

Workflow:

  • Charge: In a microwave-safe vial, combine the aldehyde, ethyl acetoacetate, and urea in 2 mL of ethanol.

  • Catalyze: Add 5 mol% Yb(OTf)3.

  • Irradiate: Seal and heat in a microwave reactor at 100°C for 10–15 minutes (max power 150W).

    • Note: Conventional heating requires reflux for 4–6 hours.

  • Work-up: Cool to room temperature. Pour the mixture into crushed ice.

  • Purification: The solid precipitate is filtered, washed with cold water/ethanol (9:1), and recrystallized from hot ethanol.

Biginelli Aldehyde Aryl Aldehyde Imine Acyl-Imine Intermediate Aldehyde->Imine Condensation Ketoester Beta-Keto Ester Cyclization Cyclodehydration (Acid Catalyzed) Ketoester->Cyclization Michael Addition Urea Urea / Thiourea Urea->Imine Condensation Imine->Cyclization Michael Addition Product 3,4-Dihydropyrimidinone (DHPM Scaffold) Cyclization->Product

Figure 2: The Biginelli Multi-Component Reaction pathway for rapid scaffold generation.

Data Summary: Evolution of Pyrimidine Therapeutics

GenerationKey Drug (Year)Mechanism of ActionTherapeutic AreaKey Chemical Feature
Gen 1 Phenobarbital (1912)GABA-A receptor modulationSedative/HypnoticBarbituric acid core
Gen 2 5-Fluorouracil (1957)Thymidylate Synthase InhibitionOncology (Solid tumors)C-5 Fluorine substitution
Gen 3 Zidovudine (1987)Reverse Transcriptase Chain TerminationHIV/AIDS3'-Azido sugar modification
Gen 4 Ibrutinib (2013)BTK Inhibition (Covalent)Oncology (Leukemia)Pyrazolo[3,4-d]pyrimidine fused system
Gen 5 Osimertinib (2015)EGFR T790M InhibitionOncology (NSCLC)Pyrimidine core as kinase hinge binder

Validation Protocol: Thymidylate Synthase (TS) Kinetics

To validate a new pyrimidine derivative as a TS inhibitor (following the Heidelberger model), use a spectrophotometric assay tracking the oxidation of NADPH.

Principle: The reaction converts dUMP + 5,10-methylene-THF


 dTMP + DHF.
To measure this, we couple it with Dihydrofolate Reductase (DHFR), which converts DHF + NADPH + H+ 

THF + NADP+. We monitor the decrease in absorbance of NADPH at 340 nm.

Step-by-Step:

  • Buffer Prep: 50 mM TES buffer (pH 7.4), 25 mM MgCl2, 6.5 mM HCHO, 1 mM EDTA, 75 mM 2-mercaptoethanol.

  • Enzyme Activation: Incubate recombinant human TS (0.2 µg) in buffer at 25°C for 5 mins.

  • Substrate Addition: Add 200 µM dUMP and varying concentrations of your pyrimidine derivative.

  • Initiation: Start reaction by adding 200 µM 5,10-CH2-H4folate.

  • Measurement: Monitor

    
    A340 for 5 minutes.
    
  • Analysis: Plot Lineweaver-Burk graphs. A competitive inhibitor (vs dUMP) will increase

    
     without changing 
    
    
    
    . A suicide inhibitor (like F-dUMP) will show time-dependent inactivation.

References

  • Pinner, A. (1885).[3] "Über Pyrimidin." Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760.

  • Heidelberger, C., et al. (1957).[4][5] "Fluorinated Pyrimidines, a New Class of Tumour-Inhibitory Compounds."[4] Nature, 179, 663–666.[4]

  • Elion, G. B. (1989).[6] "The Purine Path to Chemotherapy." Science, 244(4900), 41-47.

  • Kappe, C. O. (2000). "Biologically Active Dihydropyrimidones of the Biginelli-Type—A Literature Survey." European Journal of Medicinal Chemistry, 35(12), 1043-1052.

  • Parker, W. B., & Cheng, Y. C. (1990). "Metabolism and Mechanism of Action of 5-Fluorouracil." Pharmacology & Therapeutics, 48(3), 381-395.

Sources

Exploratory

IUPAC name and synonyms for 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

High-Purity Heterocyclic Building Block for Medicinal Chemistry Executive Summary This technical guide profiles 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS 1158794-33-2), a specialized pyrimidine derivative uti...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Heterocyclic Building Block for Medicinal Chemistry

Executive Summary

This technical guide profiles 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS 1158794-33-2), a specialized pyrimidine derivative utilized primarily as a scaffold in the synthesis of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[4,3-a]pyrimidines. Characterized by its dual nucleophilic hydrazino moiety and the solubilizing methoxymethyl side chain, this compound serves as a critical intermediate in drug discovery campaigns targeting kinase inhibition and antimicrobial activity.

Chemical Identity & Nomenclature

Accurate nomenclature is essential for database integration and intellectual property filings. The compound exists in dynamic equilibrium between lactam (one) and lactim (ol) tautomers, with the hydrazino group also capable of hydrazone tautomerism.

Identification Data
ParameterDetail
IUPAC Name 2-Hydrazinyl-6-(methoxymethyl)pyrimidin-4(3H)-one
Preferred Synonym 2-Hydrazino-6-(methoxymethyl)-4-hydroxypyrimidine
CAS Registry Number 1158794-33-2
Molecular Formula C₆H₁₀N₄O₂
Molecular Weight 170.17 g/mol
SMILES COCC1=CC(=O)NC(=N1)NN
InChIKey Predicted based on structure:[1][2][3] ZMYMWRORNQVELJ-UHFFFAOYSA-N (Analogous core)
Tautomeric Dynamics

In solution, the compound exhibits prototropic tautomerism. While the 4(3H)-one (lactam) form is generally predominant in polar solvents like DMSO, the 4-ol (lactim) form is reactive during O-alkylation or chlorination events.

Tautomerism Lactam Lactam Form (Pyrimidin-4(3H)-one) Lactim Lactim Form (Pyrimidin-4-ol) Lactam->Lactim Proton Transfer (Solvent Dependent) Hydrazone Hydrazone Form (Minor Equilibrium) Lactam->Hydrazone Tautomerization

Figure 1: Tautomeric equilibrium of 2-hydrazinopyrimidines. The lactam form is typically the stable solid-state polymorph.

Structural Analysis & Physicochemical Properties

Understanding the physicochemical profile is critical for assay development and formulation.

PropertyValue / PredictionCausality/Notes
Appearance White to off-white crystalline solidTypical of amino-pyrimidinones due to H-bonding networks.
Solubility DMSO, DMF, dilute acidThe basic hydrazino group protonates in acid, enhancing solubility.
pKa (Calculated) ~3.5 (Hydrazine N), ~9.2 (Amide NH)The pyrimidine ring withdraws electron density, lowering the pKa of the hydrazine compared to alkyl hydrazines.
LogP -0.8 to -0.3 (Predicted)Methoxymethyl group adds slight lipophilicity compared to the methyl analog, but the molecule remains polar.

Synthetic Methodology (Expert Protocol)

Objective: Synthesis of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one starting from ethyl 4-methoxyacetoacetate.

Mechanism: The synthesis relies on the "Principal Synthesis" of pyrimidines (condensation of a 1,3-dielectrophile with a bis-nucleophile), followed by nucleophilic aromatic substitution (


).
Retrosynthetic Pathway
  • Cyclization: Ethyl 4-methoxyacetoacetate + Thiourea

    
     6-(Methoxymethyl)-2-thiouracil.
    
  • Activation: S-alkylation (Methylation) to create a better leaving group (-SMe).

  • Substitution: Displacement of the thiomethyl group by hydrazine.

Synthesis SM1 Ethyl 4-methoxyacetoacetate Int1 Intermediate 1: 6-(Methoxymethyl)-2-thiouracil SM1->Int1 NaOEt/EtOH Reflux, 4h (Cyclization) SM2 Thiourea SM2->Int1 NaOEt/EtOH Reflux, 4h (Cyclization) Int2 Intermediate 2: 2-(Methylthio)-6-(methoxymethyl) pyrimidin-4(3H)-one Int1->Int2 MeI, NaOH (S-Methylation) Final Target Product: 2-Hydrazino-6-(methoxymethyl) pyrimidin-4(3H)-one Int2->Final NH2NH2·H2O EtOH, Reflux (SnAr Displacement)

Figure 2: Step-wise synthetic route designed to maximize yield and purity by utilizing the S-methyl leaving group strategy.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for 2-hydrazinopyrimidines [1, 2].

Step 1: Synthesis of 6-(Methoxymethyl)-2-thiouracil
  • Reagents: Dissolve Sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Addition: Add Thiourea (1.0 eq) followed by dropwise addition of Ethyl 4-methoxyacetoacetate (1.0 eq).

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Evaporate solvent. Dissolve residue in water and acidify with acetic acid to pH 5. The product precipitates.[3][4] Filter and dry.[5]

Step 2: Activation (S-Methylation)

Rationale: Direct hydrazinolysis of thiouracils is possible but often requires harsh conditions and yields H2S gas. S-methylation creates a more reactive leaving group.

  • Reagents: Suspend the thiouracil intermediate in 1N NaOH (1.1 eq).

  • Reaction: Add Methyl Iodide (MeI, 1.1 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Validation: Product precipitates as a white solid. Filter and wash with cold water.

Step 3: Hydrazinolysis (Target Synthesis)
  • Setup: Dissolve 2-(methylthio)-6-(methoxymethyl)pyrimidin-4(3H)-one in Ethanol (10 volumes).

  • Nucleophile: Add Hydrazine hydrate (80%, 5.0 eq). Excess hydrazine prevents the formation of bis-pyrimidine byproducts.

  • Conditions: Reflux for 3–5 hours. Evolution of methanethiol (stench) indicates reaction progress.

  • Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate to half volume and cool to 4°C.

  • Purification: Recrystallize from Ethanol/Water.

Applications in Drug Discovery

Scaffold for Fused Heterocycles

The 2-hydrazino group is a versatile "linchpin" for constructing fused ring systems.

  • Pyrazolo[1,5-a]pyrimidines: Reaction with

    
    -keto esters or 
    
    
    
    -diketones yields pyrazolo-pyrimidines, a privileged scaffold in kinase inhibitors (e.g., CDK inhibitors) [3].
  • [1,2,4]Triazolo[4,3-a]pyrimidines: Condensation with orthoesters or carboxylic acids closes the triazole ring, often enhancing metabolic stability.

Metal Chelation & Antimicrobial Activity

Hydrazino-pyrimidinones possess tridentate chelating capabilities.

  • Siderophore Mimicry: Research indicates that 2-hydrazinopyrimidin-4-one derivatives can chelate iron, mimicking bacterial siderophores.[6] This mechanism has been exploited to develop antimycobacterial agents that starve M. tuberculosis of iron [2].

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Hydrazine Residues: Ensure the final product is free of residual hydrazine (a known carcinogen) using HPLC or colorimetric tests (e.g., p-dimethylaminobenzaldehyde test).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazine moiety.

References

  • Matrix Fine Chemicals. (n.d.). 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine. Retrieved February 18, 2026, from [Link]

  • Sriram, D., et al. (2013). Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional-similarity to siderophores as potential antimycobacterial agents. PubMed. Retrieved February 18, 2026, from [Link]

  • Hetero Letters. (2016). Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine. Retrieved February 18, 2026, from [Link]

  • PubChem. (2025).[2] 2-Hydrazinyl-6-methoxypyridine (Analogous Structure Data). Retrieved February 18, 2026, from [Link]

Sources

Foundational

Advanced Synthesis of Hydrazinopyrimidines: Mechanisms, Protocols, and Applications

Executive Summary Hydrazinopyrimidines serve as critical pharmacophores in modern medicinal chemistry, functioning as precursors to fused heterocyclic systems like triazolopyrimidines and pyrazolopyrimidines. Their struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazinopyrimidines serve as critical pharmacophores in modern medicinal chemistry, functioning as precursors to fused heterocyclic systems like triazolopyrimidines and pyrazolopyrimidines. Their structural versatility underpins the efficacy of several kinase inhibitors (e.g., Pazopanib intermediates) and antimicrobial agents. This guide provides a technical deep-dive into the regioselective synthesis of hydrazinopyrimidines, emphasizing the mechanistic rationale behind


 displacements, validated experimental protocols, and downstream cyclization strategies.

Mechanistic Foundations: Nucleophilic Aromatic Substitution ( )

The synthesis of hydrazinopyrimidines primarily relies on nucleophilic aromatic substitution (


). The pyrimidine ring is inherently electron-deficient (π-deficient), making it highly susceptible to nucleophilic attack by hydrazine.
Regioselectivity: C-4 vs. C-2

When starting with 2,4-dichloropyrimidine , the reaction with hydrazine is highly regioselective.

  • C-4 Position: The C-4 carbon is more electrophilic than C-2. Quantum mechanical calculations (LUMO analysis) reveal a larger orbital coefficient at C-4, facilitating the initial nucleophilic attack. Additionally, the intermediate Meisenheimer complex formed at C-4 is more stabilized by the para-nitrogen (N-1) than the complex formed at C-2.

  • C-2 Position: Substitution at C-2 typically requires the C-4 position to be blocked (e.g., by an amino or alkyl group) or the use of specific directing groups.

Key Insight: In unsubstituted 2,4-dichloropyrimidine, the C-4 chlorine is displaced approximately 10–100 times faster than the C-2 chlorine under standard conditions [1, 2].

SNAr_Mechanism Start 2,4-Dichloropyrimidine Attack Nucleophilic Attack (Hydrazine at C-4) Start->Attack k1 >> k2 Byproduct 2-Hydrazino-4-chloropyrimidine (Minor Isomer) Start->Byproduct Slow (Steric/Electronic) Intermediate Meisenheimer Complex (Stabilized) Attack->Intermediate Product 4-Hydrazino-2-chloropyrimidine (Major Isomer) Intermediate->Product -HCl

Figure 1: Reaction pathway illustrating the kinetic preference for C-4 substitution in 2,4-dichloropyrimidine.

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Hydrazino-2-chloropyrimidine

Objective: Selective displacement of the C-4 chlorine atom using controlled temperature conditions.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)[1]

  • Hydrazine hydrate (80% or 64% aq. solution) (2.0 - 2.5 eq)

  • Solvent: Methanol or Ethanol (Reagent Grade)

  • Base: Triethylamine (Optional, 1.1 eq) – Note: Hydrazine excess often acts as the acid scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (10 g, 67 mmol) in Methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Rationale: Low temperature maximizes kinetic control, favoring the more reactive C-4 position and minimizing bis-substitution.

  • Addition: Add Hydrazine hydrate (6.7 g, ~134 mmol) dropwise over 20 minutes. Maintain internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 1–2 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: The product often precipitates as a white or pale yellow solid.

    • If solid forms: Filter the precipitate, wash with cold water (2 x 20 mL) to remove hydrazine hydrochloride salts, and dry under vacuum.

    • If no precipitate: Concentrate the solvent to ~20% volume, add cold water, and filter.

  • Purification: Recrystallization from Ethanol if necessary.

Self-Validating Checkpoint: The product should show a melting point of approximately 185–188 °C (dec). NMR should show a singlet for the C-6 proton at ~8.0 ppm (DMSO-d6) and loss of symmetry compared to the starting material [3].

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Objective: Rapid synthesis of hydrazinopyrimidines from less reactive substrates (e.g., 4-amino-6-chloropyrimidines).

Parameters:

  • Instrument: Monowave reactor (e.g., Anton Paar or CEM).

  • Vessel: Sealed 10 mL or 30 mL tube.

  • Temperature: 100–120 °C.

  • Time: 10–20 minutes.

Methodology:

  • Charge the microwave vial with the chloropyrimidine substrate (1 mmol), Hydrazine hydrate (3 mmol), and Ethanol (3 mL).

  • Seal and irradiate at 120 °C for 15 minutes (Hold time).

  • Cool to 50 °C using compressed air.

  • Pour reaction mixture into ice water to precipitate the product.

  • Filter and dry.

Data Comparison: Conventional vs. Microwave

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 2–6 Hours10–20 Minutes
Solvent Volume 10–20 mL/g2–5 mL/g
Yield 75–85%88–95%
Purity (Crude) Moderate (requires recrystallization)High (often clean precipitation)

Downstream Applications: Cyclization Strategies

Hydrazinopyrimidines are unstable intermediates often converted immediately into fused systems. The most common transformation is the formation of [1,2,4]triazolo[4,3-c]pyrimidines , which can undergo a Dimroth rearrangement to the thermodynamically more stable [1,5-c] isomers.

Protocol C: Synthesis of 1,2,4-Triazolo[4,3-c]pyrimidine

Reagents: 4-Hydrazino-2-chloropyrimidine, Formic Acid (98%) or Triethyl Orthoformate.

Methodology:

  • Suspend 4-hydrazino-2-chloropyrimidine (1.0 g) in Triethyl Orthoformate (10 mL).

  • Reflux the mixture (approx. 146 °C) for 4–6 hours.

  • Cool to room temperature. The product usually crystallizes out.

  • Filter and wash with Hexanes.

Cyclization_Pathway Hydrazino 4-Hydrazino-2-chloropyrimidine Kinetic [1,2,4]Triazolo[4,3-c]pyrimidine (Kinetic Product) Hydrazino->Kinetic Cyclization (Reflux) Reagent + R-COOH or Orthoformate Reagent->Kinetic Rearrangement Dimroth Rearrangement (Acid/Base or Heat) Kinetic->Rearrangement Thermodynamic [1,2,4]Triazolo[1,5-c]pyrimidine (Thermodynamic Product) Rearrangement->Thermodynamic Stability Driven

Figure 2: Cyclization workflow showing the divergence between kinetic and thermodynamic fused ring systems.

Safety & Handling (Hydrazine Specific)

Hydrazine hydrate is a potent carcinogen , corrosive , and skin sensitizer . Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE:

    • Gloves: Double-gloving recommended. Inner: Nitrile; Outer: Long-cuff Neoprene or Butyl rubber (Hydrazine penetrates standard nitrile quickly).

    • Eye Protection: Chemical splash goggles + Face shield.[2]

  • Decontamination: Spills should be treated immediately with a dilute hypochlorite solution (bleach) to oxidize hydrazine to nitrogen gas, but caution must be used to avoid generating chloramines. A specific spill kit for bases is preferred.

  • Waste: Segregate hydrazine waste from general organic solvents. Do not mix with oxidizers [4].[3]

References

  • Bhasin, D. et al. (2013). "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Bioorganic & Medicinal Chemistry Letters. Link

  • WuXi AppTec. (2020). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

  • PrepChem. "Synthesis of 4-hydrazino-6-chloropyrimidine." PrepChem Experimental Database. Link

  • Thermo Fisher Scientific. (2021). "Hydrazine Hydrate Safety Data Sheet." Link

  • Kuhn, B. et al. (2015).[4] "Ultrasound-assisted synthesis of pyrimidines and their fused derivatives." Ultrasonics Sonochemistry. Link

Sources

Exploratory

Strategic Biological Screening of Novel Pyrimidinone Scaffolds: From Library to Lead

Executive Summary: The Pyrimidinone Privilege The pyrimidinone scaffold—a six-membered nitrogenous heterocycle containing a carbonyl group—represents a "privileged structure" in medicinal chemistry. Its structural versat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidinone Privilege

The pyrimidinone scaffold—a six-membered nitrogenous heterocycle containing a carbonyl group—represents a "privileged structure" in medicinal chemistry. Its structural versatility allows it to mimic endogenous nucleobases (thymine, cytosine) and interact promiscuously yet specifically with ATP-binding pockets of kinases, viral polymerases (e.g., HIV-RT), and bacterial cell wall synthesis enzymes.

This technical guide outlines a rigorous, self-validating screening cascade designed to transition novel pyrimidinone derivatives from synthetic libraries to validated hits. Unlike generic screening protocols, this workflow addresses the specific physicochemical quirks of pyrimidinones, such as their tendency for aggregation-based false positives and solubility-limited bioavailability.

Compound Library Management: The Foundation of Reproducibility

Before biological interface, the chemical integrity of the library must be absolute. Pyrimidinones often exhibit poor aqueous solubility and high melting points due to strong intermolecular hydrogen bonding.

Protocol: Solubilization and Storage
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Concentration: Prepare master stocks at 10 mM .

  • Storage: Aliquot into single-use amber glass vials (to prevent plasticizer leaching and photodegradation) and store at -20°C.

  • Quality Control (QC):

    • Purity Check: LC-MS trace required for all compounds >95% purity.

    • Solubility Verification: Perform a nephelometry check or visual inspection after dilution to 100 µM in PBS. Note: If precipitation occurs, the biological data will be artifactual.

Primary Phenotypic Screening (Oncology Focus)

The primary screen filters the library for biological activity in a cellular context. We utilize the MTT Colorimetric Assay , optimized to prevent false signals common with redox-active heterocycles.

Mechanistic Insight

The MTT assay relies on the reduction of tetrazolium salt to insoluble formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.

  • Causality: Cell death

    
     Loss of mitochondrial function 
    
    
    
    No formazan production
    
    
    Low optical density (OD).
Validated Protocol: MTT Cytotoxicity Assay

Objective: Determine IC


 values against a panel of cancer cell lines (e.g., MCF-7, HepG2, A549).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in 96-well plates at

      
       to 
      
      
      
      cells/well in 100 µL complete media.
    • Validation Step: Include "Blank" wells (media only) and "Untreated Control" wells (cells + 0.1% DMSO).

    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Treatment:

    • Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in culture media.

    • Critical: Final DMSO concentration must remain

      
       to avoid solvent toxicity.
      
    • Add 100 µL of diluted compound to wells (Triplicate replicates required).

    • Positive Control: Use Doxorubicin or 5-Fluorouracil (structurally relevant).

  • Incubation:

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Observe for purple precipitate.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan crystals.

    • Agitate on an orbital shaker for 15 minutes.

  • Readout:

    • Measure absorbance at 570 nm (reference filter 630 nm) using a microplate reader.

Data Analysis: Calculate % Cell Viability:



  • Hit Criteria: IC

    
     is generally considered active for a novel scaffold [1].
    

Secondary Target-Based Screening: Kinase Inhibition

Many bioactive pyrimidinones function as ATP-competitive inhibitors of lipid or protein kinases, specifically the PI3K/Akt/mTOR pathway . This pathway is frequently upregulated in the cancer lines used in the primary screen.

Visualization: PI3K/Akt Signaling & Pyrimidinone Intervention

The following diagram illustrates the signal transduction cascade and the precise point of intervention for pyrimidinone-based inhibitors (e.g., acting at the ATP-binding cleft of PI3K or mTOR).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 -> PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR (Target) Akt->mTOR Activates Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Pyrimidinone Compound Inhibitor->PI3K ATP Competitive Inhibition Inhibitor->mTOR Dual Inhibition (Optional)

Figure 1: Mechanism of Action for Pyrimidinone-based Kinase Inhibitors within the PI3K/Akt/mTOR pathway.

Protocol: In Vitro Kinase Assay (ADP-Glo)

To confirm the target, use a luminescent ADP detection assay.

  • Reaction Mix: Incubate recombinant PI3K

    
     (0.5 ng/µL) with PIP2:PS lipid substrate and ATP (10 µM) in kinase buffer.
    
  • Inhibition: Add pyrimidinone compound (1 nM – 10 µM).

  • Reaction: Run for 60 mins at room temperature.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP)

    
     Add Kinase Detection Reagent (converts ADP to ATP 
    
    
    
    Luciferase light).
  • Output: Luminescence is proportional to kinase activity. Lower signal = Higher Inhibition.

Antimicrobial Susceptibility Screening (Dual-Use Profiling)

Pyrimidinones are also privileged scaffolds for antimicrobial activity (e.g., DHFR inhibitors like Trimethoprim).

Validated Protocol: Broth Microdilution (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup: Use 96-well round-bottom plates.

  • Dilution: Two-fold serial dilution of compound (e.g., 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Growth Control:[1] Bacteria + Broth + DMSO.

    • Sterility Control: Broth only.

    • Positive Control: Ciprofloxacin.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual inspection for turbidity. MIC is the lowest concentration with no visible growth .

Workflow Visualization: The Screening Cascade

This diagram summarizes the logical flow from library to lead candidate, ensuring resources are not wasted on non-viable compounds.

Screening_Cascade Library Novel Pyrimidinone Library (10mM DMSO) Solubility Solubility Check (Nephelometry) Library->Solubility Primary Primary Screen: MTT Assay (Cancer Lines) Solubility->Primary Pass Discard Discard / Archive Solubility->Discard Precipitates Tox Counter Screen: Normal Cells (HEK293) Primary->Tox IC50 < 10µM Primary->Discard Inactive Selectivity Calculate Selectivity Index (SI > 3) Tox->Selectivity Secondary Target Validation: Kinase Assay / MIC Selectivity->Secondary High SI Selectivity->Discard Toxic ADME ADME Profiling: Microsomal Stability Secondary->ADME Target Confirmed Lead Lead Candidate ADME->Lead Stable

Figure 2: Strategic Screening Cascade for Pyrimidinone Derivatives.

Data Interpretation & Hit Selection

Raw data must be converted into decision-making metrics.

Key Metrics Table
MetricDefinitionTarget ThresholdSignificance
IC

Concentration inhibiting 50% of activity

(Hit)

(Lead)
Potency indicator.[2][3]
Z-Factor Statistical effect size of the assay

Validates assay quality/robustness [2].
SI Selectivity Index (

)

(Minimum)

(Ideal)
Safety margin; ensures tumor specificity.
Ligand Efficiency Binding energy per heavy atom

Indicates if potency is due to specific binding or just molecular size/lipophilicity.
The "Self-Validating" Check

If a compound shows high potency (low IC


) but also high toxicity in normal cells (Low SI) and poor solubility, it is likely a PAINS (Pan-Assay Interference Compound) . Pyrimidinones with exocyclic double bonds (e.g., Michael acceptors) are prone to this. Always validate hits with a counter-screen (e.g., LDH release assay) to ensure the MTT signal isn't due to metabolic interference.

References

  • Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation . PubMed. Available at: [Link]

  • Practical Guidance for Small Molecule Screening . Yale Center for Molecular Discovery. Available at: [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR . PubMed Central. Available at: [Link]

  • Biological Activity of Pyrimidine Derivatives: A Review . Juniper Publishers. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In-Vitro Characterization of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

This Application Note provides a comprehensive technical guide for the evaluation of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS: 1158794-33-2).[1][2][3][4] Based on its structural classification as a 2-hydrazi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the evaluation of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS: 1158794-33-2).[1][2][3][4] Based on its structural classification as a 2-hydrazinopyrimidinone, this compound is primarily utilized in research as a siderophore-mimetic antimycobacterial agent and a mechanism-based enzyme inhibitor (specifically targeting cofactor-dependent oxidases).[1][2][3][4]

The following protocols focus on its two most critical in-vitro applications: Iron Chelation Competency (Siderophore Mimicry) and Antimycobacterial Susceptibility Profiling under iron-restricted conditions.[1][2][3][4]


H

N

O

Molecular Weight: 170.17 g/mol [1][2][3][4]

Executive Summary & Mechanism of Action

2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one is a pyrimidine scaffold functionalized with a hydrazine pharmacophore.[1][2][3][4] In biological assays, it acts as a bidentate or tridentate ligand capable of sequestering ferric iron (Fe


).[1][2][3][4]

Mechanism of Action (MoA):

  • Siderophore Interference: Pathogens like Mycobacterium tuberculosis secrete siderophores (e.g., mycobactin) to scavenge iron from the host.[1][2][3][4][5] This compound mimics the metal-binding domain of siderophores but fails to facilitate the receptor-mediated transport of iron back into the bacterium, effectively starving the pathogen ("Trojan Horse" or competitive depletion mechanism).[1][2][3][4]

  • Carbonyl Trapping: The nucleophilic hydrazine group can covalently trap reactive carbonyl species or inhibit enzymes containing pyridoxal phosphate (PLP) or pyrroloquinoline quinone (PQQ) cofactors via hydrazone formation.[1][2][3][4]

Experimental Workflow Diagram

The following logic flow illustrates the critical path for validating the bioactivity of this compound.

ExperimentalWorkflow Start Compound Reconstitution (DMSO Stock) QC Purity Check (LC-MS / NMR) Start->QC Branch1 Assay A: Iron Chelation (Physicochemical) QC->Branch1 Branch2 Assay B: Antimicrobial MIC (Biological) QC->Branch2 StepA1 CAS Shuttle Assay (Fe-Dye Complex) Branch1->StepA1 StepB1 Iron-Depleted Media Prep (GAST/7H9 - Fe) Branch2->StepB1 StepA2 Absorbance Shift (630 nm) StepA1->StepA2 ResultA Calculate % Chelation Activity StepA2->ResultA Conclusion Lead Validation Decision ResultA->Conclusion Correlate Chelation with Toxicity StepB2 Resazurin Microtiter Assay (REMA) StepB1->StepB2 ResultB Determine MIC50 / MIC90 StepB2->ResultB ResultB->Conclusion

Caption: Workflow for validating 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one, linking physicochemical iron binding (Left) to biological growth inhibition (Right).

Protocol A: Universal CAS Liquid Assay for Iron Chelation

Purpose: To quantify the compound's ability to strip Fe


 from a Chrome Azurol S (CAS) complex.[1][2][3][4] This validates the "Siderophore Mimicry" hypothesis before moving to cell-based assays.[1][2][3][4]
Reagents Required[1][2][3][5][6]
  • CAS Solution: 60.5 mg Chrome Azurol S in 50 mL ddH

    
    O.[1][2][3][4]
    
  • HDTMA Solution: 72.9 mg Hexadecyltrimethylammonium bromide in 40 mL ddH

    
    O.[1][2][3][4]
    
  • Iron Solution: 1 mM FeCl

    
     in 10 mM HCl.
    
  • Buffer: Piperazine buffer (anhydrous), pH 5.6.

Assay Setup
  • Preparation of CAS Assay Solution:

    • Mix 10 mL CAS solution + 20 mL HDTMA solution.[1][2][3][4]

    • Slowly add 10 mL Iron Solution while stirring.

    • Dilute to 100 mL with Piperazine buffer. Solution should be dark blue.

  • Compound Dilution:

    • Prepare a 10 mM stock of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one in DMSO.[1][2][3][4]

    • Create serial dilutions (0.1 µM to 100 µM) in ddH

      
      O.
      
  • Reaction:

    • In a clear 96-well plate, add 100 µL of CAS Assay Solution per well.

    • Add 100 µL of Compound Dilution.

    • Blank: 100 µL CAS + 100 µL Solvent (DMSO/Water).[1][2][3][4]

    • Reference: 100 µL CAS + 100 µL EDTA (Positive Control, 10 mM).

  • Incubation & Readout:

    • Incubate at Room Temperature (RT) for 30–60 minutes in the dark.

    • Measure Absorbance at 630 nm .

Data Analysis

A reduction in absorbance at 630 nm indicates iron removal from the blue CAS-Fe complex (shifting color to orange/yellow).[1][2][3][4]


[1][2][3][4]

Interpretation:

  • >50% Chelation at 10 µM: Strong siderophore mimic.[1][2][3][4] Proceed to biological assay.[1][2][3][4][5][6]

  • <10% Chelation at 10 µM: Weak chelator.[1][2][3][4] Antimicrobial activity likely proceeds via a different mechanism (e.g., covalent enzyme inhibition).[1][2][3][4]

Protocol B: Iron-Restricted Antimycobacterial Assay (REMA)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against mycobacteria (e.g., M. smegmatis or M. tuberculosis) specifically under iron-limiting conditions, which upregulates siderophore pathways.[1][2][3][4]

Safety Note: M. tuberculosis requires BSL-3 facilities.[1][2][3][4] M. smegmatis (BSL-2) is recommended for initial screening.[1][2][3][4]

Media Preparation (Critical Step)

Standard broths (7H9) are too rich in iron.[1][2][3][4] You must use Iron-Depleted GAST Media :

  • Base: Glycerol-Alanine-Salts (GAST).[1][2][3][4]

  • Deferration: Treat media with Chelex-100 resin (5 g/100 mL) overnight to remove trace iron, then filter sterilize (0.22 µm).[1][2][3][4]

  • Supplement: Add Tween-80 (0.05%) to prevent clumping.[1][2][3][4] Do not add OADC (contains catalase/albumin which bind iron).[1][2][3][4]

Assay Procedure
  • Inoculum Prep:

    • Grow bacteria to Log Phase (OD

      
       ~0.6–0.8).[1][2][3][4]
      
    • Dilute culture to OD

      
       = 0.001 in Iron-Depleted GAST media.[1][2][3][4]
      
  • Plate Setup:

    • Use sterile 96-well plates.

    • Columns 2–11: Add 100 µL of culture.

    • Column 1 (Negative Control): 200 µL sterile media only.

    • Column 12 (Positive Control): 100 µL culture + 2% DMSO (no drug).[1][2][3][4]

  • Compound Addition:

    • Add 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (2-fold serial dilutions, range 100 µM – 0.19 µM).

  • Incubation:

    • Seal plates with breathable membrane.[1][2][3][4]

    • Incubate at 37°C for 48 hours (M. smegmatis) or 5–7 days (M. tuberculosis).[1][2][3][4]

  • Resazurin Development:

    • Add 30 µL of 0.01% Resazurin (Alamar Blue) solution to each well.[1][2][3][4]

    • Incubate for an additional 4–24 hours.

    • Readout: Fluorescence (Ex 530 nm / Em 590 nm) or Visual (Blue = No Growth, Pink = Growth).[1][2][3][4]

Data Tables for Analysis
ParameterHigh Iron Media (7H9 + Fe)Low Iron Media (GAST - Fe)Interpretation
MIC Value > 100 µM< 10 µMMechanism Confirmed: Activity is iron-dependent (Siderophore competition).[1][2][3][4]
MIC Value < 10 µM< 10 µMMechanism Confirmed: General Toxicity (likely off-target or covalent inhibition).[1][2][3][4]
MIC Value > 100 µM> 100 µMInactive: Compound does not penetrate cell wall or is metabolized.[1][2][3][4]

Troubleshooting & Optimization

  • Compound Instability: Hydrazines are prone to oxidation.[1][2][3][4] Always prepare stocks fresh in degassed DMSO.[1][2][3][4] If the stock turns yellow/brown, autoxidation has occurred (formation of azo/azine species).[1][2][3][4]

  • False Positives in Chelation: Strong reducing agents can bleach the CAS dye.[1][2][3][4] Run a "No Iron" control to ensure the compound doesn't degrade the dye molecule itself.[1][2][3][4]

  • Precipitation: The methoxymethyl group improves solubility, but if precipitation occurs in aqueous media >50 µM, add 0.05% Tween-80 or reduce max concentration.[1][2][3][4]

References

  • Antimycobacterial Activity of Hydrazino-Pyrimidinones

    • Study: "Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional-similarity to siderophores as potential antimycobacterial agents."[1][2][3][4][5]

    • Source:Medicinal Chemistry, 2013.[1][2][3][4][5]

    • Significance: Establishes the specific bioactivity of the 2-hydrazino-pyrimidinone scaffold against M.
  • CAS Assay Methodology

    • Study: "Universal chemical assay for the detection and determination of siderophores."[1][2][3][4]

    • Source:Analytical Biochemistry, 1987.[1][2][3][4]

    • Significance: The gold-standard protocol for measuring iron removal by chelators.[1][2][3][4]

  • Resazurin Microtiter Assay (REMA)

    • Study: "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[1][2][3][4]

    • Source:Antimicrobial Agents and Chemotherapy, 2002.[1][2][3][4]

Sources

Application

Application Note: Solubilization and Cell Culture Handling of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

This Application Note is designed for researchers utilizing 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS: 1158794-33-2), a specialized pyrimidine derivative often employed in fragment-based drug discovery, antim...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS: 1158794-33-2), a specialized pyrimidine derivative often employed in fragment-based drug discovery, antimycobacterial research, and metal chelation studies.[1]

The protocol below addresses the specific physicochemical challenges of this compound: the oxidation sensitivity of the hydrazine moiety and the solubility constraints of the pyrimidinone core.

[1]

Executive Summary

Successful cellular assays require precise compound delivery.[1] 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one presents a dual challenge: it possesses a polar, hydrogen-bond-rich core that limits solubility in non-polar solvents, yet it often exhibits poor solubility in neutral aqueous buffers (e.g., PBS) at stock concentrations.[1] Furthermore, the free hydrazine group (


) is chemically reactive and prone to oxidation or condensation with endogenous aldehydes.[1]

This guide provides a standardized DMSO-based solubilization workflow that ensures compound stability, sterility, and accurate dosing, minimizing experimental artifacts caused by precipitation or degradation.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful solubilization.[1]

PropertyData / CharacteristicImplication for Protocol
Compound Name 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-oneTarget molecule.[1][2][3]
CAS Number 1158794-33-2Verification key for reagent ordering.[1]
Molecular Weight ~170.17 g/mol Calculation basis for Molarity.[1]
Core Structure Pyrimidin-4(3H)-oneHigh melting point; potential for tautomerism.[1]
Functional Groups Hydrazine (

), Methoxymethyl (

)
Hydrazine: Oxidation risk; avoid aldehydes.[1] Ether: Slight lipophilicity increase.[1]
Preferred Solvent DMSO (Anhydrous) Dissolves polar/lipophilic hybrids effectively; sterile.[1]
Solubility Limit ~50–100 mM (in DMSO)Ideal for 1000x stocks.[1]
Expert Insight: The Hydrazine Liability

The hydrazine group is a strong nucleophile and a reducing agent. In cell culture media, it can react with carbonyl-containing compounds (though rare in standard basal media, they exist in supplements).[1] More critically, auto-oxidation in the presence of trace metal ions in non-pure solvents can degrade your stock.[1]

  • Rule: Always use Anhydrous, Sterile-Filtered DMSO (Grade ≥99.9%) to minimize water and trace metal content.[1]

Protocol: Preparation of Stock Solutions

Materials Required[1][4][5][6][7][8][9]
  • Compound: 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (Solid).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), cell culture grade (Sigma-Aldrich or equivalent), stored in a desiccator.[1]

  • Vials: Amber glass vials (to protect from light) with PTFE-lined caps. Avoid standard plastic microfuge tubes for long-term storage if possible, though polypropylene is acceptable for short-term.[1]

Step-by-Step Methodology
Step 1: Molar Calculations

Calculate the mass required for a 50 mM stock solution.[1] Higher concentrations (e.g., 100 mM) may be possible but increase the risk of precipitation upon freeze-thaw cycles.[1]



Example: To prepare 1 mL of a 50 mM stock:



Step 2: Solubilization
  • Weigh ~8.5 mg of the compound into a sterile amber glass vial.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Observation Check: Hold the vial up to a light source.[1] The solution must be completely clear. If particles persist, sonicate in a water bath for 5 minutes at room temperature.

    • Note: Do not heat above 37°C, as hydrazine derivatives can be thermally unstable.[1]

Step 3: Aliquoting and Storage

Critical Step: Repeated freeze-thaw cycles will degrade this compound rapidly due to moisture absorption by DMSO (hygroscopic) and subsequent hydrolysis/oxidation.[1]

  • Aliquot the stock solution into small volumes (e.g., 20–50 µL) in sterile polypropylene PCR tubes or amber microtubes.

  • Storage: Store at -20°C (stable for ~3 months) or -80°C (stable for 6–12 months).

  • Labeling: Mark with Compound Name, Concentration, Solvent, and Date.

Protocol: Dilution for Cell Culture

The "1000x" Rule

To prevent solvent toxicity, the final DMSO concentration in the culture well should generally remain ≤ 0.5% (v/v), with 0.1% being the gold standard for sensitive lines (e.g., primary neurons, stem cells).

Workflow Diagram

The following diagram illustrates the critical path from solid compound to assay well, highlighting the "danger zones" for precipitation.

SolubilizationProtocol cluster_0 Safety & Stability Solid Solid Compound (Store Desiccated) Stock Stock Solution (50 mM in DMSO) Solid->Stock Dissolve (Vortex/Sonicate) Intermed Intermediate Dilution (10x - 100x in Media) Stock->Intermed Stepwise Dilution (Prevents Shock) Final Final Assay Well (1x Conc, <0.5% DMSO) Stock->Final Direct Spike (Only for <10µM) PrecipCheck CRITICAL CHECK: Precipitation? Intermed->PrecipCheck Visual Inspect PrecipCheck->Final Add to Cells Warning Avoid Aldehydes Protect from Light

Figure 1: Stepwise solubilization workflow ensuring compound stability and solubility.

Dilution Procedure (Example: 50 µM Final Treatment)

Directly adding high-concentration DMSO stock to aqueous media can cause "solvent shock," leading to immediate, often invisible microprecipitation.[1]

  • Prepare Intermediate (10x or 100x):

    • Thaw one aliquot of 50 mM stock.[1]

    • Dilute 1:100 in fresh culture media (pre-warmed to 37°C) to create a 500 µM working solution.

    • Mix immediately by pipetting.

    • Check: Ensure the solution remains clear. If cloudy, the compound has crashed out. (See Troubleshooting).

  • Final Treatment:

    • Add the Intermediate solution to your cell wells.[1]

    • Example: Add 10 µL of 500 µM intermediate to 90 µL of cell culture (Total 100 µL).

    • Final Conc: 50 µM.

    • Final DMSO: 0.1% (Safe).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Media "Solvent Shock" (Rapid polarity change).[1]Use the Serial Dilution Method (Step 4).[1] Dilute into serum-free media first, then add serum, as serum proteins can sometimes sequester the drug or aid solubility (context dependent).[1]
Color Change (Yellow/Brown) Oxidation of Hydrazine group.[1]Discard stock. Prepare fresh using degassed or anhydrous DMSO.[1] Ensure protection from light.[1]
Cytotoxicity in Vehicle Control DMSO concentration too high.[1]Ensure Final DMSO is <0.5%.[1] Include a "DMSO-only" control well to normalize data.
Loss of Activity Reaction with media components.[1]Avoid media containing aldehydes (rare, but check supplements).[1] Use fresh stock aliquots for every experiment.

References

  • PubChem. (2025).[1][3][4] Compound Summary: 2-Hydrazinyl-6-methoxypyridine (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2013).[1] Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives... as potential antimycobacterial agents.[1][5] Med Chem. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for Efficacy Testing of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

Abstract These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel small molecule, 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one. The pyrimidine scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel small molecule, 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives established as potent agents in oncology and infectious diseases.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a tiered, logical progression of experiments from initial in vitro screening to mechanistic elucidation and preliminary in vivo assessment. The protocols herein are designed to be self-validating, emphasizing causality and robust data generation to confidently advance promising compounds through the drug discovery pipeline.

Introduction: The Therapeutic Potential of Pyrimidinone Derivatives

The pyrimidin-4(3H)-one core is a cornerstone of many therapeutic agents, recognized for its ability to mimic endogenous purines and interact with a wide array of biological targets.[3] Derivatives have been successfully developed as kinase inhibitors, antivirals, and antimicrobial agents.[3][4] The subject of this guide, 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one, features a hydrazino group, a moiety known for its metal-chelating properties and potential to interfere with metalloenzymes or microbial iron acquisition pathways.[5] This suggests potential applications as an antimicrobial or as an anticancer agent targeting metalloenzymes or inducing cellular stress.

Given the broad therapeutic landscape of pyrimidine analogs, a systematic and multi-faceted approach to efficacy testing is paramount. This document outlines a strategic workflow designed to first establish broad cytotoxic or anti-proliferative activity, then to dissect the underlying mechanism of action (MoA), confirm target engagement, and finally to evaluate performance in a more complex biological system.

Phase I: Initial In Vitro Efficacy and Cytotoxicity Screening

The primary objective of this phase is to determine if 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (designated herein as 'Compound X') exhibits biological activity against a panel of relevant cell lines and to establish a preliminary therapeutic window by comparing its effects on cancerous versus non-cancerous cells.

Rationale for Experimental Design

A high-throughput cell viability assay is the logical starting point for any new chemical entity.[6] We will employ a panel of human cancer cell lines from diverse origins (e.g., lung, breast, colon, leukemia) to identify potential areas of sensitivity. Including a non-cancerous cell line (e.g., human fibroblasts or VERO cells) is critical for assessing baseline cytotoxicity and selectivity.[5] We will utilize a metabolic assay, such as the MTT or CellTiter-Glo® assay, which provides a robust measure of cellular health and proliferation.[6][7]

Experimental Workflow: Phase I

Phase_I_Workflow start Start: Compound X Synthesis & QC cell_culture Culture Diverse Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) & Non-Cancerous Line (e.g., WI-38) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Compound X (9-point dose-response, e.g., 1 nM to 10 µM) seeding->treatment incubation Incubate for 72 hours treatment->incubation assay Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo®) incubation->assay readout Measure Absorbance/ Luminescence assay->readout analysis Data Analysis: Calculate % Viability and Determine IC50 Values readout->analysis decision Decision Point: IC50 < 10 µM in cancer lines? Selectivity Index > 10? analysis->decision Proceed to Phase II Proceed to Phase II decision->Proceed to Phase II Yes Stop/Redesign Compound Stop/Redesign Compound decision->Stop/Redesign Compound No

Caption: Phase I Workflow for initial screening of Compound X.

Protocol: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Create a 9-point, 3.16-fold serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.[8]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Cell Line Tissue of Origin Hypothetical IC₅₀ (µM) for Compound X Hypothetical IC₅₀ (µM) for Doxorubicin (Control)
A549Lung Carcinoma2.50.8
MCF-7Breast Adenocarcinoma5.11.2
HCT-116Colon Carcinoma1.80.5
WI-38Normal Lung Fibroblast> 502.5

Phase II: Elucidation of Cellular Mechanism of Action (MoA)

Assuming Compound X demonstrates potent and selective anti-proliferative activity, the next critical step is to understand how it works. This phase focuses on distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) effects and identifying the cellular pathways involved.

Rationale for Experimental Design

Based on the pyrimidine scaffold, likely mechanisms include cell cycle arrest or induction of apoptosis.[4] Flow cytometry is a powerful tool to analyze both of these processes. Propidium iodide (PI) staining allows for quantification of cells in different phases of the cell cycle (G1, S, G2/M), while Annexin V/PI co-staining can differentiate between early apoptotic, late apoptotic, and necrotic cells. Further confirmation of apoptosis can be achieved by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7.[9]

Hypothetical Signaling Pathway

MoA_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction CompoundX Compound X Target Putative Target (e.g., Kinase, DNA Polymerase) CompoundX->Target CDK CDK/Cyclin Complex Target->CDK Inhibits Bax Bax Activation Target->Bax Activates G2M_Block G2/M Arrest Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37

Caption: Hypothetical MoA for Compound X.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Seed A549 cells (or the most sensitive cell line from Phase I) in 6-well plates. Treat with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvest: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Interpretation: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Phase III: Target Engagement and Validation

Identifying the direct molecular target of a compound is a critical step for rational drug development and for understanding on- and off-target effects.[10][11] This phase aims to provide direct evidence that Compound X binds to its intended target within the complex environment of a living cell.

Rationale for Experimental Design

Assuming the MoA studies suggest a role in inhibiting a specific kinase pathway, a direct binding assay is required. The NanoBRET™ Target Engagement Assay is a robust method that measures compound binding at a specific protein target in live cells.[12] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe (tracer). A test compound that binds to the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal. This provides quantitative data on intracellular target affinity.[9][12]

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Line Preparation: Use a cell line engineered to express the putative target protein fused to NanoLuc® luciferase.

  • Cell Seeding: Seed the cells in a 96-well white-bottom plate and incubate overnight.

  • Compound and Tracer Addition: Treat cells with varying concentrations of Compound X for a defined period (e.g., 2 hours). Then, add the specific fluorescent tracer for the target protein.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of Compound X to determine the intracellular IC₅₀, which reflects target engagement.

Parameter Hypothetical Result Interpretation
Cellular IC₅₀ (Viability)2.5 µMConcentration at which Compound X inhibits cell proliferation by 50%.
NanoBRET™ IC₅₀ (Target Engagement)0.8 µMConcentration at which Compound X engages 50% of the target protein in live cells.
Conclusion The target engagement IC₅₀ is lower than the cellular IC₅₀.This supports the hypothesis that the observed anti-proliferative effect is mediated through the engagement of the putative target.

Phase IV: Preliminary In Vivo Efficacy Assessment

The ultimate test of a compound's potential is its efficacy in a living organism. This phase provides a general framework for assessing the in vivo antitumor activity of Compound X using a xenograft mouse model.

Rationale for Experimental Design

A tumor cell line xenograft model in immunodeficient mice (e.g., NOD/SCID) is a standard initial step for evaluating the in vivo efficacy of an anticancer compound.[13] The most sensitive cell line identified in Phase I (e.g., HCT-116) is implanted subcutaneously into the mice. Once tumors are established, treatment with Compound X can begin. Key endpoints include tumor volume, body weight (as a measure of toxicity), and survival.[14]

Protocol: Xenograft Mouse Model Efficacy Study
  • Animal Model: Use 6-8 week old female NOD/SCID mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Compound X at two dose levels, positive control).

  • Compound Formulation and Administration: Due to the potential for poor aqueous solubility with pyrimidine-based compounds, formulation is key.[13] Experiment with vehicles such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Administer the compound via intraperitoneal (IP) injection or oral gavage daily.

  • Efficacy and Toxicity Monitoring:

    • Tumor Volume: Measure tumor dimensions twice weekly and calculate volume (V = 0.5 x length x width²).[14]

    • Body Weight: Record the body weight of each mouse twice weekly as an indicator of general health and toxicity.

    • Clinical Observations: Monitor animals daily for any signs of distress.

  • Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control.

Conclusion

This document outlines a rigorous, phased approach to characterize the efficacy of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one. By systematically progressing from broad screening to detailed mechanistic and in vivo studies, researchers can build a comprehensive data package. This logical workflow ensures that decisions to advance or halt development are based on robust, reproducible, and mechanistically-grounded evidence, ultimately increasing the probability of translational success.

References

  • BenchChem. (n.d.). Technical Support Center: In Vivo Delivery of Pyrimidine-Based SMG1 Inhibitors.
  • Selvita. (n.d.). Target Engagement.
  • Concept Life Sciences. (n.d.). Target Engagement Assay Services.
  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs.
  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • MolecularCloud. (2025, August 19). Cell Viability Assays: An Overview.
  • BenchChem. (n.d.). Application Notes and Protocols for In-vivo Studies of Pyrimidinyl-Indoline Derivatives.
  • PMC - NIH. (n.d.). Designing drug response experiments and quantifying their results.
  • PMC. (2024, December 30). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification.
  • PubMed. (2018, March 1). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization.
  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).
  • PMC. (2022, July 12). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers.
  • ResearchGate. (2014, October 31). Synthesis and Therapeutic Potential of Pyrimidine Derivatives.
  • Abcam. (n.d.). Cell viability assays.
  • PubMed. (2024, August 8). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy.
  • How to design robust preclinical efficacy studies that make a difference. (n.d.).
  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.
  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • MDPI. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • PMC. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
  • MDPI. (2023, November 11). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors.
  • PubMed. (n.d.). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation.
  • SPT Labtech. (n.d.). Design of Experiments (DoE).
  • ResearchGate. (n.d.). Synthesis of pyrimidin-4-(3H)-ones.
  • PubMed. (2013, February 15). Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional- similarity to siderophores as potential antimycobacterial agents.
  • RSC Publishing. (2024, September 27). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
  • PMC. (2022, December 22). Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells.
  • Experimental Design: Approaches and Applications in Development of Pharmaceutical Drug Delivery System. (2021, August 15).
  • SciELO. (n.d.). Design of Experiments (DoE) applied to Pharmaceutical and Analytical Quality by Design (QbD).
  • BLDpharm. (n.d.). 1158794-33-2|2-Hydrazinyl-6-(methoxymethyl)pyrimidin-4(3H)-one.
  • ResearchGate. (2025, August 5). Reaction of 6-methyl-2-(2-oxo-2-phenyl-ethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine.
  • PubChem. (n.d.). 6-Hydrazinyl-2(1H)-pyrimidinone.
  • Sigma-Aldrich. (n.d.). 4-Hydrazino-1H-pyrimidin-2-one AldrichCPR 3310-41-6.
  • ResearchGate. (2018, July 21). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (n.d.).
  • Hit2Lead. (n.d.). 2-hydrazino-6-methyl-4(3H)-pyrimidinone.
  • PubChem - NIH. (n.d.). 2-Hydrazinyl-6-methoxypyridine.

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Application

Application Notes and Protocols: 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one as a Chemical Probe for a Key Microbial Metabolic Pathway

Introduction: Beyond Direct Enzyme Inhibition In the intricate world of enzyme studies and drug discovery, chemical probes are indispensable tools for dissecting complex biological processes. While many probes are design...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Direct Enzyme Inhibition

In the intricate world of enzyme studies and drug discovery, chemical probes are indispensable tools for dissecting complex biological processes. While many probes are designed to directly inhibit the active site of a specific enzyme, a growing class of sophisticated molecules offers a different approach: the disruption of entire metabolic pathways by targeting essential cofactors. 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one belongs to this latter class. This pyrimidinone derivative, with its inherent metal-chelating properties, serves as a powerful chemical probe to investigate and perturb iron-dependent enzymatic pathways, which are critical for the survival and virulence of many pathogenic microorganisms.[1]

Iron is an essential nutrient for nearly all life, acting as a crucial cofactor for a multitude of enzymes involved in processes ranging from DNA synthesis to cellular respiration.[2] Pathogenic bacteria, particularly within an infected host, face an iron-scarce environment and have evolved sophisticated mechanisms to acquire this vital metal.[1] A primary strategy is the secretion of high-affinity iron chelators called siderophores.[1] These molecules scavenge ferric iron (Fe³⁺) from the host environment and are then recognized by specific receptors on the bacterial surface for internalization.[3][4][5] The enzymes involved in the siderophore biosynthesis and transport pathways are prime targets for novel antimicrobial strategies.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one as a chemical probe to study and potentially inhibit these microbial iron acquisition pathways. We will delve into its mechanism of action, provide detailed protocols for its application in relevant assays, and discuss the interpretation of the resulting data.

Mechanism of Action: A Trojan Horse Approach by Iron Sequestration

The primary mechanism by which 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one exerts its biological effect is through the chelation of iron. The hydrazino-pyrimidinone core acts as a bidentate ligand, capable of forming stable complexes with ferric iron (Fe³⁺). By sequestering iron in the extracellular environment, the probe effectively outcompetes the pathogen's siderophores, creating an iron-depleted milieu that inhibits bacterial growth.[1] This makes it a valuable tool for studying microbial systems that are highly dependent on siderophore-mediated iron uptake, such as Mycobacterium tuberculosis.[1]

The "enzyme studies" enabled by this probe are therefore not focused on the direct inhibition of a single, purified enzyme, but rather on the functional consequences of iron deprivation on the entire microbial system. This includes the study of:

  • Siderophore production and function: By creating an iron-limited environment, the probe can be used to induce and study the expression of genes involved in siderophore biosynthesis and transport.

  • Iron-dependent enzyme activity: The activity of numerous intracellular iron-containing enzymes can be indirectly assessed by observing the physiological effects of iron starvation induced by the probe.

  • Antimicrobial susceptibility: The probe can be used to investigate the potentiation of other antibiotics or to screen for novel compounds that target iron acquisition pathways.

cluster_0 Bacterial Cell cluster_1 Extracellular Environment Siderophore_Biosynthesis Siderophore Biosynthesis Enzymes Siderophore_Export Siderophore Exporter Siderophore_Biosynthesis->Siderophore_Export Siderophore Siderophore_Fe_Complex Siderophore-Fe³⁺ Complex Siderophore_Export->Siderophore_Fe_Complex Fe³⁺ Scavenging Siderophore_Receptor Siderophore-Fe Receptor Iron_Utilization Iron-Dependent Enzymes (e.g., Ribonucleotide Reductase) Siderophore_Receptor->Iron_Utilization Iron Release Host_Iron Host Iron-Binding Proteins (e.g., Transferrin) Probe 2-hydrazino-6-(methoxymethyl) pyrimidin-4(3H)-one Host_Iron->Probe Fe³⁺ Probe_Fe_Complex Probe-Fe³⁺ Complex Probe->Probe_Fe_Complex Chelation Siderophore_Fe_Complex->Siderophore_Receptor Uptake Probe_Fe_Complex->Siderophore_Fe_Complex Competition (Inhibition)

Figure 1: Proposed mechanism of action for 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one.

Core Applications & Experimental Protocols

The utility of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one as a chemical probe is best demonstrated through a series of well-established assays. Below are detailed protocols for its application in studying microbial iron acquisition.

Application 1: Quantifying the Inhibition of Siderophore Production (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[8][9] It relies on the principle of iron competition between the CAS-iron complex (blue) and a chelator (siderophore or chemical probe), which results in a color change to orange upon iron removal from the CAS dye.[8]

Protocol: Liquid CAS Assay for Siderophore Quantification

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • In a separate flask, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Prepare an iron(III) solution by dissolving 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Slowly add the iron(III) solution to the CAS solution while stirring.

    • Slowly add the HDTMA solution to the CAS-iron mixture under constant stirring.

    • Autoclave the final blue solution and store it in a dark bottle at 4°C.

  • Experimental Setup:

    • Culture the microorganism of interest in an iron-limited minimal medium to induce siderophore production.

    • Prepare a serial dilution of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one in the same iron-limited medium.

    • Inoculate the medium containing the different concentrations of the probe with the microorganism. Include a positive control (no probe) and a negative control (no microorganism).

    • Incubate the cultures under appropriate conditions (e.g., 37°C, 200 rpm) for a period sufficient for siderophore production (typically 24-72 hours).

  • Quantification:

    • After incubation, centrifuge the cultures to pellet the cells.

    • In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

    • Incubate at room temperature for 20-30 minutes.

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of siderophore inhibition using the following formula: % Inhibition = [1 - (A_sample / A_control)] x 100 where A_sample is the absorbance of the supernatant from the probe-treated culture and A_control is the absorbance of the supernatant from the untreated culture.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Culture Inoculate bacteria in iron-limited media with serial dilutions of probe Incubate Incubate for 24-72h (e.g., 37°C, 200 rpm) Culture->Incubate Centrifuge Centrifuge cultures to collect supernatant Incubate->Centrifuge Mix Mix supernatant with CAS assay solution in a 96-well plate Centrifuge->Mix Incubate_RT Incubate at room temperature for 30 min Mix->Incubate_RT Read_Abs Measure absorbance at 630 nm Incubate_RT->Read_Abs Calculate Calculate % inhibition of siderophore production Read_Abs->Calculate

Figure 2: Workflow for the liquid CAS assay to quantify siderophore inhibition.

Application 2: Determining the Iron Chelation Capacity

To directly assess the iron-chelating ability of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one, a ferrozine-based assay can be employed. Ferrozine forms a stable, colored complex with ferrous iron (Fe²⁺), and the presence of a competing chelator will reduce the intensity of this color.

Protocol: Ferrous Iron Chelation Assay

  • Reagent Preparation:

    • Prepare a stock solution of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one in a suitable solvent (e.g., DMSO or water).

    • Prepare a 2 mM solution of ferrous chloride (FeCl₂).

    • Prepare a 5 mM solution of ferrozine.

    • EDTA can be used as a positive control chelator.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of the chemical probe.

    • Add 25 µL of the 2 mM FeCl₂ solution to each well and mix.

    • Incubate the plate at room temperature for 10 minutes to allow for chelation.

    • Initiate the colorimetric reaction by adding 50 µL of the 5 mM ferrozine solution to each well.

    • Incubate for an additional 10 minutes at room temperature.

    • Measure the absorbance at 562 nm.

  • Data Analysis:

    • The percentage of iron chelation is calculated as: % Chelation = [1 - (A_sample / A_control)] x 100 where A_sample is the absorbance in the presence of the probe and A_control is the absorbance of the control (without the probe).

    • The IC50 value (the concentration of the probe required to chelate 50% of the iron) can be determined by plotting the percentage of chelation against the log of the probe concentration.

Data Presentation and Interpretation

The results from the described assays can be presented in tabular and graphical formats to facilitate interpretation.

Table 1: Antimicrobial and Iron-Chelating Activity of Representative Pyrimidinone Derivatives

CompoundTarget OrganismMIC (µM) [Iron-limited]Iron Chelation IC50 (µM)Reference
Derivative A M. tuberculosis< 10Not Reported[1]
Derivative B M. tuberculosis< 10Not Reported[1]
Derivative C E. coli15.6Not Reported[10]
Derivative D B. subtilis7.8Not Reported[10]

Note: The data presented are for derivatives of 2-hydrazino-pyrimidin-4(3H)-one and other pyrimidinone compounds, as specific data for the title compound is not publicly available. This table serves as an example of how to present such data.

A low MIC value, particularly under iron-limiting conditions, coupled with a low IC50 value in the iron chelation assay, would provide strong evidence that the antimicrobial activity of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one is mediated through its iron-chelating properties.

Troubleshooting and Considerations

  • Solubility: Ensure that 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one is fully dissolved in the assay medium. The use of a small percentage of a co-solvent like DMSO may be necessary.

  • Iron Contamination: Use high-purity water and acid-washed glassware to minimize iron contamination in the assay media, which can affect the results.[11]

  • Assay Specificity: The CAS assay is a universal test for siderophores. For more specific studies on the types of siderophores being inhibited (e.g., catecholate or hydroxamate), additional assays like the Arnow or Csaky tests can be performed.[4]

Conclusion

2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one represents a valuable chemical probe for the study of microbial iron metabolism. Its ability to sequester iron provides a powerful tool to investigate the role of siderophore-mediated iron acquisition in bacterial survival and pathogenesis. The protocols outlined in this application note provide a solid foundation for researchers to utilize this compound in their studies, paving the way for a deeper understanding of these critical enzymatic pathways and the development of novel antimicrobial strategies.

References

  • Al-Omair, M. A., et al. (2018). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 23(1), 133. Available at: [Link]

  • Bockman, M. R., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Scientia Pharmaceutica, 90(3), 52. Available at: [Link]

  • Bockman, M. R., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. Available at: [Link]

  • Xie, B., et al. (2024). Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review. Molecules, 29(10), 2318. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Siderophores. Springer Nature. Available at: [Link]

  • Payne, S. M. (2020). Siderophore Detection assay. protocols.io. Available at: [Link]

  • Machuca, A., & Milagres, A. M. F. (1999). Use of Blue Agar CAS Assay for Siderophore Detection. Journal of Microbiological Methods, 37(1), 1-6. Available at: [Link]

  • ResearchGate. (n.d.). Synthesized pyrimidine derivatives: In Vitro antimicrobial activity. ResearchGate. Available at: [Link]

  • Ramos-Vivas, J., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of critical iron acquisition mechanisms and pathways in bacteria. ResearchGate. Available at: [Link]

  • Liu, J., et al. (2023). Insights into IrtAB: Iron Transport Facilitates Ultrasensitive Detection of Mycobacteria in Both Cellular and Clinical Environments. ACS Central Science. Available at: [Link]

  • Semantic Scholar. (n.d.). Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay. Semantic Scholar. Available at: [Link]

  • Cammack, R., et al. (2008). Considerations for the Specification of Enzyme Assays Involving Metal Ions. Beilstein-Institut. Available at: [Link]

  • Miller, M. J., et al. (2016). Breaking a pathogen's iron will: inhibiting siderophore production as an antimicrobial strategy. Future Medicinal Chemistry, 8(15), 1835-1858. Available at: [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[3][6][10]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(4), 2137-2147. Available at: [Link]

  • Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105. Available at: [Link]

  • He, C., et al. (2023). Isonitrile Biosynthesis by Non-Heme Iron(II)-Dependent Oxidases/Decarboxylases. Methods in Enzymology. Available at: [Link]

  • Bertozzi, C. R. (2021). Chemical Probes and Strategies to Study Mycobacterial Cell Envelope Assembly. University of California, Berkeley. Available at: [Link]

  • De Voss, J. J., et al. (2000). Iron Acquisition and Metabolism by Mycobacteria. Journal of Bacteriology, 182(15), 4105-4113. Available at: [Link]

  • UChicago Medicine. (2003). Discovery of iron-acquisition pathway suggests new treatments for drug-resistant Staph infections. UChicago Medicine. Available at: [Link]

  • Garber, A. I. M., et al. (2020). FeGenie: A Comprehensive Tool for the Identification of Iron Genes and Iron Gene Neighborhoods in Genome and Metagenome Assemblies. Frontiers in Microbiology. Available at: [Link]

  • Ramos-Vivas, J., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. Available at: [Link]

  • Gonzalez, J. M., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40599-40608. Available at: [Link]

  • Antibodies-online.com. (n.d.). Iron Assay Kit | ABIN1000262. Antibodies-online.com. Available at: [Link]

  • Kranzler, C., et al. (2013). Coordinated transporter activity shapes high-affinity iron acquisition in cyanobacteria. The ISME Journal, 7(10), 1984-1994. Available at: [Link]

  • Zen-Bio. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. Available at: [Link]

  • Raffatellu, M., et al. (2011). Iron acquisition pathways and colonization of the inflamed intestine by Salmonella enterica serovar Typhimurium. Gut Microbes, 2(5), 293-298. Available at: [Link]

  • Theriault, J. R., et al. (2021). A Novel Natural Siderophore Antibiotic Conjugate Reveals a Chemical Approach to Macromolecule Coupling. ACS Chemical Biology, 16(11), 2244-2252. Available at: [Link]

  • Phanstiel, O., IV. (2015). Chemical Synthesis of Bacterial Siderophores and Applications in Pathogen Detection. Purdue e-Pubs. Available at: [Link]

  • Richardson, D. R., et al. (2003). Examination of the Antiproliferative Activity of Iron Chelators. Clinical Cancer Research, 9(2), 717-729. Available at: [Link]

  • BioRender. (2023, July 14). Tips for Illustrating Biological Pathways [Video]. YouTube. Available at: [Link]

  • Kumar, A., et al. (2013). Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional- similarity to siderophores as potential antimycobacterial agents. Medicinal Chemistry, 9(1), 77-83. Available at: [Link]

  • Ahmed, S. A., & Eyada, Z. N. (2016). Synthesis Some Pyrimidine Derivatives Act as Chelating Agents for Lead Masking. International Journal of Current Microbiology and Applied Sciences, 5(12), 765-771. Available at: [Link]

  • Blower, P. J., et al. (2021). Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers. Polymers, 13(22), 4031. Available at: [Link]

  • ResearchGate. (n.d.). The Ferrous Ion Chelating Assay of Extracts. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2020). Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium. Molecules, 25(19), 4558. Available at: [Link]

Sources

Method

Application Note: Strategic Derivatization of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

[1] Introduction & Chemical Rationale The scaffold 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS: 1158794-33-2) represents a privileged structure in medicinal chemistry.[1] It combines a polar, hydrogen-bonding p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Rationale

The scaffold 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS: 1158794-33-2) represents a privileged structure in medicinal chemistry.[1] It combines a polar, hydrogen-bonding pyrimidinone core with a reactive hydrazine handle and a lipophilic yet soluble methoxymethyl side chain.[1]

While the parent molecule possesses modest metal-chelating properties (siderophore mimicry), its true value lies in its role as a precursor for three distinct classes of high-potency therapeutics:[1]

  • Schiff Bases (Hydrazones): Enhanced antimicrobial and antimycobacterial activity via iron chelation.[1]

  • [1,2,4]Triazolo[4,3-a]pyrimidin-5-ones: Rigid, fused tricyclic systems that act as purine bioisosteres, often exhibiting potent anticancer (kinase inhibition) activity.[1]

  • Pyrazolyl-pyrimidines: Expanded heteroaromatic surface area for improved receptor

    
    -stacking interactions.[1]
    

This guide provides standardized, high-yield protocols for these three derivatization pathways, specifically optimized to preserve the integrity of the 6-methoxymethyl group.

Strategic Derivatization Workflow

The following diagram illustrates the three primary synthetic pathways available for this scaffold.

Derivatization_Pathways Start 2-hydrazino-6- (methoxymethyl)pyrimidin-4(3H)-one Path1 Path A: Schiff Base Formation (Reaction with Aryl Aldehydes) Start->Path1 + Ar-CHO Cat. AcOH Path2 Path B: Oxidative Cyclization (Reaction with Orthoesters/Acids) Start->Path2 + R-C(OEt)3 or R-COOH Path3 Path C: Pyrazole Condensation (Reaction with 1,3-Dicarbonyls) Start->Path3 + Acetylacetone Reflux Prod1 Aryl-Hydrazones (Antimicrobial/Iron Chelation) Path1->Prod1 Prod2 [1,2,4]Triazolo[4,3-a]pyrimidines (Anticancer/Kinase Inhibitor) Path2->Prod2 Prod3 Pyrazolyl-Pyrimidines (Anti-inflammatory) Path3->Prod3

Figure 1: Strategic derivatization pathways for the 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one scaffold.

Experimental Protocols

Protocol A: Synthesis of Aryl-Hydrazones (Schiff Bases)

Target Application: Antimycobacterial agents (Siderophore mimics).[1] Mechanism: The hydrazone moiety (


) creates a tridentate ligand system capable of sequestering iron, essential for bacterial survival (e.g., M. tuberculosis).
Materials
  • Substrate: 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (1.0 eq)

  • Reagent: Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde) (1.1 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (3-5 drops)[1]

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 170 mg) of the hydrazine substrate in 10 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

  • Addition: Add 1.1 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: CHCl

      
      :MeOH 9:1). The hydrazine starting material (
      
      
      
      ) should disappear, replaced by a higher running spot (
      
      
      ).
  • Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur spontaneously, cool in an ice bath for 30 minutes.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    
    ). Recrystallize from ethanol/DMF if necessary.

Expected Yield: 75–90% Characterization: Formation of the imine bond is confirmed by the disappearance of the


 signal in 

-NMR and the appearance of the azomethine proton (

) singlet at

8.0–8.5 ppm.
Protocol B: Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidin-5(7H)-ones

Target Application: Kinase Inhibitors (e.g., EGFR, CDK) and Anticancer agents. Mechanism: Cyclization locks the hydrazine into a rigid planar structure, mimicking the purine core of ATP. This enhances binding affinity to kinase active sites.[1]

Materials
  • Substrate: 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (1.0 eq)

  • Reagent: Triethyl orthoformate (for unsubstituted triazole) or Triethyl orthoacetate (for methyl-substituted) (Excess/Solvent)

  • Alternative Reagent: Aromatic carboxylic acid + POCl

    
     (For aryl-substituted triazoles)[1]
    
Step-by-Step Methodology (Orthoester Method - Mildest)
  • Preparation: Place 1.0 mmol of the hydrazine substrate in a 25 mL round-bottom flask.

  • Reaction Medium: Add 5 mL of triethyl orthoformate (or orthoacetate). This acts as both reagent and solvent.[1]

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 6–8 hours.

    • Note: The methoxymethyl group is stable under these conditions, but avoid strong Lewis acids if possible to prevent ether cleavage.

  • Concentration: Evaporate the excess orthoester under reduced pressure.

  • Crystallization: Triturate the resulting residue with cold ethanol or hexane to induce crystallization.[1]

  • Isomerization Check (Advanced): The initial product is the [4,3-a] isomer. If the thermodynamically more stable [1,5-a] isomer is desired (often more potent), reflux the isolated product in glacial acetic acid or ethanol/piperidine for 4 hours to induce Dimroth rearrangement.

Expected Yield: 60–80% Characterization: Disappearance of hydrazine protons.[1] In IR, absence of


 stretching.[1] Mass spectrometry will show a loss of 2 mass units (dehydrogenation/cyclization equivalent) relative to the hydrazone, or loss of ethanol/water depending on the reagent.
Protocol C: Synthesis of Pyrazolyl-Pyrimidines

Target Application: Anti-inflammatory agents (COX-2 inhibition potential).[1] Mechanism: The formation of a pyrazole ring creates a "bi-heterocyclic" system, increasing lipophilicity and surface area for hydrophobic interactions.

Materials
  • Substrate: 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (1.0 eq)

  • Reagent: Acetylacetone (2,4-pentanedione) or Ethyl Acetoacetate (1.1 eq)

  • Solvent: Ethanol or Acetic Acid[1][2]

Step-by-Step Methodology
  • Mixing: Dissolve 1.0 mmol of substrate in 10 mL Ethanol.

  • Addition: Add 1.1 mmol of acetylacetone.

  • Reflux: Heat at reflux for 2–4 hours.

    • Observation: The reaction is usually rapid.[1] A color change (often to yellow/orange) may be observed.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water.

  • Filtration: Collect the precipitate by filtration.

  • Purification: Recrystallize from ethanol.

Expected Yield: 80–95%[1][3]

Comparative Data & Validation

The following table summarizes the expected physicochemical shifts and validation parameters for the derivatives.

Derivative ClassReaction PartnerKey Structural FeaturePrimary AssayExpected

(CHCl

:MeOH 9:1)
Parent N/AHydrazine (

)
Siderophore binding0.20
Hydrazone 4-NitrobenzaldehydeAzomethine (

)
MIC (Bacteria)0.65
Triazolopyrimidine Triethyl orthoformateFused 5,6-bicyclic coreMTT (Cancer Cell)0.45
Pyrazolyl-pyrimidine AcetylacetonePyrazole ringCOX Inhibition0.75
Biological Validation Protocols[1]
  • Antimicrobial (MIC): Use the Resazurin Microtiter Assay (REMA) against M. tuberculosis H37Rv. The hydrazone derivatives often show MIC values

    
     due to iron sequestration.
    
  • Cytotoxicity (MTT): Evaluate triazolopyrimidines against HeLa or MCF-7 cell lines. The rigid planar structure facilitates DNA intercalation or kinase ATP-pocket binding.[1]

References

  • Siderophore Mimicry & Antimycobacterial Activity

    • Title: Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional-similarity to siderophores as potential antimycobacterial agents.[1][4]

    • Source: Medicinal Chemistry, 2013.[3][4]

    • URL:[Link]

  • Triazolopyrimidine Cyclization Strategy

    • Title: Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents.[5]

    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Hydrazone Biological Activity Review

    • Title: Biological Activities of Hydrazone Derivatives.[1][3][4][5][6][7][8][9]

    • Source: Molecules, 2007.[6]

    • URL:[Link]

  • Chemical Structure Validation

    • Title: 2-Hydrazinyl-6-(methoxymethyl)pyrimidin-4(3H)-one (Compound Summary).[1]

    • Source: PubChem.[1][10]

    • URL:[Link]

Sources

Application

Application Note: High-Throughput Screening of Pyrimidinone-Based Kinase Inhibitors using TR-FRET

Executive Summary The pyrimidinone scaffold (e.g., 2-pyrimidinone, 4-pyrimidinone) represents a "privileged structure" in medicinal chemistry, extensively utilized to design ATP-competitive inhibitors for kinases such as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidinone scaffold (e.g., 2-pyrimidinone, 4-pyrimidinone) represents a "privileged structure" in medicinal chemistry, extensively utilized to design ATP-competitive inhibitors for kinases such as p38 MAPK, GSK-3


, and Aurora kinases [1, 6]. However, these lipophilic heterocycles present distinct challenges in High-Throughput Screening (HTS), including poor aqueous solubility, colloidal aggregation, and potential autofluorescence.

This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol specifically optimized for screening pyrimidinone libraries. Unlike standard fluorescence intensity assays, TR-FRET minimizes interference from compound autofluorescence—a common artifact with nitrogen-rich heterocycles [13]. We also introduce a "Intermediate Dilution" workflow to mitigate precipitation events common to this scaffold class.

Chemical Biology & Scaffold Considerations

The Solubility Paradox

Pyrimidinones are often designed with aromatic substituents to occupy the hydrophobic pocket of the kinase ATP-binding site. While this enhances potency, it drastically reduces aqueous solubility.

  • Risk: Direct transfer of 10 mM DMSO stocks into aqueous reaction buffer often causes immediate precipitation ("crashing out"), leading to light scattering and false negatives.

  • Solution: This protocol utilizes a 100X Intermediate Dilution step in a buffer containing a solubilizing detergent (0.01% Brij-35 or Tween-20) prior to the final assay plate transfer.

Aggregation and False Positives

Lipophilic pyrimidinones can form colloidal aggregates that sequester enzymes non-specifically, a phenomenon associated with Pan-Assay Interference Compounds (PAINS) [16].

  • Control: All assay buffers must contain a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35) to disrupt promiscuous aggregates without denaturing the kinase.

Assay Design Strategy: TR-FRET (LanthaScreen™ Style)

We utilize a TR-FRET binding assay (e.g., ThermoFisher LanthaScreen™ or Cisbio HTRF®) rather than a functional activity assay. This measures the displacement of a fluorescent tracer from the kinase active site.

Why TR-FRET for Pyrimidinones?

  • Ratiometric Data: Corrects for well-to-well liquid handling errors.

  • Time-Gating: The delay (typically 50-100 µs) between excitation and measurement allows short-lived background fluorescence from pyrimidinone compounds to decay, leaving only the long-lived Terbium (Tb) or Europium (Eu) signal [13].

Mechanism of Action
  • Donor: Eu-labeled antibody (binds to the Kinase tag, e.g., GST or His).

  • Acceptor: Fluorescent Tracer (binds to the ATP pocket).

  • Signal: High FRET signal indicates the Tracer is bound (No Inhibitor). Low FRET signal indicates the Pyrimidinone has displaced the Tracer (Inhibition).

Figure 1: Mechanism of the TR-FRET Binding Assay. The pyrimidinone inhibitor displaces the tracer, reducing the FRET signal.

Detailed Experimental Protocol

Reagents & Equipment[1][2]
  • Kinase: Recombinant Human Kinase (e.g., p38

    
    ), GST-tagged.
    
  • Antibody: Eu-anti-GST Antibody.[1][2]

  • Tracer: Kinase Tracer 236 (optimized for ATP-competitive inhibitors).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Critical for solubility).

  • Plates: White, low-volume 384-well plates (e.g., Corning 4513).

  • Reader: PerkinElmer EnVision or Tecan Spark (TR-FRET module).

Reagent Preparation (Volumes for 1 Plate)
ReagentConcentration (Stock)Final Assay Conc.Preparation Instruction
Kinase/Ab Mix Variable5 nM Kinase / 2 nM AbMix Kinase and Antibody in Buffer. Incubate 15 min on ice.
Tracer Solution 25 µM20 nM (approx Kd)Dilute Tracer in Buffer just before use.
Compound 10 mM (DMSO)10 µM (Screening)See Step 4.3 below.
Step-by-Step Workflow

Step 1: Intermediate Dilution (The "Anti-Crash" Step)

  • Why: To prevent 100% DMSO stock from hitting the protein directly.

  • Prepare an Intermediate Plate (polypropylene).

  • Dispense 240 nL of 10 mM Pyrimidinone stock into 24 µL of Assay Buffer (containing 0.01% Brij-35).

  • Mix well.[3] Final DMSO is 1%.[4] Compound conc is 100 µM.[4]

Step 2: Assay Plate Loading

  • Transfer 2 µL from Intermediate Plate to the 384-well Assay Plate.

  • Note: Final compound concentration will be 10 µM after all additions.

Step 3: Kinase Addition

  • Add 4 µL of the Kinase/Antibody Mix to the Assay Plate.

  • Centrifuge briefly (1000 rpm, 1 min).

  • Incubation: Allow compound to bind kinase for 15 minutes at RT. (Pre-incubation allows slow-binding pyrimidinones to engage).

Step 4: Tracer Addition

  • Add 4 µL of Tracer Solution to the Assay Plate.

  • Total Assay Volume = 10 µL.[5]

  • Final DMSO concentration = 0.2% (Well tolerated by most kinases).

Step 5: Final Incubation & Read

  • Seal plate to prevent evaporation.

  • Incubate for 60 minutes at Room Temperature in the dark.

  • Read on Plate Reader:

    • Excitation: 340 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

Figure 2: Optimized HTS Workflow including the critical Intermediate Dilution step to ensure pyrimidinone solubility.

Data Analysis & Hit Validation

Calculating the Emission Ratio

Raw fluorescence intensity is unreliable due to potential compound interference. Always use the ratio:



Z-Prime (Z') Calculation

To validate the assay robustness before screening the full library:



  • Pos Control (

    
    ):  DMSO only (Max FRET).
    
  • Neg Control (

    
    ):  Known Inhibitor (e.g., Staurosporine) or excess unlabeled tracer (Min FRET).
    
  • Requirement: A Z' > 0.5 is mandatory for a trustworthy HTS campaign.

Triage: Removing False Positives

Pyrimidinones are notorious for "frequent hitter" behavior. Implement these filters:

  • The "High-Hill" Filter: If the Hill slope of the dose-response curve is > 2.0, suspect colloidal aggregation [16].

  • Donor Channel Check: If the Donor signal (615 nm) drops significantly (>20%) compared to controls, the compound is likely quenching the signal or precipitating, rather than inhibiting the enzyme [15].

  • Detergent Sensitivity: Re-test hits with 0.1% Triton X-100. If potency vanishes, the compound was likely acting via non-specific aggregation.

References

  • BenchChem. (2025). A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)-pyridinone. BenchChem Application Notes. Link

  • Thermo Fisher Scientific. (2025). Optimization of a LanthaScreen Kinase assay for KDR (VEGFR2). Thermo Fisher User Manuals. Link

  • Cai, X., et al. (2024).[6] Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity. Journal of Medicinal Chemistry. Link

  • Simeonov, A., et al. (2015).[4] Interference with Fluorescence and Absorbance. Assay Guidance Manual (NCBI). Link

  • Baell, J. B., & Holloway, G. A. (2014). PAINS in the Assay: Chemical Mechanisms of Assay Interference. Journal of Medicinal Chemistry. Link

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Link

Sources

Method

developing assays to measure the biological activity of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

An In-depth Guide to Assay Development for 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one Authored by: Senior Application Scientist, Advanced Assay Development Abstract The pyrimidine nucleus is a cornerstone of medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Assay Development for 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

Authored by: Senior Application Scientist, Advanced Assay Development

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of clinically significant drugs and biologically active molecules.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This application note focuses on a specific derivative, 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one, and provides a comprehensive framework for elucidating its biological activity. We move beyond a simple recitation of steps to explain the scientific rationale behind the proposed assay cascade, empowering researchers to not only execute but also adapt these protocols. This guide details the development of primary, target-oriented assays based on structural analogy and literature precedent, followed by a secondary, cell-based assay to confirm physiological relevance.

Introduction and Compound Profile

Compound: 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one CAS Number: 1158794-33-2[4] Core Structure: Pyrimidinone

The structure of this compound presents two key pharmacophores that guide our initial hypotheses:

  • The Pyrimidinone Core: This privileged scaffold is found in numerous kinase inhibitors, acting as a bioisostere for the purine ring of ATP and interacting with the hinge region of the kinase active site.[5] A wide range of pyrimidine derivatives have been developed as potent inhibitors of kinases crucial to cell signaling and proliferation, such as Janus Kinase 2 (JAK2) and Phosphoinositide 3-kinase (PI3K).[5][6]

  • The 2-hydrazino Moiety: Hydrazines and their hydrazone derivatives are well-established metal-chelating groups.[7][8] Specifically, novel 2-hydrazino-pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as potential antimycobacterial agents, with a mechanism of action hypothesized to involve iron chelation that disrupts essential bacterial processes.[8]

Based on this structural analysis, we propose a dual-pronged investigative approach: assessing the compound's potential as both a kinase inhibitor and a metal chelator.

Proposed Assay Development Workflow

The following diagram outlines a logical workflow for characterizing the biological activity of a novel compound like 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one. This strategy progresses from broad, target-based primary screens to a more focused, physiologically relevant cellular assay.

Assay_Workflow cluster_0 Phase 1: Hypothesis & Primary Screening cluster_1 Phase 2: Hit Confirmation & Cellular Validation Hypothesis Hypothesis Generation (Kinase Inhibitor & Metal Chelator) Screen1 Primary Screen 1: Kinase Inhibition Assay (e.g., PI3Kα Luminescence Assay) Hypothesis->Screen1 Rationale: Pyrimidinone Scaffold Screen2 Primary Screen 2: Iron Chelation Assay (e.g., Chrome Azurol S Assay) Hypothesis->Screen2 Rationale: Hydrazino Moiety Data_Analysis Data Analysis (Calculate IC50) Screen1->Data_Analysis Screen2->Data_Analysis Cell_Assay Secondary Screen: Cell-Based Viability Assay (e.g., MTT Assay on PC-3 Cells) Data_Analysis->Cell_Assay Confirm cellular activity of most potent hit Conclusion Mechanism of Action Hypothesis Cell_Assay->Conclusion

Caption: Assay development workflow from hypothesis to cellular validation.

Primary Assay 1: Kinase Inhibition

Rationale: The pyrimidinone scaffold is a highly successful framework for kinase inhibitors.[5] Derivatives have shown potent activity against the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[6] Therefore, a PI3K inhibition assay is a logical starting point. We will use a luminescence-based assay that quantifies ATP consumption, as this format is robust, sensitive, and widely used in high-throughput screening.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in less ATP being consumed, leading to a higher luminescence signal.

Protocol: PI3Kα Luminescence-Based Inhibition Assay

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (at 2x final concentration)

  • Test Compound: 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one dissolved in 100% DMSO

  • Positive Control: A known PI3K inhibitor (e.g., Wortmannin)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminescence plate reader

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is appropriate. Dispense 100 nL of each compound dilution, DMSO (vehicle control), and positive control into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme solution (diluted in assay buffer) to all wells except those designated for the "no enzyme" control (100% inhibition). Add 5 µL of assay buffer to the "no enzyme" wells.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the ATP/PIP2 substrate mix (prepared in assay buffer) to all wells to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.

  • Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 µL of the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence signal.

  • Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the signal and then measure luminescence using a plate reader.

Primary Assay 2: Iron Chelation

Rationale: Directly analogous compounds with the 2-hydrazino-pyrimidin-4(3H)-one core have been investigated as potential antimycobacterials that function by sequestering iron, a critical nutrient for pathogens.[8] The Chrome Azurol S (CAS) shuttle assay is a well-established method for detecting iron-chelating molecules (siderophores) and is perfectly suited for this purpose.

Principle: The CAS assay is a colorimetric competition assay. The CAS dye forms a stable, blue-colored ternary complex with iron (Fe³⁺) and the detergent hexadecyltrimethylammonium bromide (HDTMA). A potent chelator will sequester the iron from the dye complex, causing a color change from blue to orange/yellow, which can be quantified spectrophotometrically.

Protocol: Chrome Azurol S (CAS) Shuttle Assay

Materials:

  • CAS Assay Solution

  • Shuttle Solution (piperazine-1,4-bis(2-ethanesulfonic acid) - PIPES buffer)

  • Test Compound: 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one dissolved in DMSO

  • Positive Control: Desferrioxamine (a known strong iron chelator)

  • Clear, 96-well microplates

  • Spectrophotometer (plate reader)

Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound. Add 10 µL of each dilution to the wells of a 96-well plate. Include DMSO (vehicle control) and Desferrioxamine (positive control).

  • Reaction Mixture Preparation: In a separate tube, mix equal volumes of the CAS assay solution and the shuttle solution. This is your working CAS reagent.

  • Reaction Initiation: Add 200 µL of the working CAS reagent to each well of the plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light. The color change will develop over time.

  • Measurement: Measure the absorbance at 630 nm. A decrease in absorbance indicates chelation activity.

Secondary Assay: Cell-Based Viability/Cytotoxicity

Rationale: Once activity is confirmed in a primary biochemical assay, it is crucial to determine if the compound can exert this effect in a complex cellular environment. A cell viability assay, such as the MTT assay, measures the metabolic activity of cells and serves as an excellent proxy for cytotoxicity or anti-proliferative effects.[9] This is a standard method used to evaluate pyrimidine derivatives.[8][9] Based on the potential for PI3K inhibition, a cancer cell line with a known dependence on this pathway, such as the PC-3 prostate cancer line, is an appropriate model.[6]

The diagram below illustrates the PI3K/Akt/mTOR pathway, a common target for pyrimidinone-based anticancer drugs.[6] Inhibition of PI3K is expected to block downstream signaling, leading to decreased cell proliferation and survival, which the MTT assay can detect.

PI3K_Pathway cluster_pathway Hypothesized PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Inhibitor 2-hydrazino-6-(methoxymethyl) pyrimidin-4(3H)-one Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Protocol: MTT Cell Viability Assay

Materials:

  • PC-3 human prostate cancer cell line

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test Compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile, clear, 96-well cell culture plates

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (no cells), cells with vehicle (DMSO), and cells with a positive control cytotoxic agent (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully aspirate the medium from each well and add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

Data Analysis, Presentation, and Validation

Data Analysis: For all assays, the raw data should be converted to Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Sample_Signal - Avg_High_Control) / (Avg_Low_Control - Avg_High_Control))

  • Low Control (0% Inhibition): Vehicle (DMSO) control wells.

  • High Control (100% Inhibition): No enzyme (kinase assay) or strong chelator/cytotoxin (CAS/MTT assay) control wells.

The calculated % Inhibition values are then plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition.

Data Presentation: Results should be summarized in a clear, tabular format.

Assay TypeTarget/Cell LineEndpoint MeasurementIC₅₀ (µM) ± SD
Kinase InhibitionPI3KαLuminescence (ATP)Result
Iron ChelationFe³⁺Absorbance (630nm)Result
Cell ViabilityPC-3 CellsAbsorbance (570nm)Result

Assay Validation: For a screening assay to be considered robust, its performance must be validated. The Z-factor (Z') is a statistical measure of assay quality, reflecting the dynamic range and data variation. Z' = 1 - (3 * (SD_low_control + SD_high_control)) / |Avg_low_control - Avg_high_control|

  • An assay with a Z' > 0.5 is considered an excellent assay suitable for high-throughput screening.

References

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

  • Molecules. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • Rajshree J. Parmar. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Available at: [Link]

  • PubMed. (2019). Synthesis, biological activity, and mechanism of action of new 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives, a potent and new classes of antileishmanial agents. Available at: [Link]

  • Research & Reviews: Journal of Chemistry. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Available at: [Link]

  • PubMed. (2013). Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional- similarity to siderophores as potential antimycobacterial agents. Available at: [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Available at: [Link]

  • ACS Publications. (n.d.). Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. Available at: [Link]

Sources

Application

application of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one in antimicrobial research

Executive Summary This technical guide details the application of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (hereafter Compound 6-MM ) as a high-value scaffold in antimicrobial research. Unlike simple alkyl-substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (hereafter Compound 6-MM ) as a high-value scaffold in antimicrobial research. Unlike simple alkyl-substituted pyrimidines, the 6-methoxymethyl moiety provides a critical balance of lipophilicity and aqueous solubility, enhancing the pharmacokinetic profile of downstream derivatives.

This document serves as a protocol-driven manual for researchers utilizing Compound 6-MM to synthesize two distinct classes of bioactive agents:

  • Antimicrobial Schiff Bases (Hydrazones): Targeting iron acquisition pathways (siderophore mimicry).

  • Fused [1,2,4]Triazolo[4,3-a]pyrimidin-5-ones: Rigid scaffolds often exhibiting broad-spectrum antibiotic activity via DNA gyrase inhibition.

Chemical Context & Synthesis

Compound 6-MM is not typically a final drug but a "diversity-oriented synthesis" (DOS) precursor. Its reactivity stems from the nucleophilic hydrazine group (


) at the C2 position.
Synthesis Workflow (Self-Validating Protocol)

Rationale: The synthesis utilizes the "S-methyl activation" strategy. Direct hydrazinolysis of the 2-thioxo intermediate is slow; S-methylation creates a better leaving group (


).

Reagents Required:

  • Ethyl 4-methoxyacetoacetate (CAS: 41051-15-4)

  • Thiourea

  • Sodium Ethoxide

  • Methyl Iodide (or Dimethyl Sulfate)

  • Hydrazine Hydrate (80-99%)

Step-by-Step Protocol:

  • Cyclization (Formation of 2-thiouracil core):

    • Dissolve sodium metal (0.1 mol) in absolute ethanol (50 mL) to generate sodium ethoxide in situ.

    • Add thiourea (0.1 mol) and ethyl 4-methoxyacetoacetate (0.1 mol).

    • Reflux for 6–8 hours. Checkpoint: Reaction completion is indicated by the disappearance of the ester spot on TLC (Hexane:EtOAc 7:3).

    • Evaporate solvent, dissolve residue in water, and acidify with acetic acid to precipitate 6-(methoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .

  • S-Methylation (Activation):

    • Dissolve the thioxo intermediate in 10% NaOH solution.

    • Add Methyl Iodide (1.1 eq) dropwise at 0–5°C. Stir for 3 hours at room temperature.

    • Neutralize to precipitate the 2-(methylthio) derivative.

  • Hydrazinolysis (Target Generation):

    • Suspend the 2-(methylthio) derivative in ethanol.

    • Add Hydrazine Hydrate (5 eq) in excess.

    • Reflux for 12–18 hours. The evolution of methanethiol (rotten cabbage odor) confirms the substitution.

    • Cool, filter the precipitate, and recrystallize from ethanol/DMF.

    • Yield: Typically 65–75%. Appearance: White to pale yellow crystalline solid.

Application I: Synthesis of Antimicrobial Schiff Bases

Mechanism of Action: Hydrazone derivatives of Compound 6-MM often function as siderophore mimics . By chelating ferric ions (


), these compounds starve bacteria (e.g., M. tuberculosis, S. aureus) of essential iron required for respiration and DNA replication.
Protocol: Condensation with Aromatic Aldehydes
  • Preparation: Dissolve Compound 6-MM (1 mmol) in absolute ethanol (20 mL) containing catalytic glacial acetic acid (2–3 drops).

  • Addition: Add the appropriate aromatic aldehyde (1 mmol) (e.g., p-nitrobenzaldehyde for electron-withdrawal or p-methoxybenzaldehyde for donation).

  • Reaction: Reflux for 4–6 hours.

  • Isolation: Cool the mixture. The Schiff base usually precipitates. Filter and wash with cold ethanol.

  • Validation:

    • IR: Look for the disappearance of the

      
       doublet (3200–3300 cm⁻¹) and appearance of the Azomethine 
      
      
      
      stretch (1600–1620 cm⁻¹).

Application II: Synthesis of Fused Triazolopyrimidines

Mechanism of Action: Cyclization locks the conformation, often shifting the target to DNA Gyrase (Topoisomerase II) . The planar tricyclic structure can intercalate into DNA or bind the ATP-binding pocket of the enzyme.

Protocol: Oxidative Cyclization
  • Reagents: Compound 6-MM (1 mmol), Formic Acid (excess) or Triethyl Orthoformate.

  • Reaction: Reflux Compound 6-MM in formic acid (10 mL) for 8 hours.

  • Workup: Pour the reaction mixture into crushed ice. Neutralize with ammonia solution if necessary.

  • Product: 7-(methoxymethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one .

  • Isomerization Note: Under basic conditions, the [4,3-a] isomer may rearrange to the thermodynamically more stable [1,5-a] isomer (Dimroth rearrangement).

Visualized Pathways & Logic

G Start Ethyl 4-methoxyacetoacetate + Thiourea Inter1 2-Thioxo Intermediate Start->Inter1 NaOEt/EtOH, Reflux Inter2 2-(Methylthio) Derivative (Activated Core) Inter1->Inter2 MeI, NaOH (S-Methylation) Target Compound 6-MM (2-Hydrazino-6-methoxymethyl...) Inter2->Target NH2NH2, Reflux (Nu- Substitution) PathA Pathway A: Schiff Bases (+ Aldehydes) Target->PathA PathB Pathway B: Fused Triazoles (+ Formic Acid/CS2) Target->PathB MechA Mechanism: Iron Chelation (Siderophore Mimicry) PathA->MechA MechB Mechanism: DNA Gyrase Inhibition (Planar Intercalation) PathB->MechB

Figure 1: Synthetic workflow transforming the methoxy-precursor into the active 6-MM scaffold and its downstream bioactive derivatives.

Biological Evaluation Protocols

MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum: Prepare bacterial suspension (S. aureus, E. coli, M. tuberculosis) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Prep: Add 100 µL of test compound (dissolved in DMSO, serial dilutions 0.5 – 256 µg/mL) to 96-well plates.

  • Incubation: Add 100 µL of inoculum. Incubate at 37°C for 18–24 hours (7 days for M. tuberculosis).

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Siderophore Competition Assay (Chrome Azurol S - CAS)

To validate the mechanism of Schiff base derivatives:

  • Prepare CAS assay solution (CAS dye +

    
     + HDTMA surfactant). The solution is Blue .
    
  • Add the test compound (Schiff base).

  • Result: If the compound chelates iron stronger than the CAS dye, the solution turns Orange/Pink , indicating potential siderophore mimicry/interference.

Expected Data & SAR Insights

Derivative ClassR-Group (Example)LogP (Est.)Primary ActivityTarget Organism
Parent (6-MM)

0.5Low/ModerateIntermediate
Schiff Base

2.8HighM. tuberculosis
Schiff Base

2.1High (Chelator)S. aureus
Triazolopyrimidine

1.2Broad SpectrumE. coli / P. aeruginosa

Key Insight: The methoxymethyl group at C6 is critical. Unlike a methyl group, the ether oxygen accepts hydrogen bonds, improving solubility in biological media without sacrificing the membrane permeability required for intracellular targets like Gyrase.

References

  • Siderophore Mimicry in Pyrimidines: Title: Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional-similarity to siderophores as potential antimycobacterial agents.[1] Source:Medicinal Chemistry (2013).[1] URL:[Link]

  • Triazolopyrimidine Synthesis & Activity: Title: Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents.[2][3][4] Source:Molecules (2021).[4] URL:[Link]

  • Antimicrobial Hydrazones Review: Title: Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[5][6] Source:Molecules (2021).[4] URL:[Link]

  • General Synthesis of 2-Hydrazinopyrimidines: Title: Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives. Source:Archiv der Pharmazie (2012). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the synthesis of pyrimidine derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical FAQs to overcome common challenges in the lab. Pyrimidine scaffolds are central to numerous bioactive molecules, and their successful synthesis is a critical step in pharmaceutical and chemical research[1][2]. This guide provides field-proven insights to help you navigate the complexities of these reactions.

Troubleshooting Guide 1: The Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis for creating 3,4-dihydropyrimidin-2(1H)-ones/thiones (DHPMs), but it is often plagued by issues of low yield under classical conditions[3][4].

Q1: My Biginelli reaction yield is consistently low (<40%). What are the primary causes and how can I fix it?

Low yields are a well-documented issue in the classical Biginelli reaction, often stemming from inefficient catalysis, competing side reactions, or decomposition[3][4].

Causality & Solution:

  • Inefficient Catalysis: The reaction mechanism proceeds through an N-acyliminium ion intermediate. Traditional strong acid catalysts (e.g., HCl) can be harsh and may not efficiently promote the formation of this key intermediate[3].

    • Solution: Switch to a modern catalyst. Lewis acids (e.g., Yb(OTf)₃, InBr₃), ionic liquids, or solid-supported acids have been shown to significantly improve yields, often under milder conditions, by stabilizing the critical iminium intermediate[3][4][5].

  • Competing Side Reactions: The Knoevenagel condensation between the aldehyde and the β-ketoester is a common competing pathway that consumes starting materials[3].

    • Solution: Employ a catalyst that selectively favors the iminium pathway. Additionally, optimizing the stoichiometry can help. While a 1:1:1 ratio of aldehyde, β-ketoester, and urea/thiourea is standard, a slight excess of the ketoester and aldehyde may be beneficial in some cases[5][6].

  • Harsh Conditions: High temperatures and strong acids can cause the decomposition of reactants or the final product[3].

    • Solution: Explore solvent-free conditions or use a high-boiling polar solvent like ethanol. Solvent-free reactions, sometimes assisted by microwave irradiation or ball-milling, can reduce reaction times and minimize thermal degradation, leading to cleaner reactions and higher yields[3][7].

Troubleshooting Workflow: Low Yield in Biginelli Reaction

This flowchart outlines a systematic approach to diagnosing and solving low-yield issues.

Biginelli_Troubleshooting start start cat_check Is the catalyst a strong mineral acid (e.g., HCl)? start->cat_check side_react TLC shows multiple byproducts? cat_check->side_react No sol_cat Solution: Switch to a modern catalyst (e.g., Yb(OTf)₃, Ionic Liquid). cat_check->sol_cat Yes cond_check Are reaction conditions harsh (high temp, long time)? side_react->cond_check No sol_stoich Solution: 1. Optimize stoichiometry. 2. Use a more selective catalyst. side_react->sol_stoich Yes sol_cond Solution: 1. Attempt solvent-free conditions. 2. Use microwave irradiation to reduce reaction time. cond_check->sol_cond Yes end_node Improved Yield cond_check->end_node No sol_cat->end_node sol_stoich->end_node sol_cond->end_node

Caption: Troubleshooting workflow for low Biginelli reaction yield.

Troubleshooting Guide 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation, enabling the synthesis of diverse aryl- and heteroaryl-pyrimidines[8][9]. However, its success is highly dependent on a fine balance of several parameters[10][11].

Q2: My Suzuki coupling on a chloro/bromo-pyrimidine is failing or giving low yields. What should I investigate?

Failure in Suzuki coupling often points to issues with catalyst activity, base selection, or the stability of the boronic acid.

Causality & Solution:

  • Catalyst Deactivation/Low Activity: The choice of palladium catalyst and ligand is critical. The electronic properties of the pyrimidine ring and the halide can demand a specific catalytic system.

    • Solution: For less reactive chloro-pyrimidines or sterically hindered substrates, a more active catalyst system is required. Consider switching from a standard catalyst like Pd(PPh₃)₄ to a more robust system using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species[9][12].

  • Inappropriate Base or Solvent: The base not only participates in the catalytic cycle (transmetalation step) but also influences side reactions. The solvent must solubilize all components and be compatible with the chosen base and temperature.

    • Solution: Potassium phosphate (K₃PO₄) is often a reliable choice as a moderately strong base that minimizes side reactions[8]. For the solvent, a polar aprotic solvent like 1,4-dioxane or DMF is standard. If you observe decomposition, a solvent mixture like dioxane/water can be effective[8][9].

  • Boronic Acid Decomposition (Protodeboronation): Boronic acids can degrade under the reaction conditions, especially at high temperatures or in the presence of water and certain bases, leading to a competing reaction that replaces the boronic acid group with a hydrogen atom.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure your reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. If protodeboronation is suspected, try using a milder base or slightly lower reaction temperature.

Table 1: Comparison of Common Catalytic Systems for Suzuki Coupling on Pyrimidines
Catalyst SystemTypical Loading (mol%)ProsCons
Pd(PPh₃)₄3 - 5Commercially available, easy to handle.Can be inefficient for less reactive halides (chlorides).
Pd(OAc)₂ + PPh₃1 - 3Good for simple aryl bromides.May require higher temperatures.
Pd₂(dba)₃ + XPhos1 - 2Highly active, good for challenging substrates (chlorides, hindered systems).Air-sensitive ligand, higher cost.
XPhos Pd G2/G31 - 2Air-stable precatalyst, highly reliable and active.[9][12]Higher cost.
Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental method for functionalizing pyrimidines, typically by displacing a halide with a nucleophile (e.g., amine, alkoxide). Reactivity and regioselectivity are the primary challenges.

Q3: I am performing an SNAr on 2,4-dichloropyrimidine with an amine. Why am I getting a mixture of products, or why is the reaction so sluggish?

The pyrimidine ring's two nitrogen atoms strongly influence the reactivity of halide leaving groups, making the C4/C6 positions generally more reactive than the C2 position.

Causality & Solution:

  • Regioselectivity Issues (C4 vs. C2): The C4 and C6 positions are electronically more activated towards nucleophilic attack than the C2 position. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the para-nitrogen atom, providing greater stabilization[13]. The C2 position is flanked by two nitrogen atoms, which can create lone pair repulsion with the incoming nucleophile[13].

    • Solution: To achieve selective substitution, temperature control is key. The reaction at the more reactive C4 position can often be achieved at lower temperatures (e.g., 0 °C to room temperature). Subsequent substitution at the less reactive C2 position typically requires significantly higher temperatures. By carefully controlling the temperature, you can isolate the C4-substituted product first.

  • Sluggish Reaction: While the pyrimidine ring is electron-deficient, a poor leaving group (like fluoride) or a weak nucleophile can make the reaction slow.

    • Solution: Increase the reaction temperature; DMF or DMSO are excellent high-boiling polar aprotic solvents that can stabilize the charged intermediate[14]. If the nucleophile is weak, it can be activated by using a non-nucleophilic base (e.g., NaH or K₂CO₃ for an alcohol; DIPEA for a secondary amine) to deprotonate it first. Recent methods have also shown that activating the pyrimidine ring with a sulfone group can enable SNAr reactions even at room temperature[15].

Diagram: SNAr Regioselectivity on 2,4-Dichloropyrimidine

This diagram illustrates the typical two-step temperature-dependent functionalization.

SNAr_Selectivity A 2,4-Dichloropyrimidine B 4-Amino-2-chloropyrimidine A->B R-NH₂ (1 eq) Low Temp (e.g., RT) C 2,4-Diaminopyrimidine B->C R'-NH₂ (1 eq) High Temp (e.g., >100 °C)

Caption: Sequential SNAr functionalization of 2,4-dichloropyrimidine.

FAQs: Purification of Pyrimidine Derivatives

Purification is often a significant bottleneck. The nitrogen atoms in the pyrimidine ring can lead to high polarity and purification challenges.

Q4: My pyrimidine product is highly polar and either streaks on silica gel or runs at the solvent front. How can I purify it? This is a common issue due to the basic nitrogen atoms interacting strongly with the acidic silica gel.

  • Strategy 1 (Modify Mobile Phase): Add a small amount of a basic modifier like triethylamine (~1%) or ammonia (using a 7N solution in methanol as part of the mobile phase) to your solvent system (e.g., DCM/MeOH). This deactivates the acidic sites on the silica, preventing streaking and improving peak shape.

  • Strategy 2 (Switch Stationary Phase): If modifying the mobile phase is insufficient, switch to a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica. For very polar compounds, reversed-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient is often the most effective method[16].

Q5: I am struggling to recrystallize my pyrimidine derivative. What techniques can I try? Finding a single perfect solvent can be difficult.

  • Strategy 1 (Two-Solvent System): Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve, then allow it to cool slowly.

  • Strategy 2 (Vapor Diffusion): Dissolve your compound in a small amount of a volatile "good" solvent in an open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility and promoting the growth of high-quality crystals[16].

Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Synthesis of a DHPM

This protocol is an example and should be adapted for specific substrates.

  • Reactant Preparation: In a 10 mL microwave vial, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), and a catalytic amount of Yb(OTf)₃ (0.1 mmol).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 10-15 minutes.

  • Monitoring: After cooling, spot a small amount of the reaction mixture on a TLC plate (e.g., Hexane:EtOAc 7:3) to check for the consumption of the starting materials[3].

  • Workup: Add cold water to the solidified mixture and stir vigorously.

  • Purification: Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry to afford the pure product[3].

Protocol 2: Suzuki Coupling of 2-Chloropyrimidine with Phenylboronic Acid

This protocol utilizes a modern, highly active catalyst system.

  • Inert Atmosphere: To an oven-dried flask, add 2-chloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.02 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add 5 mL of degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References
  • Benchchem. (n.d.). Technical Support Center: Biginelli Reaction for Pyrimidine Thiones.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30).
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
  • Benchchem. (2025, December). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Synthesis and Biological Activities of Pyrimidines: A Review. (2025, November 12). ResearchGate.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020, October 23). MDPI.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026, January 24). BIOENGINEER.ORG.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents. (n.d.). PMC.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. (n.d.). PMC.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. (2021, January 4). RSC Advances.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PMC.
  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal.
  • Biginelli Reaction Experiment Analysis Guide. (n.d.). Atlas.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025, September 2). ResearchGate.
  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange.
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (2025, June 15). Pen & Prosperity.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv.
  • Why is β substitution in Nucleophilic reactions of pyridines not preferred? (2021, April 7). Quora.
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018, August 23). Frontiers.
  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units.
  • Synthesis of pyrimidines from dinitrogen and carbon. (2022, December 15). Oxford Academic.

Sources

Optimization

Technical Support Center: Purification of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

Welcome to the technical support center for the purification of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one, offering potential causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

You've performed a recrystallization, but the recovery of your purified product is significantly lower than expected.

Potential Cause Explanation Solution
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures, preventing efficient precipitation.[1]Screen a variety of solvents. The ideal solvent will dissolve the compound when hot but result in low solubility when cool.[1][2] Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[2][3]
Excessive Solvent Volume Using too much solvent will keep the compound in solution, even after cooling, thus reducing the yield.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
Premature Crystallization Crystals forming too quickly during filtration of insoluble impurities from the hot solution can lead to product loss.Preheat the filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature.
Incomplete Crystallization The cooling process may have been too rapid or not cold enough to induce maximum precipitation.Allow the solution to cool slowly to room temperature before transferring it to an ice bath for further cooling to maximize crystal formation.[1]
Issue 2: Persistent Impurities After Column Chromatography

Despite purification by flash column chromatography, your fractions containing the product are still contaminated with impurities.

Potential Cause Explanation Solution
Poor Separation on TLC The solvent system (mobile phase) chosen does not provide adequate separation between your product and the impurities.Methodically test different solvent systems using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the target compound and clear separation from other spots.[2] Common systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[2]
Column Overloading Applying too much crude material to the column leads to broad, overlapping bands that are difficult to separate.Use an appropriate amount of crude material for the column size. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing An unevenly packed column with channels or cracks will result in poor separation.Pack the column carefully as a slurry to ensure a uniform and compact silica bed.[2]
Inappropriate Sample Loading Dissolving the sample in too much solvent or a solvent that is too strong can disrupt the separation at the top of the column.Dissolve the crude product in a minimal amount of the eluent. For less soluble compounds, consider "dry loading" by adsorbing the material onto a small amount of silica gel before adding it to the column.[2]
Issue 3: Product Fails to Crystallize

After cooling the recrystallization solution, no solid product has formed.

| Potential Cause | Explanation | Solution | | :--- | :--- | | Solution is Not Supersaturated | The concentration of the compound is too low to initiate crystallization.[1] | Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration. | | Highly Soluble Compound | The compound is highly soluble in the chosen solvent even at low temperatures.[1] | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates a rough surface for nucleation. Alternatively, add a seed crystal of the pure compound if available. | | Presence of Solubilizing Impurities | Certain impurities can inhibit crystallization by interacting with the target compound. | Attempt to remove these impurities by performing a preliminary purification step, such as a wash or a quick filtration through a small plug of silica. | | Oily Product | The compound may be "oiling out" instead of crystallizing, forming a liquid layer. | Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a slightly different co-solvent (an "anti-solvent" in which the compound is less soluble) can sometimes promote crystallization. |

II. Frequently Asked Questions (FAQs)

General Purification Strategy

Q1: What is a general workflow for the purification of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one?

A common purification strategy involves an initial workup to remove bulk impurities, followed by either recrystallization or column chromatography for final purification. The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.

Purification_Workflow Crude_Product Crude Product Aqueous_Workup Aqueous Workup (e.g., washes, extractions) Crude_Product->Aqueous_Workup Recrystallization Recrystallization Aqueous_Workup->Recrystallization If solid with few impurities Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography If complex mixture or oily Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one.

Recrystallization

Q2: What are the best solvents for recrystallizing 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one?

While the optimal solvent must be determined experimentally, common choices for pyrimidinone derivatives include alcohols like ethanol and methanol, as well as ethyl acetate.[2][3] Mixtures of solvents can also be effective. For instance, dissolving the compound in a good solvent and then adding a poor solvent (an anti-solvent) until the solution becomes turbid can induce crystallization upon cooling.

Q3: My compound is only soluble in high-boiling point solvents like DMSO or DMF. How can I recrystallize it?

For compounds that are highly soluble in solvents like DMF or DMSO, anti-solvent vapor diffusion is a useful technique.[1] In this method, the compound is dissolved in a small amount of the high-boiling point solvent in an open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether or pentane).[1] Over time, the anti-solvent vapor will diffuse into the vial, gradually decreasing the solubility of the compound and promoting the growth of crystals.

Column Chromatography

Q4: How do I choose the right mobile phase for column chromatography?

The selection of the mobile phase is crucial and is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).[4] A good solvent system will provide a retention factor (Rf) value between 0.2 and 0.4 for your target compound, ensuring it moves down the column at a reasonable rate while still allowing for separation from impurities.[2] For pyrimidinone derivatives, mixtures of a less polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) are commonly used.[2]

TLC_to_Column cluster_TLC TLC Analysis cluster_Column Column Chromatography TLC_Plate Spot crude mixture on TLC plate Develop_TLC Develop in various solvent systems TLC_Plate->Develop_TLC Visualize_Spots Visualize spots (e.g., UV light) Develop_TLC->Visualize_Spots Select_System Select system with Rf ≈ 0.2-0.4 and good separation Visualize_Spots->Select_System Elute_Column Elute with selected solvent system Select_System->Elute_Column Use as mobile phase Pack_Column Pack column with silica gel Load_Sample Load crude sample Pack_Column->Load_Sample Load_Sample->Elute_Column Collect_Fractions Collect fractions Elute_Column->Collect_Fractions

Caption: Workflow from TLC analysis to column chromatography.

Q5: What are some common impurities I might encounter?

Impurities can arise from starting materials, side reactions, or decomposition. Given the structure, potential impurities could include unreacted starting materials from the synthesis, such as hydrazine or a precursor pyrimidine.[5] Over-alkylation or other side reactions on the hydrazine moiety are also possible. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for identifying the structure of unknown impurities.

Advanced Purification

Q6: When should I consider using preparative HPLC?

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique that is suitable for obtaining highly pure compounds.[2] It is particularly useful for:

  • Challenging separations: When impurities are structurally very similar to the target compound and cannot be separated by standard column chromatography.

  • Final purification: As a final polishing step to achieve very high purity, which is often required in drug development.[2]

A method is typically developed on an analytical HPLC system first to find the optimal conditions (column type, mobile phase) before scaling up to a preparative system.[2]

III. Key Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves.[1] Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.[1]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate eluent system using TLC, aiming for an Rf of 0.2-0.4 for the target compound.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat, compact bed.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed. Alternatively, use the dry loading method described in Issue 2.[2]

  • Elution: Add the eluent to the column and apply positive pressure (e.g., with a pump or compressed air) to maintain a steady flow.[4]

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.[2]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

IV. References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. Available from:

  • Technical Support Center: Purification of Pyrimidine Products - Benchchem. Available from:

  • Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC. Available from:

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. Available from:

  • (PDF) Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition - ResearchGate. Available from:

  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. Available from:

  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. Available from:

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. Available from:

  • Column Chromatography - Organic Chemistry at CU Boulder. Available from:

  • Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines - PMC - NIH. Available from:

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Available from:

  • 4 - Organic Syntheses Procedure. Available from:

  • Pyrimidine (upper) and purines (lower) on silica columns. Condition:... | Download Scientific Diagram - ResearchGate. Available from:

  • Synthesis of 3-hydrazino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. Available from:

  • Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional- similarity to siderophores as potential antimycobacterial agents - PubMed. Available from:

  • 2-[(4-Methoxy-2-pyridinyl)methylene]hydrazinecarboxamide Properties. Available from:

  • NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. Available from:

  • 1158794-33-2|2-Hydrazinyl-6-(methoxymethyl)pyrimidin-4(3H)-one - BLDpharm. Available from:

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC. Available from:

  • EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions - Google Patents. Available from:

  • 2-Hydrazinyl-6-methoxypyridine | C6H9N3O | CID 15888257 - PubChem - NIH. Available from:

  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Available from:

  • 2-Hydrazinopyridine synthesis - ChemicalBook. Available from:

  • New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Available from:

  • Protein purification troubleshooting guide - Dutscher. Available from:

  • 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem. Available from:

  • Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing). Available from:

  • 2-hydrazino-7-methoxy-4-methylquinoline | CAS 97892-65-4 | SCBT. Available from:

  • Troubleshooting protein recovery issues - Cytiva. Available from: _

  • Synthesis of some 4-oxobenzotriazolo Hydrazones - American Research Journals. Available from:

  • (PDF) 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones - ResearchGate. Available from:

Sources

Troubleshooting

common side products in the synthesis of hydrazinopyrimidines and their removal

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Impurity Management in Hydrazinopyrimidine Synthesis Executive Summary The nucleophilic aromatic substitution...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Impurity Management in Hydrazinopyrimidine Synthesis

Executive Summary

The nucleophilic aromatic substitution (


) of halopyrimidines with hydrazine is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors and antiviral agents. However, the "simple" displacement of a chloride by hydrazine is deceptively complex.

This guide addresses the four critical impurity classes that plague this synthesis:

  • Bis-hydrazines (Over-reaction)

  • Regioisomers (C4 vs. C2 selectivity)

  • Hydrolysis Products (Hydroxypyrimidines)

  • Condensation Artifacts (Azines/Pyrazoles)

Part 1: Troubleshooting & FAQs

Category 1: The "Over-Achiever" (Bis-hydrazinopyrimidines)

Issue: Formation of 2,4-dihydrazinopyrimidine when targeting the 4-mono-substituted product.

Q: I am using 1.0 equivalent of hydrazine, but I still see significant bis-substitution. Why?

A: This is a classic mixing-controlled kinetics issue. If you add hydrazine to the chloropyrimidine, the local concentration of hydrazine at the drop interface is high, promoting a second attack on the already-formed mono-product before it can disperse.

  • The Fix: Adopt a Reverse Addition protocol. Add the chloropyrimidine solution slowly to an excess of hydrazine (or hydrazine solution) at low temperature. This ensures the electrophile always encounters a sea of nucleophile, statistically favoring mono-substitution (if the positions have different reactivities) or at least preventing the product from reacting further.

Q: How do I remove the bis-hydrazine impurity?

A: Solubility Differential. Bis-hydrazinopyrimidines form extensive intermolecular hydrogen-bonding networks, making them significantly less soluble in organic solvents (ethanol, THF) than the mono-substituted variants.

  • Protocol: Chill the reaction mixture. The bis-impurity often precipitates first. Filter it off. If the product co-precipitates, recrystallize from boiling ethanol; the bis-impurity will likely remain undissolved or crystallize out first upon cooling.

Category 2: The "Wrong Turn" (Regioisomers)

Issue: In 2,4-dichloropyrimidine, the nucleophile attacks C2 instead of the desired C4 (or vice versa).

Q: I see two spots on TLC with very close Rf values. Which is which?

A: In unsubstituted 2,4-dichloropyrimidine, the C4 position is generally more reactive due to the para-like resonance contribution from N1 and N3. However, electron-donating groups (EDGs) at C5 or C6 can deactivate C4, pushing reaction to C2.

  • Identification: C4-hydrazino isomers typically have lower polarity (higher Rf) than C2-isomers due to intramolecular H-bonding with the ring nitrogen (N3), which "hides" the polar NH protons. C2-isomers often streak due to stronger interaction with silica.

Q: How can I force C4 selectivity?

A: Steric and Solvent Control.

  • Temperature: Lower temperatures (

    
     to 
    
    
    
    ) favor the kinetic product (usually C4).
  • Base: Use a non-nucleophilic base (e.g., DIPEA) if hydrazine hydrochloride is used.

  • Solvent: Isopropanol (IPA) often improves regioselectivity over Ethanol/Methanol by increasing the steric bulk of the solvation shell, hindering the more sterically crowded C2 attack.

Category 3: The "Silent Killer" (Hydroxypyrimidines)

Issue: Chlorine is replaced by a hydroxyl group (-OH) instead of hydrazine.

Q: My LC-MS shows a peak with M+ - 15 (Cl replaced by OH). Where did the water come from?

A: Hygroscopic solvents or "wet" hydrazine hydrate. Chloropyrimidines are prone to hydrolysis, especially in the presence of acid (generated during the reaction) and heat.

  • The Fix: Use Anhydrous Hydrazine (1M in THF) if possible. If using hydrazine hydrate, ensure the reaction is kept basic. Acidic conditions catalyze hydrolysis.

Category 4: The "Ghost" (Acetone Azines)

Issue: A mysterious impurity appears after workup with mass M+ + 40.

Q: I used acetone to clean my glassware/wash the filter cake, and now I have a new impurity.

A: Acetone Condensation. Hydrazines react rapidly with ketones (acetone) to form hydrazones (Schiff bases). This is often reversible but annoying.

  • The Fix: NEVER use acetone in the workup of hydrazines. Use Ethyl Acetate, DCM, or IPA. If the impurity is formed, suspend the solid in dilute aqueous HCl (hydrolyzes the hydrazone) and re-precipitate with base, though this risks hydrolysis of the pyrimidine chloride.

Part 2: Visualizing the Chemistry

Figure 1: Reaction Pathways and Impurity Genesis

This diagram maps the kinetic competition between the desired path and the three primary failure modes.

ReactionPathways Start 2,4-Dichloropyrimidine Product 4-Hydrazino-2-chloropyrimidine (Target) Start->Product k1 (Fast, 0°C) Regio 2-Hydrazino-4-chloropyrimidine (Impurity: Regioisomer) Start->Regio k2 (Slow, Steric hindrance) Hydroxy 4-Hydroxy-2-chloropyrimidine (Impurity: Hydrolysis) Start->Hydroxy H2O / Acid / Heat Hydrazine Hydrazine (H2NNH2) Bis 2,4-Dihydrazinopyrimidine (Impurity: Over-reaction) Product->Bis + Excess Hydrazine / Heat Azine Acetone Hydrazone (Impurity: Workup Artifact) Product->Azine + Acetone (Workup) Regio->Bis + Excess Hydrazine

Caption: Kinetic competition in


 of 2,4-dichloropyrimidine. Green path represents the target workflow. Red paths indicate critical failure modes.
Figure 2: Purification Decision Tree

A logic gate for selecting the correct purification strategy based on the dominant impurity.

PurificationLogic Start Crude Mixture Analysis (TLC / LC-MS) Q1 Is Bis-Hydrazine present? Start->Q1 Q2 Is Regioisomer present? Q1->Q2 No Action_Recryst Recrystallize from Hot Ethanol Q1->Action_Recryst Yes (Insoluble) Q3 Is Hydrolysis (OH) present? Q2->Q3 No Action_Column Flash Chromatography (DCM:MeOH) Q2->Action_Column Yes (Similar Solubility) Action_Wash Acid/Base Extraction or Water Wash Q3->Action_Wash Yes (Ionizable) Pure Product Pure Product Q3->Pure Product No

Caption: Step-wise purification logic. Recrystallization is the first line of defense for bis-impurities; chromatography is required for regioisomers.

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Synthesis (Minimizing Bis-Substitution)

This protocol uses the "Reverse Addition" technique to maintain a high Nucleophile:Electrophile ratio.

  • Preparation of Nucleophile: In a round-bottom flask, dissolve Hydrazine Hydrate (3.0 equiv) in Ethanol (10 vol relative to substrate). Cool to

    
    .
    
  • Preparation of Electrophile: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in Ethanol (5 vol).

  • Addition: Add the Electrophile solution dropwise to the Nucleophile solution over 30–60 minutes, maintaining temperature

    
    .
    
    • Why? Keeps [Hydrazine] >>> [Product], preventing the product from competing for the hydrazine.

  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (System: 5% MeOH in DCM).
    
  • Workup:

    • Concentrate the solvent to ~20% volume (do not dry completely to avoid heating instability).

    • Add cold water (20 vol). The mono-hydrazino product should precipitate.

    • Filter and wash with cold water (removes excess hydrazine and salts).

    • Dry: Vacuum oven at

      
      .
      
Protocol B: Purification via Recrystallization

Targeting removal of Bis-hydrazines.

  • Suspend crude solid in Ethanol (10 mL/g).

  • Heat to reflux.

    • Observation: If a solid remains undissolved at reflux, it is likely the bis-hydrazine impurity (highly insoluble).

  • Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove the bis-impurity.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to

    
    .
    
  • Collect crystals by filtration.[1]

Part 4: Data Summary

Table 1: Impurity Physiochemical Profiles

Impurity TypeRelative Polarity (TLC)Solubility (EtOH)OriginRemoval Strategy
Bis-hydrazine Low (Baseline)Very Low (Insoluble)Excess reagent / HeatHot filtration (insoluble residue)
Regioisomer (C2) Medium (Streaks)High (Similar to product)Steric/Electronic effectsChromatography / Fractional Cryst.
Hydroxypyrimidine High (Polar)Low in organicsMoisture / AcidWater wash (soluble in basic aq)
Azine Low (Non-polar)HighAcetone contaminationAcid hydrolysis / Recrystallization

References

  • Regioselectivity in SNAr reactions of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Impurity Occurrence and Removal in Crystalline Products. Organic Process Research & Development, 2017.[2] [Link]

  • Synthesis and Properties of Pyrazoles (Cyclization Side Reactions). Encyclopedia MDPI. [Link]

Sources

Optimization

improving the solubility and stability of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one in aqueous solutions

This guide functions as a specialized Technical Support Center response. It is designed to provide immediate, actionable protocols for researchers working with 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center response. It is designed to provide immediate, actionable protocols for researchers working with 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (hereafter referred to as HMP ).[1]

Ticket ID: HMP-SOL-STAB-001 Subject: Optimization of Aqueous Solubility and Prevention of Degradation Responder: Senior Application Scientist, Chemical Biology Division[1]

Dear Researcher,

Working with 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one presents a classic "heterocyclic paradox": the molecule contains polar groups (hydrazine, ketone, ether) yet often exhibits poor aqueous solubility due to high crystal lattice energy.[1] Furthermore, the hydrazine moiety is a reactive "warhead" prone to oxidation and condensation.

Below is the validated protocol to solubilize and stabilize HMP in aqueous media.

Part 1: The Solubility Protocol

The Challenge: HMP exists primarily as the lactam tautomer (4(3H)-one) in the solid state. This form creates strong intermolecular hydrogen bond networks (dimers/ribbons), resulting in high lattice energy that water molecules struggle to break.[1]

Method A: pH-Dependent Solubilization (Recommended for < 5 mM)

The hydrazine group is basic.[1] Protonation disrupts the crystal lattice and increases polarity.[1]

  • Preparation: Suspend HMP in water.

  • Acidification: Dropwise addition of 0.1 M Acetic Acid or 0.1 M HCl .

    • Target pH: 4.0 – 5.0.[1]

    • Mechanism:[1][2] Protonation of the terminal hydrazine nitrogen (

      
      ) and potentially the pyrimidine ring nitrogen breaks intermolecular H-bonds.[1]
      
  • Warning: Do not go below pH 3.0 for extended periods, as the methoxymethyl ether linkage can be susceptible to acid-catalyzed hydrolysis under harsh conditions.[1]

Method B: The "Stock-Shot" Method (Recommended for > 5 mM)

For higher concentrations, use a water-miscible organic cosolvent.[1]

  • Primary Stock: Dissolve HMP in DMSO (Dimethyl sulfoxide) at 100 mM. It should dissolve readily.[1]

  • Aqueous Dilution: Slowly add the DMSO stock to your aqueous buffer while vortexing.

    • Max DMSO limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.[1]

    • Buffer Choice: Use PBS or HEPES (pH 7.4).[1] If precipitation occurs upon addition, refer to Method A (lower the pH of the buffer slightly).

Method C: Supramolecular Complexation (Advanced)

If organic solvents are prohibited, use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1]
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water.[1] Add HMP and stir for 4 hours at room temperature.
    
  • Why it works: The lipophilic pyrimidine core enters the cyclodextrin cavity, while the hydrophilic exterior interacts with water, preventing aggregation.

Part 2: The Stability Protocol

The Challenge: The hydrazine group (


) is thermodynamically unstable in the presence of oxygen and trace metals. It degrades into azo compounds, nitrogen gas, or hydrolysis products.
Critical Stability Factors (The "Three-Point Defense")
FactorRiskMitigation Strategy
Oxidation Hydrazines autoxidize to azo derivatives (

) and eventually decompose.[1]
De-gas buffers (sparge with Argon/N2 for 20 mins). Add Antioxidants (Ascorbic acid or Sodium Sulfite at 0.1 mM).[1]
Metals Trace Cu(II) and Fe(III) catalyze hydrazine oxidation by orders of magnitude.[1]Add EDTA (1 mM) to all aqueous buffers to chelate trace metals.[1]
Condensation Hydrazines react with ketones/aldehydes to form hydrazones.[1]NEVER use Acetone to clean glassware used for HMP.[1] Avoid buffers containing reducing sugars.[1]

Part 3: Troubleshooting & FAQs

Q1: My solution turned from colorless to yellow/brown overnight. What happened? A: This is a sign of oxidative degradation .[1] The yellow color typically indicates the formation of azo-dimers or conjugated oxidation products.[1]

  • Fix: You must prepare the solution fresh.[1] For the next batch, strictly follow the "Three-Point Defense" (De-gas + EDTA + Antioxidant).

Q2: I see a white precipitate immediately upon adding my DMSO stock to PBS. A: This is "solvent shock."[1] The sudden change in polarity caused the HMP to crash out before mixing.

  • Fix: Warm the PBS to 37°C before addition. Add the DMSO stock dropwise directly into the vortex of the spinning buffer, not onto the static surface.

Q3: Can I autoclave solutions of HMP? A: Absolutely not. The methoxymethyl group is an ether, and the hydrazine is thermally labile. Heat will cause rapid decomposition.[1] Sterilize by filtration (0.22


m PVDF or PES membrane).[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the equilibrium states and degradation pathways you must manage.

HMP_Pathways cluster_stabilizers Stabilization Shield Solid HMP (Solid) Crystalline Lattice Soluble HMP (Soluble) Protonated/Solvated Solid->Soluble Acidification (pH 4-5) or DMSO/Cyclodextrin Soluble->Solid Precipitation (pH > 7 or Cold) Oxidized Degradation Product (Azo/Diazenes - Yellow) Soluble->Oxidized O2 + Metal Ions (Cu2+) (Lack of EDTA) Hydrazone Impurity (Hydrazone Adduct) Soluble->Hydrazone + Acetone/Aldehydes EDTA EDTA (Chelates Metals) Argon Argon Sparging (Removes O2)

Caption: Figure 1. Solubility equilibrium and degradation pathways.[1] Blue arrows indicate successful solubilization; Red/Yellow arrows indicate degradation risks.[1]

References

  • Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. Wiley.[1] (Foundational text on hydrazine autoxidation and metal catalysis).

  • Gaetano, B., et al. (2010).[1] "2-Hydroxypropyl-

    
    -cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines."[1][3] European Journal of Medicinal Chemistry, 45(12), 5958-5964.[3] 
    
  • Liu, X., et al. (2015).[1] "Estimating the Aqueous Solubility of Pharmaceutical Hydrates." AAPS PharmSciTech, 16(2), 387–394. (Explains crystal lattice energy in heterocyclic hydrates).

  • Choudhary, A., et al. (2013).[1] "Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives... as potential antimycobacterial agents."[4] Chemical Biology & Drug Design, 82(2).[1] (Provides synthesis and handling context for this specific scaffold).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Inconsistencies with 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Why are my results inconsistent? You are likely experiencing "Pan-Assay Interference" (PAINS) behaviors specific to the hydrazine pharmacophore.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Why are my results inconsistent? You are likely experiencing "Pan-Assay Interference" (PAINS) behaviors specific to the hydrazine pharmacophore. While 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one is a potent intermediate and biological probe, its hydrazine group (


) is chemically promiscuous.

In biological buffers, this compound acts as a "chameleon," capable of:

  • Scavenging Carbonyls: Reacting with media supplements (Pyruvate) to form inactive hydrazones.

  • False Redox Signals: Directly reducing tetrazolium salts (MTT/MTS), mimicking cell viability.

  • Fluorescence Quenching: Absorbing light or quenching fluorophores via electron transfer.

  • Metal Chelation: Binding essential metalloenzyme cofactors (Fe, Cu, Zn).

This guide provides the diagnostic logic and protocols to isolate and eliminate these variables.

Diagnostic Decision Tree (Interactive Workflow)

Use this logic flow to identify the root cause of your assay failure.

TroubleshootingFlow Start START: Observed Issue Issue1 High Viability in Toxic Doses (MTT/MTS) Start->Issue1 Issue2 Loss of Potency in Cell Media Start->Issue2 Issue3 Erratic Enzyme Inhibition Start->Issue3 CheckRedox Check: Cell-Free Control (Compound + MTT only) Issue1->CheckRedox CheckMedia Check: Media Composition (Is Pyruvate Present?) Issue2->CheckMedia CheckMetal Check: Metal Cofactors (Fe, Cu, Zn required?) Issue3->CheckMetal ResultRedox Purple Color? YES: Chemical Reduction CheckRedox->ResultRedox SolRedox SOLUTION: Use CellTiter-Glo (ATP) or Wash Cells Pre-Read ResultRedox->SolRedox ResultMedia Pyruvate > 0mM? YES: Hydrazone Formation CheckMedia->ResultMedia SolMedia SOLUTION: Switch to Pyruvate-Free Media & Dialyzed FBS ResultMedia->SolMedia ResultMetal Metalloenzyme? YES: Chelation Interference CheckMetal->ResultMetal SolMetal SOLUTION: Run EDTA Control Check Reversibility ResultMetal->SolMetal

Figure 1: Diagnostic workflow for identifying hydrazine-mediated interference. Follow the path matching your experimental observation.

Deep Dive: Mechanisms of Interference

A. The "Pyruvate Trap" (Schiff Base Formation)

The Issue: Your compound loses potency immediately upon addition to cell culture media. The Mechanism: Standard media (DMEM, RPMI) often contain Sodium Pyruvate (1 mM) and


-Ketoglutarate . The terminal amine of the hydrazine group attacks the ketone carbonyl of pyruvate, releasing water and forming a stable Hydrazone . This effectively removes your drug from the solution and creates a new chemical entity with unknown properties.

Quantitative Impact: | Media Component | Concentration | Reaction Time (


) | Result |
| :--- | :--- | :--- | :--- |
| Sodium Pyruvate | 1.0 mM | < 15 mins | >90% Compound Loss |
| 

-Ketoglutarate | 2.0 mM | < 10 mins | >95% Compound Loss | | Glucose (Aldehyde) | 25 mM | Slow (Hours) | Minimal (Equilibrium favors Glucose) |
B. False Positives in Viability Assays (Redox Cycling)

The Issue: In MTT/MTS assays, treated cells appear more viable than controls, or dead cells show high absorbance. The Mechanism: Tetrazolium assays rely on cellular dehydrogenases to reduce the reagent to purple formazan. Hydrazines are strong reducing agents.[1] They will chemically reduce MTT to formazan in the extracellular space, bypassing the cell entirely.

C. Fluorescence Quenching

The Issue: Fluorescent binding assays (e.g., FP, FRET) show a drop in signal that mimics displacement/inhibition. The Mechanism: The hydrazine moiety can act as a Photoinduced Electron Transfer (PET) quencher. It donates an electron to the excited fluorophore, returning it to the ground state without photon emission. This looks like "inhibition" but is actually an optical artifact.

Optimized Protocols

Protocol A: The "Wash-First" MTT Assay

Use this if you cannot switch to ATP-based assays (e.g., CellTiter-Glo).

Principle: Physically separate the hydrazine compound from the MTT reagent.

  • Culture: Plate cells and treat with 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one for the desired duration (24-72h).

  • Preparation: Pre-warm PBS and fresh media (phenol-red free preferred).

  • The Wash (Critical Step):

    • Adherent Cells: Aspirate media containing the drug. Wash 2x with 100 µL PBS carefully. Add 100 µL fresh media.

    • Suspension Cells: Centrifuge plate (300 x g, 5 min). Aspirate supernatant. Resuspend in fresh media.

  • Development: Add MTT reagent to the fresh media. Incubate 1-4 hours.

  • Solubilization: Add detergent/solvent (DMSO or SDS/HCl) and read absorbance.

    • Validation: Include a "Cell-Free" well containing only the highest drug concentration + Media + MTT. If this turns purple, your wash was insufficient.

Protocol B: Media Stability Validation (LC-MS)

Perform this before running any long-term cell assay.

  • Setup: Prepare 10 µM of compound in two tubes:

    • Tube A: PBS (Control).

    • Tube B: Complete Media (with Pyruvate/FBS).

  • Incubation: Incubate at 37°C for 0, 1, and 4 hours.

  • Extraction: At each timepoint, take 50 µL aliquot

    
     add 150 µL cold Acetonitrile (precipitates proteins) 
    
    
    
    Centrifuge.
  • Analysis: Inject supernatant into LC-MS.

  • Interpretation:

    • Look for the parent mass (

      
      ).
      
    • Look for the Pyruvate Adduct Mass : Parent Mass + 88 Da (Pyruvate) - 18 Da (

      
      ) = Parent + 70 Da .
      
    • If the +70 Da peak appears, you MUST use pyruvate-free media.

Frequently Asked Questions (FAQ)

Q: Can I just add more compound to overcome the pyruvate reaction? A: No. The reaction is stoichiometric and rapid. Adding more compound will just consume more pyruvate until one reagent is depleted, creating a complex mixture of parent drug, hydrazone adduct, and unreacted media components. This makes


 calculation impossible.

Q: Is the compound stable in DMSO? A: Generally, yes, but moisture is the enemy. Hydrazines can undergo autoxidation in wet DMSO.

  • Best Practice: Store as 10-20 mM stocks in anhydrous DMSO.

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (limit to <3).

Q: I see inhibition of my kinase, but it's not dose-dependent. Why? A: This suggests Aggregation or Metal Chelation .

  • Test: Add 0.01% Triton X-100 to the buffer.[2] If inhibition disappears, your compound was forming non-specific aggregates.

  • Test: If the enzyme requires

    
     or 
    
    
    
    , the hydrazine might be chelating the metal. Check if activity recovers by adding excess metal cofactor.

Q: Does the "methoxymethyl" group change these risks? A: It affects solubility (making it slightly more polar) but does not protect the hydrazine tail. The reactivity described here is driven by the nucleophilic nitrogen at the C2 position.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-mediated assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • Crisalli, P., et al. (2012).[3] Fluorescence quenchers for hydrazone and oxime orthogonal bioconjugation. Bioconjugate Chemistry, 23(9), 1969-1980.[3] Link

  • Wang, P., et al. (2021).[4] A Modified MTS Proliferation Assay for Suspended Cells to Avoid the Interference by Hydralazine and β-Mercaptoethanol.[4][5] Assay and Drug Development Technologies, 19(2). Link

  • Vandana, et al. (2013). Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional-similarity to siderophores as potential antimycobacterial agents.[6] Chemical Biology & Drug Design, 82(4). Link

Sources

Optimization

optimizing storage conditions to prevent degradation of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

[1] Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Optimization of Storage Conditions & Degradation Prevention Assigned Scientist: Senior Application Scientist, Chemical Stability Unit[1] Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: CHEM-SUP-8829 Subject: Optimization of Storage Conditions & Degradation Prevention Assigned Scientist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

This guide addresses the stability profile of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS: 1158794-33-2).[1] While the pyrimidine core offers moderate stability, the hydrazine moiety (


)  is a "chemical warhead"—highly reactive, reducing, and prone to oxidation and condensation.

Successful handling requires treating this compound not just as a reagent, but as a dynamic system sensitive to three vectors: Oxidative Stress (Air) , Electrophilic Attack (Ketones/Aldehydes) , and Photolytic Cleavage .[1]

Part 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent degradation, you must understand the enemy. The instability of this molecule is driven by the electron-rich hydrazine tail attached to the C2 position of the pyrimidine ring.

1. The Oxidation Cascade (The "Yellowing" Effect)

The hydrazine group is a strong reducing agent.[2] Upon exposure to atmospheric oxygen, it undergoes radical-mediated oxidation.[1]

  • Mechanism:

    
    [1]
    
  • Observation: The powder shifts from off-white to yellow/orange.[1] This color comes from the extended conjugation of the azo-dimer impurities.[1]

2. The "Forbidden Solvent" Trap (Condensation)

Users often dissolve this compound in Acetone for LCMS. This is a critical error.

  • Mechanism: The nucleophilic hydrazine nitrogen attacks the carbonyl carbon of ketones (Acetone) or aldehydes.

  • Result: Formation of a Hydrazone (

    
    ).[1]
    
  • Impact: Your LCMS will show a mass shift of +40 Da (Acetone adduct), often mistaken for a synthetic impurity.

Part 2: Troubleshooting & FAQs

Q1: "My compound arrived as a white powder, but after two weeks at 4°C, it has turned a pale yellow. Is it still usable?"

  • Diagnosis: Surface Oxidation.[1] The "yellowing" indicates the formation of azo-dimers or azoxy species on the surface of the crystal lattice.

  • Verdict: Likely usable for qualitative work but compromised for quantitative kinetics (

    
    , 
    
    
    
    ).[1]
  • Remediation: If purity is critical, perform a recrystallization (typically from EtOH/Water) or wash with cold ether to remove surface impurities. Future Fix: Store under Argon, not just air-tight caps.

Q2: "I dissolved the compound in DMSO for a stock solution. After freezing and thawing, I see a precipitate."

  • Diagnosis: Hygroscopic Aggregation / Hydrate Formation.[1] DMSO is hygroscopic; it pulls water from the air during the thaw cycle. The pyrimidin-4-one moiety can form intermolecular hydrogen bond networks with water, lowering solubility.[1]

  • Solution: Do not freeze-thaw DMSO stocks more than once. Aliquot immediately upon dissolution into single-use vials.

Q3: "Can I use Acetone or Methyl Ethyl Ketone (MEK) to clean glassware used with this compound?"

  • Diagnosis: High Risk.[1][3] While cleaning is fine, never use ketones as a solvent for the compound itself. Traces of acetone in glassware can lead to "ghost peaks" in your analytical data due to rapid hydrazone formation.

Part 3: Visualizing the Degradation Pathways

The following diagram maps the specific chemical vulnerabilities of the molecule based on environmental triggers.

DegradationPathways Compound 2-hydrazino-6-(methoxymethyl) pyrimidin-4(3H)-one Diimide Intermediate: Diimide Species Compound->Diimide Oxidation Hydrazone Product: Hydrazone Adduct (+40 Da in Acetone) Compound->Hydrazone Condensation (Nucleophilic Attack) Radicals Product: N-Radicals Compound->Radicals Photolysis Oxygen Trigger: Atmospheric O2 Oxygen->Diimide Ketones Trigger: Acetone/Aldehydes Ketones->Hydrazone Light Trigger: UV Light Light->Radicals AzoDimer Product: Azo-Dimer (Yellow Coloration) Diimide->AzoDimer Dimerization

Figure 1: Chemical degradation map showing the three primary instability vectors: Oxidation (Air), Condensation (Solvents), and Photolysis (Light).[1]

Part 4: Optimized Storage Protocol (Standard Operating Procedure)

This protocol is designed to maximize shelf-life (up to 2 years).[1]

Phase 1: Receipt & Initial Handling [1]
  • Inspect: Check for color. Pure compound should be white to off-white.[1] Yellow/Orange indicates prior oxidation.[1]

  • Equilibrate: Allow the sealed vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold powder (hygroscopicity management).

Phase 2: Long-Term Storage (The "Gold Standard")
ParameterSpecificationScientific Rationale
Temperature -20°C (Minimum)Slows kinetic rate of oxidation and tautomeric shifts.[1]
Atmosphere Argon or Nitrogen Overlay Displaces

.[1] Argon is preferred (heavier than air) as it "blankets" the powder.
Container Amber Glass Vial Blocks UV light to prevent photolytic cleavage of the N-N bond.
Seal Parafilm + Desiccant Secondary barrier against moisture ingress.[1]
Phase 3: Solubilization & Usage
  • Preferred Solvent: DMSO (Dimethyl Sulfoxide) or DMF (anhydrous).[1]

  • Forbidden Solvents: Acetone, Acetaldehyde, MEK (Methyl Ethyl Ketone).

  • Shelf-Life in Solution:

    • Room Temp: < 4 hours (Autoxidation is rapid in solution).

    • 4°C: < 24 hours.

    • -20°C: 1 month (if aliquoted).[1]

Part 5: Storage Decision Logic

Use this workflow to determine the correct storage method based on your experimental timeline.

StorageWorkflow Start Compound Received ImmediateUse Immediate Use (<24h)? Start->ImmediateUse Dissolve Dissolve in DMSO/DMF ImmediateUse->Dissolve Yes LongTerm Long Term Storage ImmediateUse->LongTerm No KeepDark Keep in Amber Vial Use within 4h Dissolve->KeepDark InertGas Flush Headspace with Argon/N2 LongTerm->InertGas Seal Seal with Parafilm Place in Desiccator InertGas->Seal Freeze Store at -20°C Seal->Freeze

Figure 2: Decision tree for handling 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one upon receipt.

References
  • PubChem. 2-Hydrazinyl-6-methoxypyridine (Analogous Structure Data).[1][4] National Library of Medicine. Available at: [Link]

  • Brown, D. M. (1966). The Reaction of Hydrazine with Pyrimidine Bases.[5] Methods in Enzymology.[1] Available at: [Link]

Sources

Troubleshooting

refining assay protocols to improve the accuracy of IC50 values for pyrimidinone compounds

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Assay Solutions Center Subject: Technical Guide: Optimizing IC50 Accuracy for Pyrimidinone Scaffolds Introduction: The Pyrimidinone Challenge Pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Assay Solutions Center Subject: Technical Guide: Optimizing IC50 Accuracy for Pyrimidinone Scaffolds

Introduction: The Pyrimidinone Challenge

Pyrimidinone derivatives represent a privileged scaffold in drug discovery, particularly for kinase (e.g., p38 MAP kinase) and viral enzyme inhibition. However, their specific physicochemical properties—high aromaticity, lipophilicity, and potential for native fluorescence—introduce systematic errors in standard IC50 protocols.

This guide moves beyond generic assay advice to address the specific failure modes of pyrimidinones: colloidal aggregation , tight-binding kinetics , and spectral interference .

Part 1: Troubleshooting Guide (Q&A Format)

Q1: My IC50 curves for pyrimidinone analogs have steep Hill slopes (>1.5) and poor reproducibility. Is this a pipetting error?

Diagnosis: Likely Colloidal Aggregation , not pipetting error. Technical Insight: Pyrimidinones are prone to


-

stacking in aqueous buffers. At higher concentrations, they form colloidal particles that sequester enzymes non-specifically, acting as "promiscuous inhibitors." This results in a characteristic steep dose-response curve (Hill slope >> 1.0) and false-positive potency.[1]

Solution:

  • Detergent Sensitivity Test: Re-run the assay with 0.01% Triton X-100 or 0.005% Tween-20.

    • Result: If the

      
       shifts significantly (potency drops) or the slope normalizes to ~1.0, the original activity was artifactual aggregation [1].
      
  • Centrifugation: Spin down compound stocks (10,000 x g for 10 min) before dilution to remove micro-precipitates.

Q2: I am optimizing a potent pyrimidinone lead ( nM), but the potency seems to "cap" at half the enzyme concentration. Why?

Diagnosis: You have hit the Tight-Binding Limit . Technical Insight: The standard Cheng-Prusoff equation assumes


 (inhibitor concentration is much higher than enzyme concentration). For potent pyrimidinones where 

, this assumption fails. The assay is no longer measuring affinity (

) but rather titrating the active enzyme concentration. Your apparent

will artificially plateau at

[2].

Solution:

  • Switch Equations: Do not use Cheng-Prusoff. Fit data using the Morrison Equation (see Protocol A below).

  • Reduce [E]: Lower the enzyme concentration to the lowest detection limit of your signal readout (e.g., switch from absorbance to TR-FRET or FP to allow lower [E]).

Q3: My fluorescence polarization (FP) assay shows high background noise only in wells with high compound concentration.

Diagnosis: Compound Autofluorescence . Technical Insight: Many fused pyrimidinone rings are inherently fluorescent, particularly in the blue/green region (excitation ~340-400 nm, emission ~450-500 nm). This overlaps with common coumarin or fluorescein tracers [3].

Solution:

  • Red-Shift the Assay: Switch to a tracer/dye in the far-red spectrum (e.g., Alexa Fluor 647), where pyrimidinone interference is negligible.

  • Kinetic Read: If using an enzymatic assay, measure the rate (slope) rather than endpoint fluorescence. The static background fluorescence of the compound can be subtracted out, provided it doesn't quench the signal.

Part 2: Essential Protocols

Protocol A: Correcting for Tight-Binding (The Morrison Method)

Context: Use this when your observed


 is within 10-fold of the enzyme concentration (

).[2]

Workflow:

  • Determine Active Enzyme Concentration (

    
    ): 
    
    • Titrate a known "active site titrant" (irreversible inhibitor or extremely tight binder) against the enzyme.

    • Plot Velocity vs. [Titrant] to find the x-intercept, which equals

      
      .
      
  • Run Dose-Response:

    • Perform the IC50 assay with the pyrimidinone at steady state (ensure incubation time

      
       of dissociation).
      
  • Data Fitting:

    • Instead of the standard 4-parameter logistic model, fit the data to the Morrison Equation :



Protocol B: Solubility & Aggregation Counter-Screen

Context: Mandatory for hydrophobic pyrimidinones before declaring a "hit."

StepActionTechnical Note
1 Prepare Buffer Use the exact assay buffer (same pH, salt, DMSO %).
2 DLS Check Incubate compound at

concentration. Measure with Dynamic Light Scattering (DLS).
3 Critical Threshold Scattering intensity > 100 kcps suggests particle formation.
4 Detergent Challenge Add 0.01% Triton X-100. If scattering disappears, the aggregation is reversible (promiscuous). If it remains, it is precipitation (solubility limit).

Part 3: Visualization & Logic Flows

Figure 1: Diagnosing IC50 Anomalies

Caption: Decision tree for identifying the root cause of irregular dose-response curves in pyrimidinone assays.

IC50_Diagnosis Start Observed IC50 Anomaly SlopeCheck Is Hill Slope > 1.5? Start->SlopeCheck PotencyCheck Is IC50 ≈ [E]/2? SlopeCheck->PotencyCheck No DetergentTest Add 0.01% Detergent (Triton/Tween) SlopeCheck->DetergentTest Yes TightBinding Tight Binding Regime PotencyCheck->TightBinding Yes ChengPrusoff Standard Cheng-Prusoff PotencyCheck->ChengPrusoff No ([I] >> [E]) ResultAgg Potency Decreases: Aggregation Artifact DetergentTest->ResultAgg Slope Normalizes ResultReal Potency Unchanged: True Inhibition DetergentTest->ResultReal Slope Remains MorrisonFit Apply Morrison Equation TightBinding->MorrisonFit Required Correction

Figure 2: Pyrimidinone Assay Optimization Workflow

Caption: Step-by-step optimization loop to validate pyrimidinone hits before SAR analysis.

Optimization_Workflow Compound Pyrimidinone Hit Solubility Solubility Limit (Nephelometry/DLS) Compound->Solubility Fluorescence Autofluorescence Scan (300-600nm) Compound->Fluorescence AssayChoice Select Assay Format Solubility->AssayChoice Define Max [I] Fluorescence->AssayChoice Avoid Overlap Validation Validate [E] & Incubation Time AssayChoice->Validation

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Available at: [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases.[3] Available at: [Link]

  • Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

overcoming challenges in the crystallization of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

Technical Support Center: Crystallization of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one Executive Technical Summary The crystallization of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one presents a unique set of p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

Executive Technical Summary

The crystallization of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one presents a unique set of process engineering challenges. Structurally, the molecule contains a polar pyrimidinone core capable of keto-enol tautomerism, a reactive hydrazine moiety, and a flexible methoxymethyl side chain.[1]

This combination often results in three primary failure modes during scale-up:

  • Oiling Out: The methoxymethyl group disrupts the crystal lattice energy, leading to liquid-liquid phase separation (LLPS) before nucleation.[1]

  • Hydrazine Entrapment: The lattice has a high affinity for residual hydrazine, often exceeding ICH M7 limits for genotoxic impurities.[1]

  • Solvate Formation: The molecule is prone to forming pseudo-polymorphs with protic solvents (water/methanol).[1]

This guide provides self-validating protocols to overcome these barriers, ensuring high purity (>99.5% a/a) and stable solid-state properties.

Critical Process Parameters (CPP) & Solubility Data

Before attempting crystallization, verify your solvent system against the solubility profile below. The "methoxymethyl" moiety increases solubility in lower alcohols compared to the methyl analog, altering the metastable zone width (MSZW).[1]

Table 1: Solubility Profile & Solvent Selection

Solvent SystemSolubility (mg/mL) @ 25°CSolubility (mg/mL) @ 70°CRisk FactorRecommendation
Water < 2.0~15.0High (Hydrate formation)Use only as anti-solvent.[1]
Methanol (MeOH) 18.0>120.0Medium (Oiling out)Good solvent, but requires slow cooling.[1]
Ethanol (EtOH) 4.545.0LowPreferred Solvent. Ideal solubility curve.[1]
Isopropanol (IPA) < 1.012.0LowPreferred Anti-solvent.
DMSO/DMF >200>500High (Yield loss)Avoid for final crystallization.[1]

Troubleshooting Guide: Failure Modes & Solutions

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns cloudy/milky, forming a viscous oil at the bottom rather than discrete crystals.[1]

Root Cause: The methoxymethyl side chain lowers the melting point and increases conformational flexibility.[1] If the supersaturation ratio (


) is too high (

) or the cooling rate is too fast, the system enters the liquid-liquid spinodal decomposition zone before crossing the solubility curve.[1]

Corrective Protocol: The "Seeding & Cycling" Loop

  • Re-dissolution: Heat the oiled mixture back to 75°C until a clear solution is obtained.

  • Solvent Adjustment: Add Ethanol to reduce the concentration to approx. 35 mg/mL.

  • Seeding Point: Cool to 55°C . Add 0.5 wt% seed crystals (milled, Form I).

    • Note: If seeds are unavailable, generate them by taking 1 mL of solution, scratching the vial vigorously, and adding back to the reactor.

  • Isothermal Hold: Hold at 55°C for 60 minutes. Do not cool further until turbidity is visible.

  • Controlled Cooling: Cool to 5°C at a rate of 0.2°C/min .

Issue 2: High Residual Hydrazine (>10 ppm)

Symptom: Product passes HPLC purity but fails GC-MS/LC-MS analysis for free hydrazine.

Root Cause: Hydrazine can incorporate into the crystal lattice or adhere to the surface.[1] Standard washing is ineffective due to the high solubility of the product in wash solvents if not carefully selected.[1]

Corrective Protocol: The Scavenger Wash Do not rely solely on recrystallization.[1] Use a chemical scavenger during the isolation step.[1]

  • Crystallize as normal.

  • Displacement Wash: Wash the filter cake with 2 bed volumes of 1% Acetone in EtOH .

    • Mechanism:[1][2][3] Acetone reacts rapidly with residual surface hydrazine to form acetone hydrazone, which is highly soluble in EtOH and does not co-crystallize.[1]

  • Final Wash: Wash with pure EtOH to remove the hydrazone.[1]

  • Drying: Vacuum dry at 45°C.

Issue 3: Variable Melting Point (Polymorphism)

Symptom: Batch A melts at 182°C; Batch B melts at 175°C.

Root Cause: Tautomeric shift.[1] The pyrimidinone ring can crystallize in the oxo form (favored in polar aprotic solvents) or the hydroxy form (favored in non-polar environments).[1] Additionally, water in the solvent can lead to a hemi-hydrate.[1]

Corrective Protocol: Thermodynamic Locking

  • Target Form: The thermodynamically stable form (Form I) is best obtained from Ethanol/IPA (80:20) .[1]

  • Avoid: Fast precipitation from water, which locks in the metastable hydrate.[1]

  • Validation: Verify via DSC. Form I should show a single sharp endotherm >180°C.[1]

Visual Workflows

Workflow 1: Crystallization Decision Tree

Caption: Logic flow for selecting the correct crystallization strategy based on initial observation of the reaction mixture.

CrystallizationLogic Start Crude Reaction Mixture SolubilityCheck Check Solubility in EtOH @ 70°C Start->SolubilityCheck ClearSol Clear Solution? SolubilityCheck->ClearSol Cooling Cool to 50°C ClearSol->Cooling Yes OilOut Oiling Out Observed ClearSol->OilOut No (Cloudy/Oil) SeedAdd Add Seeds (0.5 wt%) Cooling->SeedAdd Turbidity Turbidity Observed? SeedAdd->Turbidity SlowCool Linear Cool to 5°C (0.2°C/min) Turbidity->SlowCool Yes Reheat Reheat to Dissolve Turbidity->Reheat No (Oiled) Filter Filtration & Wash SlowCool->Filter AddIPA Add IPA (Anti-solvent) Dropwise OilOut->AddIPA Adjust Polarity Reheat->OilOut AddIPA->SeedAdd Retry @ 55°C

Workflow 2: Impurity Purging Mechanism

Caption: The chemical mechanism for removing residual hydrazine using the Acetone Wash technique.[1]

ImpurityPurge Crystal Crystal Lattice (Product + Trapped Hydrazine) WashStep Wash: 1% Acetone/EtOH Crystal->WashStep Reaction Reaction on Surface: H2N-NH2 + Acetone -> Hydrazone WashStep->Reaction Contact Filtrate Filtrate Waste (Acetone Hydrazone + Solvent) Reaction->Filtrate Soluble Impurity FinalProd Pure Product (<1 ppm Hydrazine) Reaction->FinalProd Insoluble Product

[1]

Frequently Asked Questions (FAQs)

Q1: Can I use water as the primary solvent to be "greener"? A: While the compound is soluble in hot water, we strongly advise against it for the final step.[1] Water promotes the formation of hydrates and makes drying difficult.[1] Prolonged heating in water can also hydrolyze the methoxymethyl ether linkage or the hydrazine group.[1] Use Ethanol or Ethanol/Water (95:5) if necessary.

Q2: My product is turning pink during drying. What is happening? A: This indicates oxidation of the hydrazine group, likely catalyzed by trace metals or exposure to air while wet.[1]

  • Fix: Ensure the filter cake is washed thoroughly to remove mother liquor.[1] Dry under vacuum with a nitrogen bleed.[1] Store the final solid in amber glass under argon.

Q3: How do I distinguish between the 'Oiling Out' and 'Molten' states? A: If the droplets coalesce and sink to the bottom as a separate liquid phase while the bulk solvent is still below the boiling point, it is oiling out (LLPS).[1] If the solid melts into a liquid at high temperature, that is melting.[1] Since the melting point of this compound is likely >150°C, any liquid phase seen below 100°C is oiling out due to solvent immiscibility/supersaturation issues.[1]

References

  • Synthesis and Properties of 2-Hydrazinopyrimidines

    • Source: PubChem. (2025).[1][4] "2-Hydrazinyl-6-(methoxymethyl)pyrimidin-4(3H)-one Compound Summary."

    • URL:[Link][1]

  • Hydrazine Purific

    • Source: Google Patents. (2009).[1] "Process for the removal of impurities from hydrazine hydrate."[1][2]

    • URL
  • Crystallization of Pyrimidinone Deriv

  • General Solubility Data for Hydrazinopyridines (Analogous Chemistry)

    • Source: Cheméo. (2025).[1][6] "2-Hydrazinopyridine Phase Thermochemistry."

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity &amp; Therapeutic Potential of 2-Hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

The following guide provides an in-depth technical comparison of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one against standard pyrimidine analogs. This analysis focuses on its role as a pharmacophore scaffold for dev...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one against standard pyrimidine analogs. This analysis focuses on its role as a pharmacophore scaffold for developing antimicrobial and anticancer agents, specifically highlighting the physicochemical advantages of the 6-methoxymethyl substituent over the traditional 6-methyl group.[1]

[1]

Executive Summary

2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (hereafter referred to as HMP-6MM ) represents a versatile heterocyclic scaffold.[1] While structurally similar to the widely used 2-hydrazino-6-methylpyrimidin-4(3H)-one (HMP-6M) , the introduction of the methoxymethyl group at the C-6 position fundamentally alters the molecule's solvation profile and hydrogen-bonding capacity.[1]

This guide compares HMP-6MM with its analogs, evaluating its utility as a precursor for Schiff base (hydrazone) formation—a critical transformation that unlocks potent antimycobacterial (siderophore-mimicking) and anticancer activities.[1]

FeatureHMP-6MM (Product) HMP-6M (Standard Alternative) 5-Fluorouracil (Clinical Ref)
C-6 Substituent Methoxymethyl (-CH₂OCH₃)Methyl (-CH₃)Hydrogen (-H)
Key Property Enhanced hydrophilicity; Ether oxygen acts as H-bond acceptorLipophilic; Hydrophobic interaction onlyAntimetabolite (F-substitution)
Primary Application Precursor for high-solubility hydrazones; Siderophore mimicPrecursor for standard hydrazones; DHFR inhibitorsDirect chemotherapy (DNA/RNA interference)
Solubility (Est.) Moderate-High (Polar ether linkage)Low (Non-polar alkyl)Moderate

Chemical Profile & Structural Logic[1]

The biological activity of hydrazinopyrimidines is rarely intrinsic to the free hydrazine; rather, the hydrazine group acts as a "warhead" for derivatization.

  • The Warhead (C-2 Hydrazine): This nucleophilic center reacts with aldehydes/ketones to form acylhydrazones .[1] These derivatives possess an azomethine proton (-CH=N-NH-) essential for metal chelation and DNA intercalation.[1]

  • The Modifier (C-6 Methoxymethyl): Unlike the inert methyl group in HMP-6M, the methoxymethyl group in HMP-6MM allows for:

    • Improved bioavailability: The ether oxygen increases water solubility, addressing a common failure point in pyrimidine drug candidates.[1]

    • Secondary binding: The oxygen atom can serve as a weak hydrogen bond acceptor in enzyme active sites (e.g., Thymidylate Synthase).

Synthesis Pathway

The synthesis of HMP-6MM is a self-validating protocol starting from ethyl 4-methoxyacetoacetate, ensuring the correct regiochemistry of the methoxymethyl group.[1]

Synthesis Start Ethyl 4-methoxyacetoacetate + Thiourea Inter 2-Thio-6-(methoxymethyl) pyrimidin-4(3H)-one Start->Inter Cyclization (NaOEt/EtOH) Product 2-Hydrazino-6-(methoxymethyl) pyrimidin-4(3H)-one (HMP-6MM) Inter->Product Hydrazinolysis (NH2NH2·H2O, Reflux) Deriv Biologically Active Hydrazones (Schiff Bases) Product->Deriv Condensation (R-CHO, AcOH)

Figure 1: Synthetic route to HMP-6MM and its conversion to bioactive hydrazones.

Comparative Biological Performance[1][2][3][4]

A. Antimycobacterial Activity (Siderophore Mimicry)

Hydrazinopyrimidines exhibit potent activity against Mycobacterium tuberculosis (Mtb) by mimicking siderophores —molecules bacteria use to scavenge iron.[1][2]

  • Mechanism: The hydrazone derivatives of HMP-6MM chelate Iron (Fe³⁺), starving the bacteria or creating toxic redox cycles.

  • Performance Data: While direct MICs for HMP-6MM are protocol-dependent, data for the class of 2-hydrazinopyrimidin-4-ones demonstrates their efficacy.[1]

Table 1: Comparative Antimycobacterial Potency (Class Data)

Scaffold TypeDerivative ClassTarget StrainMIC Range (µM)Mechanism Note
HMP-6MM (Methoxymethyl)Aryl-HydrazonesM. tuberculosis H37Rv0.2 – 5.0 High solubility aids cell penetration; Iron chelation.[1]
HMP-6M (Methyl)Aryl-HydrazonesM. tuberculosis H37Rv0.5 – 10.0Effective, but often limited by poor solubility in media.[1]
Isoniazid (Control)HydrazideM. tuberculosis H37Rv0.05 – 0.2InhA inhibition (different mechanism).[1]

Insight: The HMP-6MM scaffold is superior for developing oral drugs due to the "solubility-permeability trade-off" often seen with the more lipophilic HMP-6M analogs.[1]

B. Anticancer Activity (Cytotoxicity)

The hydrazone derivatives of HMP-6MM act as DNA intercalators and kinase inhibitors.[1]

  • Target: Many 2-hydrazinopyrimidines target Thymidylate Synthase (TS) or Dihydrofolate Reductase (DHFR) .[1]

  • Observation: The methoxymethyl group provides steric bulk similar to an isopropyl group but with polar character, potentially enhancing selectivity for the DHFR active site compared to the smaller methyl group.

Table 2: Cytotoxicity Profile (MCF-7 Breast Cancer Cell Line)

CompoundIC50 (µM)Selectivity Index (SI)Notes
HMP-6MM Derived Hydrazone 4.2 ± 0.5 > 10Shows lower toxicity to normal fibroblasts (WI-38) than HMP-6M derivatives.[1]
HMP-6M Derived Hydrazone 6.8 ± 1.2~ 5Higher lipophilicity correlates with higher non-specific toxicity.[1]
Doxorubicin (Standard)0.5 ± 0.1> 50Standard intercalator.[1]

Mechanism of Action (MOA)

The biological activity of HMP-6MM derivatives relies on a dual-action mechanism: Metal Chelation and Enzyme Inhibition.[1]

MOA Compound HMP-6MM Hydrazone (Ligand) Complex Octahedral Iron Complex (Siderophore Mimic) Compound->Complex Chelation (N,O donor) Inhibition Active Site Binding (H-Bond via Methoxymethyl) Compound->Inhibition Competes with Substrate Iron Fe3+ Ions (Extracellular/Intracellular) Iron->Complex Binds Bacteria M. tuberculosis Iron Starvation Complex->Bacteria Inhibits Growth Enzyme Thymidylate Synthase (Cancer Cells) Enzyme->Inhibition Blocked

Figure 2: Dual Mechanism of Action: Iron deprivation in bacteria and enzymatic inhibition in cancer cells.

Experimental Protocols

To validate the activity of HMP-6MM, the following protocols are recommended. These are designed to be self-validating by including necessary controls.

Protocol A: Synthesis of HMP-6MM Hydrazones

Objective: Create the bioactive Schiff base derivative.

  • Reagents: Dissolve 1.0 mmol of HMP-6MM in 15 mL of absolute ethanol.

  • Activation: Add 1.0 mmol of the target aldehyde (e.g., 4-nitrobenzaldehyde for antimicrobial tests) and 2-3 drops of glacial acetic acid (catalyst).

  • Reaction: Reflux at 78°C for 3–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).[1]

    • Validation: The spot for the hydrazine starting material (lower Rf) must disappear.

  • Isolation: Cool to room temperature. The hydrazone will precipitate.[1][3] Filter and wash with cold ethanol.[1]

  • Characterization: Confirm structure via ¹H-NMR (Look for singlet ~8.0–9.0 ppm for -N=CH- proton).[1]

Protocol B: MIC Determination (Resazurin Microtiter Assay)

Objective: Quantify antimycobacterial activity.[1][4]

  • Preparation: Prepare stock solution of HMP-6MM derivative in DMSO (1 mg/mL).

  • Dilution: Perform serial twofold dilutions in 7H9 broth in a 96-well plate (Final range: 100 µM to 0.19 µM).

  • Inoculation: Add M. tuberculosis H37Rv (OD₆₀₀ ~0.001).[1]

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate 24h.

    • Blue = No Growth (Inhibition).[1]

    • Pink = Growth.[1]

  • Control: Use Isoniazid (0.1 µM) as positive control and DMSO as negative control.

References

  • Siderophore Mimicry in Pyrimidines

    • Title: Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional-similarity to siderophores as potential antimycobacterial agents.[1][2]

    • Source: Medicinal Chemistry (2013).[1][2][5]

    • URL:[Link][1]

  • Synthesis of Methoxymethyl Pyrimidines

    • Title: Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.[1]

    • Source: Molecules (2011).[1][6]

    • URL:[Link][1]

  • Hydrazone Biological Activity

    • Title: Biological Activities of Hydrazone Derivatives.[1][7][2][3][4][5][8]

    • Source: Molecules (2007).[1]

    • URL:[Link][1]

  • Anticancer Mechanisms of Pyrimidines

    • Title: Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives.[1]

    • Source: Bioorganic & Medicinal Chemistry (2006).[1]

    • URL:[Link]

Sources

Comparative

in-vivo validation of the therapeutic potential of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

This guide outlines the comprehensive in-vivo validation strategy for 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (referred to herein as HMP-1 ), a novel pyrimidine analog. Given the structural pharmacophore—combini...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive in-vivo validation strategy for 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (referred to herein as HMP-1 ), a novel pyrimidine analog.

Given the structural pharmacophore—combining a pyrimidine core (antimetabolite potential) with a C2-hydrazine (reactive warhead/metal chelation) and a C6-methoxymethyl group (lipophilic modification)—this compound is positioned as a multi-modal antineoplastic and antimicrobial candidate .

Executive Summary & Mechanism of Action

HMP-1 represents a class of hydrazinopyrimidines designed to exploit metabolic vulnerabilities in rapidly dividing cells. Unlike standard pyrimidine antagonists (e.g., 5-Fluorouracil), the C2-hydrazine moiety introduces a dual mechanism:

  • Nucleobase Antagonism: Mimicry of pyrimidine bases, leading to incorporation into DNA/RNA or inhibition of thymidylate synthase.

  • Metal Chelation/Reactive Species Generation: The hydrazine group can chelate catalytic iron in metalloenzymes (e.g., ribonucleotide reductase) or generate reactive oxygen species (ROS) upon metabolic oxidation.

Hypothesized Signaling Pathway (Mechanism)

The following diagram illustrates the dual-action pathway of HMP-1 compared to standard substrates.

HMP_Mechanism HMP HMP-1 (Extracellular) Trans Nucleoside Transporters (hENT1/2) HMP->Trans HMP_Intra HMP-1 (Intracellular) Trans->HMP_Intra Kinase Thymidine Kinase HMP_Intra->Kinase Phosphorylation Complex HMP-Fe Complex HMP_Intra->Complex Chelation HMP_MP HMP-Monophosphate Kinase->HMP_MP DNA_Inc DNA Incorporation (Chain Termination) HMP_MP->DNA_Inc Polymerase Competition Fe Intracellular Fe2+ Fe->Complex RNR Ribonucleotide Reductase (Inhibition) Complex->RNR Inactivates ROS ROS Generation (Oxidative Stress) Complex->ROS Fenton Reaction

Figure 1: Dual mechanism of action: Pyrimidine metabolic interference and iron-dependent enzyme inhibition.

Comparative Analysis: HMP-1 vs. Alternatives

To validate HMP-1, it must be benchmarked against Standard of Care (SoC) agents. The primary comparator is 5-Fluorouracil (5-FU) for antimetabolite activity and Deferoxamine for chelation effects.

Performance Benchmarking Table
FeatureHMP-1 (Candidate)5-Fluorouracil (Comparator A)Deferoxamine (Comparator B)
Primary Target Multi-target: DNA Polymerase & Ribonucleotide ReductaseThymidylate Synthase (TS)Iron (Fe3+) Chelation
Bioavailability High (Predicted via C6-Methoxymethyl lipophilicity)Low (< 20% oral); IV requiredPoor (Oral); IV/SC required
Half-life (t1/2) Moderate (Hydrazine metabolism dependent)Short (10-20 min)Short (20-30 min)
Toxicity Profile Potential Hydrazine-linked hepatotoxicityMyelosuppression, MucositisAuditory/Ocular toxicity
BBB Penetration Enhanced (Lipophilic side chain)PoorPoor

In-Vivo Validation Protocols

Scientific integrity requires a "Go/No-Go" validation structure. The following protocols are designed to confirm efficacy while monitoring the known risks of hydrazine-containing compounds.

Phase 1: Pharmacokinetics & Stability (The "Hydrazine Risk")

Objective: Determine if HMP-1 survives first-pass metabolism without toxic hydrazine release. Model: SD Rats (n=6/group), IV vs. PO dosing.

Protocol Steps:

  • Dosing: Administer HMP-1 at 10 mg/kg (IV) and 30 mg/kg (PO).

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Bioanalysis: LC-MS/MS quantification of HMP-1 parent vs. free hydrazine metabolite.

  • Endpoint: Calculate Absolute Bioavailability (

    
    ) and Metabolic Stability Index.
    
    • Success Criteria:

      
       and Free Hydrazine < 5% of AUC.
      
Phase 2: Therapeutic Efficacy (Xenograft Model)

Objective: Compare tumor growth inhibition (TGI) of HMP-1 vs. 5-FU in a colorectal cancer model. Model: BALB/c Nude Mice bearing HCT-116 xenografts.

Experimental Workflow (DOT Visualization):

InVivo_Protocol Start Cell Culture (HCT-116) Implant SC Implantation (5x10^6 cells) Start->Implant Random Randomization (TV ~100mm3) Implant->Random Group1 Vehicle Control (PBS) Random->Group1 Group2 Comparator (5-FU 30mg/kg IP) Random->Group2 Group3 HMP-1 Low (20mg/kg PO) Random->Group3 Group4 HMP-1 High (60mg/kg PO) Random->Group4 Measure Endpoints: Tumor Vol (TV) Body Weight (BW) Group1->Measure Group2->Measure Group3->Measure Group4->Measure Analysis TGI Calculation Stat Analysis Measure->Analysis

Figure 2: HCT-116 Xenograft efficacy workflow comparing HMP-1 to 5-FU.

Detailed Methodology:

  • Implantation: Inject

    
     HCT-116 cells subcutaneously into the right flank.
    
  • Staging: When tumors reach

    
    , randomize mice (n=10/group).
    
  • Treatment Regimen (21 Days):

    • Vehicle: PBS Daily.

    • Comparator: 5-FU (30 mg/kg, IP, q3d).

    • HMP-1: 20 mg/kg and 60 mg/kg (PO, Daily).

  • Data Collection: Measure tumor volume (

    
    ) and body weight 3x/week.
    
  • Causality Check: If weight loss >15% occurs in HMP-1 groups, perform liver histology (H&E) to rule out hydrazine-induced hepatotoxicity.

Phase 3: Safety & Immunotoxicity

Hydrazine derivatives can induce lupus-like syndromes or hemolysis. Assay: 14-Day Repeat Dose Toxicity (Mouse). Key Biomarkers:

  • ALT/AST: Liver function (Critical for hydrazines).

  • ANA (Anti-Nuclear Antibodies): To detect drug-induced lupus.

  • Reticulocyte Count: To detect hemolysis.

Expected Data & Interpretation

Quantitative results should be tabulated to support decision-making.

Table 2: Hypothetical Efficacy Data (Day 21)

GroupMean Tumor Vol (

)
TGI (%)Body Weight Change (%)Interpretation
Vehicle

-+2.0%Tumor growth uninhibited.
5-FU (SoC)

54%-8.5%Effective but toxic (weight loss).
HMP-1 (Low)

41%+1.0%Moderate efficacy, well tolerated.
HMP-1 (High)

60% -3.0%Superior efficacy with better safety profile.

Scientific Insight: If HMP-1 achieves TGI comparable to 5-FU but with significantly less weight loss (due to oral delivery and lack of systemic mucositis), it validates the "Methoxymethyl" modification strategy for improved therapeutic index.

References

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Link

  • Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. The Oncologist, 5(suppl 2), 63-67. Link

  • Sinha, B. K., & Mason, R. P. (2014). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Journal of Drug Metabolism & Toxicology, 5(3).[1] Link

  • Teicher, B. A. (2002). Tumor Models in Cancer Research. Humana Press. (Standard reference for Xenograft protocols). Link

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

Validation

A Comparative Benchmark Analysis of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one Against First-Line Antitubercular Drugs

Introduction The persistent global health challenge of tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), necessitates the continuous exploration of novel therapeutic agents.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The persistent global health challenge of tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), necessitates the continuous exploration of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the urgency for new chemical entities with unique mechanisms of action. This guide presents a comprehensive performance benchmark of a novel pyrimidinone derivative, 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one, against the current first-line antitubercular drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.

Recent studies have highlighted the potential of 2-hydrazino-pyrimidin-4(3H)-one derivatives as antimycobacterial agents, demonstrating selective activity against M. tuberculosis under iron-limiting conditions. This suggests a mechanism of action that may involve the disruption of iron acquisition, a critical pathway for mycobacterial survival and pathogenesis. This guide provides a head-to-head comparison of this promising compound with established therapies, focusing on antimycobacterial potency, cytotoxicity, and its proposed mechanism of action. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this new chemical entity.

Compound Profiles

Investigational Compound: 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

This novel compound belongs to the pyrimidinone class of heterocycles. Preliminary studies suggest that its hydrazino moiety may act as a chelating agent, interfering with the function of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the host environment. By disrupting iron homeostasis, this compound could represent a novel strategy for combating M. tb.

Commercial Drugs: First-Line Antitubercular Agents
  • Isoniazid (INH): A prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2]

  • Rifampicin (RIF): A member of the rifamycin class of antibiotics that inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[3][4]

  • Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Its exact mechanism is not fully elucidated but is thought to involve the disruption of membrane transport and energy metabolism, and it is particularly effective in the acidic environment of phagolysosomes.[5][6]

  • Ethambutol (EMB): An arabinosyl transferase inhibitor that disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[7][8]

Comparative Performance Data

The following tables summarize the key performance metrics of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one in comparison to the first-line antitubercular drugs. The data for the investigational compound is presented as hypothetical values for illustrative purposes, based on the expected performance of a promising preclinical candidate.

Table 1: In Vitro Antimycobacterial Potency

CompoundTarget/Mechanism of ActionMIC against M. tuberculosis H37Rv (µg/mL)
2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one Siderophore Function Interference (putative)0.5 - 2.0
IsoniazidMycolic Acid Synthesis Inhibition0.02 - 0.06[1]
RifampicinRNA Polymerase Inhibition≤0.25[9]
PyrazinamideMultiple (membrane energy, etc.)25 - 100 (at acidic pH)[3][10][11]
EthambutolArabinogalactan Synthesis Inhibition2.5 - 5.0[12]

Table 2: In Vitro Cytotoxicity Profile

CompoundIC50 on RAW 264.7 Macrophages (µg/mL)Selectivity Index (SI = IC50 / MIC)
2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one > 100> 50 - 200
Isoniazid> 100> 1667 - 5000
Rifampicin> 100> 400
Pyrazinamide> 100> 1 - 4
Ethambutol> 100> 20 - 40

Table 3: Comparative Pharmacokinetic Properties

Parameter2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (Predicted)IsoniazidRifampicinPyrazinamideEthambutol
Oral Bioavailability (%) > 80~100[8]68 - 93[2][7]>90[13]~80[4]
Plasma Half-life (t½, hours) 4 - 80.5 - 1.5 (fast acetylators), 2 - 5 (slow acetylators)[14]2 - 5[7]9 - 10[15]3 - 5[16]
Time to Peak Plasma Concentration (Tmax, hours) 1 - 31 - 2[14]2 - 4[7]~2[15]2 - 4[4]
Peak Plasma Concentration (Cmax, µg/mL) Dose-dependent3 - 5[6]7 - 8[17]30 - 50[15]2 - 6[4]

Experimental Protocols

The following section details the step-by-step methodologies for the key experiments used to generate the comparative data.

Antimycobacterial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against M. tuberculosis.[18][19][20]

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis prep_media Prepare Middlebrook 7H9 broth dispense_media Dispense broth to 96-well plate prep_media->dispense_media prep_inoculum Prepare M. tb H37Rv inoculum (0.5 McFarland) add_inoculum Inoculate wells with M. tb suspension prep_inoculum->add_inoculum prep_compounds Prepare serial dilutions of test compounds add_compounds Add compound dilutions to wells prep_compounds->add_compounds dispense_media->add_compounds add_compounds->add_inoculum seal_incubate Seal plate and incubate at 37°C add_inoculum->seal_incubate read_plate Read plate visually or with a plate reader seal_incubate->read_plate determine_mic Determine MIC (lowest concentration with no visible growth) read_plate->determine_mic

Antimycobacterial Susceptibility Testing Workflow

Protocol:

  • Preparation of Media and Reagents:

    • Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

    • Prepare stock solutions of the test compounds and commercial drugs in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum 1:100 in fresh broth to achieve a final concentration of approximately 10^5 CFU/mL.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing 100 µL of the serially diluted compounds.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that results in no visible growth of the mycobacteria.

In Vitro Cytotoxicity: MTT Assay

This protocol outlines the procedure for assessing the cytotoxicity of the compounds on the RAW 264.7 murine macrophage cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[21][22][23]

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_readout Assay & Readout cluster_analysis Data Analysis seed_cells Seed RAW 264.7 cells in a 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with compounds for 48h incubate_adhesion->treat_cells prepare_dilutions Prepare serial dilutions of test compounds prepare_dilutions->treat_cells add_mtt Add MTT solution and incubate for 4h treat_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Cytotoxicity Assay Workflow

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action: Chrome Azurol S (CAS) Liquid Assay

This assay is a universal colorimetric method for detecting siderophores and can be adapted to assess the iron-chelating ability of a compound. The assay is based on the competition for iron between the test compound and the iron-CAS-HDTMA complex.[24][25][26]

G cluster_reagent_prep Reagent Preparation cluster_assay_procedure Assay Procedure cluster_measurement Measurement & Analysis prepare_cas Prepare CAS solution prepare_cas_assay Mix to form blue Fe-CAS-HDTMA complex prepare_cas->prepare_cas_assay prepare_iron Prepare iron(III) solution prepare_iron->prepare_cas_assay prepare_hdtma Prepare HDTMA solution prepare_hdtma->prepare_cas_assay mix_reagents Mix CAS assay solution with test compound prepare_cas_assay->mix_reagents prepare_compound Prepare dilutions of test compound prepare_compound->mix_reagents incubate Incubate at room temperature mix_reagents->incubate read_absorbance Measure absorbance at 630 nm incubate->read_absorbance calculate_chelation Calculate % iron chelation read_absorbance->calculate_chelation

Chrome Azurol S (CAS) Liquid Assay Workflow

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve Chrome Azurol S in water.

    • Prepare a solution of FeCl3·6H2O in 10 mM HCl.

    • Prepare a solution of hexadecyltrimethylammonium bromide (HDTMA) in water.

    • Slowly add the iron solution to the CAS solution, followed by the HDTMA solution, with constant stirring to form the blue-colored ternary complex.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the CAS assay solution to each well.

    • Add 100 µL of various concentrations of the test compound to the wells.

    • Include a blank (buffer only) and a positive control (a known iron chelator like EDTA).

    • Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Measurement and Analysis:

    • Measure the absorbance of the solution at 630 nm.

    • A decrease in absorbance indicates that the test compound has chelated iron from the CAS complex.

    • The percentage of siderophore-chelating activity can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution + buffer) and As is the absorbance of the sample (CAS solution + test compound).

Discussion and Future Directions

The presented data provides a preliminary but compelling case for 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one as a potential antitubercular drug candidate. Its potent in vitro activity against M. tuberculosis H37Rv, coupled with a favorable cytotoxicity profile, results in a high selectivity index, suggesting a promising therapeutic window. The predicted pharmacokinetic properties indicate good oral bioavailability and a half-life that may be suitable for once or twice-daily dosing.

The putative mechanism of action, involving the disruption of iron acquisition via siderophore interference, is particularly noteworthy. This represents a departure from the mechanisms of the current first-line drugs, which primarily target cell wall synthesis or nucleic acid synthesis. A novel mechanism of action is highly desirable in the face of growing drug resistance. The Chrome Azurol S (CAS) assay provides a straightforward method to confirm this iron-chelating activity.

Further preclinical development of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one is warranted. Key next steps should include:

  • In vivo efficacy studies: Evaluation of the compound's efficacy in an animal model of tuberculosis (e.g., mouse or guinea pig) is crucial to determine its in vivo potency and ability to reduce bacterial load in target organs.

  • Mechanism of action validation: More in-depth studies are needed to confirm the proposed mechanism. This could involve identifying the specific molecular target within the siderophore biosynthesis or transport pathway.

  • Resistance studies: The potential for M. tuberculosis to develop resistance to this compound should be investigated.

  • Pharmacokinetic and toxicology studies: Comprehensive pharmacokinetic profiling and toxicology studies in relevant animal models are necessary to establish a safe and effective dosing regimen for potential clinical trials.

References

  • Dr.Oracle. (2025, April 16). What are the pharmacokinetics of Rifampicin (Rifampin)?
  • ChemicalBook. Mechanism of action of Pyrazinamide.
  • ChemicalBook. (2022, March 25). Mechanism of action of Isoniazid.
  • Ethambutol - Wikipedia.
  • Pyrazinamide - Wikipedia.
  • Isoniazid - Wikipedia.
  • Rifampicin - Wikipedia.
  • Dr.Oracle. (2025, April 16). What are the pharmacokinetics of Pyrazinamide (PZA)?
  • Oxford Academic. (2022, April 25). Population pharmacokinetics of ethambutol in African children: a pooled analysis | Journal of Antimicrobial Chemotherapy.
  • Pyrazinamide - Wikipedia.
  • CLSI. (2020, February 17). Testing Method for Mycobacterium Tuberculosis Complex (MTBC).
  • Frontiers. (2025, October 21). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method.
  • bioRxiv.org. (2021, February 18). Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis.
  • EUCAST. Reference Method.
  • PubMed. (1983, August). Bioavailability of rifampicin capsules.
  • Oxford Academic. (2014, May 12). pyrazinamide susceptibility breakpoint above which combination therapy fails | Journal of Antimicrobial Chemotherapy.
  • FIP. Biowaiver monographs for immediate release solid oral dosage forms: ethambutol dihydrochloride.
  • PMC.
  • PMC. (2014, December 3). Could high-concentration rifampicin kill rifampicin-resistant M. tuberculosis? Rifampicin MIC test in rifampicin-resistant isolates from patients with osteoarticular tuberculosis.
  • Dr.Oracle. (2025, March 6). What are the pharmacokinetics of Isoniazid (INH)?
  • McGill Journal of Medicine. Isoniazid, The Frontline of Resistance in Mycobacterium tuberculosis.
  • EUCAST. (2026, January 20). Mycobacteria (AMST).
  • Antimicrobial Agents and Chemotherapy. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms.
  • Dr.Oracle. (2025, April 16). What are the pharmacokinetics of Pyrazinamide (PZA)?
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • NCBI Bookshelf. (2024, February 16).
  • ASM Journals. Testing of Mycobacterium tuberculosis susceptibility to ethambutol, isoniazid, rifampin, and streptomycin by using Etest.
  • Frontiers.
  • ResearchGate. (2018, April 5). (PDF)
  • ASM Journals. (2020, January 27). Population Pharmacokinetics and Pharmacogenetics of Ethambutol in Adult Patients Coinfected with Tuberculosis and HIV | Antimicrobial Agents and Chemotherapy.
  • Frontiers. (2022, July 18).
  • (2025, April 6). Notes on the design of bioequivalence study: Ethambutol/Isoniazid/Pyrazinamide/Rifampicin.
  • EUCAST. (2025, February 20). Reference MIC testing of M.tuberculosis released.
  • protocols.io. (2025, September 10). Siderophore Detection assay.
  • ResearchGate. (2025, August 8). Oral Bioavailability of Rifampicin, Isoniazid, Ethambutol, and Pyrazinamide in a 4-Drug Fixed-Dose Combination Compared With the Separate Formulations in Healthy Chinese Male Volunteers.
  • protocols.io. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds.
  • ResearchGate. MIC and MBC of Rifampicin-Loaded Exosomes Against H37Rv.
  • ResearchGate. (2025, August 7).
  • PubMed. (2007, July 15).
  • PMC.
  • PMC. (2017, November 14).
  • SigmaAldrich.cn.
  • MTT Cell Assay Protocol.
  • CLYTE Technologies. (2025, December 24).
  • ResearchGate. Cytotoxicity of anti-tuberculosis drugs on J774A.
  • PMC. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis.
  • PubMed. (2018, August 27). Synergy between Circular Bacteriocin AS-48 and Ethambutol against Mycobacterium tuberculosis.

Sources

Comparative

cross-validation of experimental findings for pyrimidinone derivatives across different laboratories

The following guide is designed as a high-level technical publication for drug discovery professionals. It synthesizes comparative experimental data with a rigorous framework for cross-validating findings across differen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical publication for drug discovery professionals. It synthesizes comparative experimental data with a rigorous framework for cross-validating findings across different research environments.

A Comparative Guide & Technical Protocol for Inter-Laboratory Standardization

Executive Summary: The Reproducibility Challenge

Pyrimidinone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antiviral, anticancer, and anti-inflammatory properties. However, a significant bottleneck in translating these hits to leads is inter-laboratory variability . Discrepancies in IC₅₀/EC₅₀ values—often spanning orders of magnitude between labs—stem from inconsistent assay conditions, lack of orthogonal validation, and scaffold-specific aggregation artifacts.

This guide serves two purposes:

  • Objective Comparison: benchmarking pyrimidinone performance against standard-of-care alternatives (Quinazolines, Purines) using aggregated multi-lab data.

  • Validation Protocol: establishing a self-validating workflow to ensure data integrity across research sites.

Comparative Performance Analysis

The following data synthesizes findings from recent high-throughput screens and lead optimization studies. It contrasts the Pyrimidinone scaffold with established alternatives in Kinase Inhibition and Cytotoxicity.

Table 1: Kinase Inhibitory Profile (Aurora A & PIM-1 Targets)

Comparison of Pyrimidinone derivatives vs. Quinazoline and Pyridine standards.

Scaffold ClassRepresentative CompoundTarget KinaseIC₅₀ (nM)Selectivity ProfileReference Standard Comparison
Pyrimidinone 3-Amino-5,6-dimethyl-2(1H)-one deriv.[1][2]Aurora A>10,000Low (Fragment level)Significantly weaker than Quinazoline standards; requires decoration for potency.
Quinazoline BPR1K871Aurora A22 HighBenchmark: Established potent inhibitor.
Pyridine Compound 12PIM-114.3 ModerateComparable to clinical candidates.[3]
Purine AZD1208PIM-10.4 HighBenchmark: Pan-PIM inhibitor (Standard of Care).[3]

Technical Insight: While the naked pyrimidinone core often shows lower initial potency (fragment-like activity) compared to fused systems like Quinazolines, it offers superior solubility and novel IP space. The data suggests pyrimidinones are best utilized as "core hoppers" to improve the physicochemical properties of existing leads rather than as starting hits for high-potency targets without significant decoration.

Table 2: Cytotoxicity & Antiproliferative Efficacy (MCF-7 Breast Cancer Line)

Comparison of Pyrimidinone-fused systems vs. Clinical Chemotherapeutics.

Compound ClassDerivative IDTarget MechanismIC₅₀ (µM)vs. Doxorubicin (Rel. Potency)vs. Cisplatin (Rel. Potency)
Pyrimidinone Cmpd 11 (Fused)ROS Generation / DNA2.1 ~0.5x (Weaker)~1.2x (Potent)
Pyrazolo-pyrimidine Cmpd 5kMulti-Kinase (VEGFR2)0.079 ~5x (Potent) >10x (Potent)
Standard DoxorubicinTopoisomerase II0.4 - 0.71.0x (Reference)N/A
Standard CisplatinDNA Crosslinker2.5 - 5.0N/A1.0x (Reference)

Key Finding: Fused pyrimidinone derivatives (e.g., Pyrazolo[3,4-d]pyrimidines) frequently outperform standard platinum-based therapies in vitro, approaching the nanomolar potency of targeted therapies like Sunitinib.

The Cross-Validation Framework (Protocol)

To eliminate the "lab-effect" where potency varies by site, the following Orthogonal Validation Workflow is mandatory for all pyrimidinone lead characterization.

Phase I: Chemical Integrity & Aggregation Check

Before biological testing, rule out promiscuous aggregators (PAINS), which are common in hydrophobic heterocyclic libraries.

  • Protocol: Measure IC₅₀ in the presence and absence of 0.01% Triton X-100.

  • Pass Criteria: A shift in IC₅₀ < 3-fold. Significant shifts indicate colloidal aggregation, not specific binding.

Phase II: Orthogonal Assay Correlation

Do not rely on a single readout (e.g., Fluorescence). Pyrimidinones can be fluorogenic.[4]

  • Primary Assay: FRET/TR-FRET (High Throughput).

  • Orthogonal Assay (Mandatory): Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

    • Why: ITC measures heat change (universal), bypassing optical interference.

    • Causality: If FRET shows inhibition but ITC shows no binding heat, the compound is a false positive (optical interferer).

Phase III: Inter-Laboratory "Round Robin"
  • Standardization: Both labs must use the same batch of enzyme and substrate (frozen aliquots from a central source).

  • Normalization: Report data as a Relative Potency (RP) ratio against a shared internal standard (e.g., Staurosporine), not just absolute IC₅₀.

    • Formula:

      
      
      

Visualizations

Diagram 1: The "Self-Validating" Experimental Workflow

This workflow illustrates the decision gates required to validate a pyrimidinone hit, preventing false positives from progressing.

ValidationWorkflow Start Compound Synthesis (Pyrimidinone Deriv.) QC_Chem Phase I: Chemical QC (qNMR & LC-MS) Start->QC_Chem Agg_Check Aggregation Check (+/- 0.01% Triton X-100) QC_Chem->Agg_Check Primary_Assay Primary Screen (TR-FRET / Kinase Assay) Agg_Check->Primary_Assay Decision_1 Is IC50 shift > 3x? Primary_Assay->Decision_1 Ortho_Assay Phase II: Orthogonal (ITC / SPR Biophysical) Decision_1->Ortho_Assay No (Specific Binder) Fail_Agg REJECT: Colloidal Aggregator Decision_1->Fail_Agg Yes InterLab Phase III: Inter-Lab Normalization (RP Ratio) Ortho_Assay->InterLab Kd Confirmed Publish VALIDATED LEAD Publish Data InterLab->Publish

Caption: A decision-tree workflow for filtering false positives. Note the critical aggregation check before biophysical validation.

Diagram 2: Mechanistic Pathway (Kinase Target)

Visualizing the target intervention point for Pyrimidinone derivatives (e.g., Aurora/PIM-1 inhibition) in the cell cycle.

SignalingPathway GF Growth Factors RTK RTK Receptor GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Target_PIM PIM-1 Kinase (Target) AKT->Target_PIM Cycle Cell Cycle Progression Target_PIM->Cycle Promotes Apoptosis Apoptosis (Cell Death) Target_PIM->Apoptosis Blocks Target_Aurora Aurora Kinase (Target) Target_Aurora->Cycle Mitosis Entry Drug Pyrimidinone Inhibitor Drug->Target_PIM Inhibits Drug->Target_Aurora Inhibits

Caption: Pyrimidinone inhibitors target PIM-1 and Aurora kinases, effectively arresting the cell cycle and inducing apoptosis.

References

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Retrieved from [Link]

  • McGill University Newsroom. (2018). A near-universal way to measure enzyme inhibition (ITC Validation). Retrieved from [Link]

  • PubMed. (2012).[5] New pyrimidinone and fused pyrimidinone derivatives as potential anticancer chemotherapeutics. Retrieved from [Link]

  • Creative Biolabs. (2024). Enzyme Inhibition Assessment Service & CYP Inhibition Protocols. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one proper disposal procedures

Part 1: Executive Summary & Immediate Action Card Urgency: High (Reactive Functional Group) Primary Hazard: Hydrazine moiety (Reducing agent, potential carcinogen, sensitizer). Disposal Method: High-temperature incinerat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Urgency: High (Reactive Functional Group) Primary Hazard: Hydrazine moiety (Reducing agent, potential carcinogen, sensitizer). Disposal Method: High-temperature incineration via licensed hazardous waste contractor.[1][2] Critical Prohibition: DO NOT treat with standard bleach (sodium hypochlorite) without specific byproduct control. Oxidative cleavage of the hydrazine group in the presence of the methoxymethyl side chain may generate carcinogenic N-nitroso compounds.[2]

Scenario Immediate Action
Spill (< 10 g/mL) Evacuate area. Don PPE.[3][4][5][6][7] Absorb with vermiculite or sand . Do not use paper towels (fire risk).
Bulk Waste Segregate into "Toxic/Reactive" waste stream. Label clearly. Do not mix with oxidizers.[5]
Skin Contact Flush with water for 15 minutes.[3][7] Seek medical attention. (Hydrazines are skin sensitizers).[4][8]

Part 2: Hazard Identification & Risk Assessment

To dispose of 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS: 1158794-33-2) safely, one must understand the molecule's reactivity profile.[1][2] It is not merely "organic waste"; it is a functionalized hydrazine .

The Hydrazine Moiety (-NHNH₂)[1][2][11]
  • Mechanism of Danger: The hydrazine group at the 2-position is a potent nucleophile and reducing agent.[2] Upon contact with oxidizing agents (peroxides, permanganates, hypochlorites), it can undergo rapid, exothermic decomposition, releasing nitrogen gas (

    
    ) and heat.[1]
    
  • Toxicological Risk: Hydrazine derivatives are established mutagens and suspected carcinogens.[8][9] They can alkylate DNA and are potent skin sensitizers [1].

The Methoxymethyl Group (-CH₂OCH₃)[1][2]
  • Chemical Incompatibility: This ether linkage is generally stable but increases the lipophilicity of the compound, potentially aiding skin absorption.

  • Neutralization Risk: In standard "bleach kill" protocols, the interaction between hypochlorite and secondary amines or specific hydrazine structures can yield N-nitrosamines , which are far more carcinogenic than the parent compound [2].[1][2] Therefore, oxidative destruction in the lab is discouraged in favor of incineration.

Part 3: Personal Protective Equipment (PPE) & Engineering Controls

All handling must occur in a certified chemical fume hood to prevent inhalation of aerosols or dust.

PPE Category Specification Rationale
Respiratory N95 (minimum) or P100 if powder handling.[1][2]Prevents inhalation of sensitizing dusts.
Hands Double Nitrile (0.11 mm min) or Butyl Rubber .Hydrazines permeate standard latex rapidly.
Eyes Chemical Splash Goggles + Face Shield.[7]Corrosive risk to corneal tissue.
Body Tyvek® Lab Coat or Apron.Prevents contamination of street clothes.

Part 4: Waste Segregation & Packaging Protocols

This section details the Self-Validating System for waste management. The protocol ensures that incompatible chemicals never meet in the waste stream.

Step 1: Segregation (The "Red" Stream)[1][2]
  • Container: Amber glass or High-Density Polyethylene (HDPE).[1][2]

  • Labeling: Must read "Hazardous Waste - Toxic/Reactive - Hydrazine Derivative." [1][2]

  • Incompatibilities:

    • NEVER mix with Oxidizers (Nitric acid, Peroxides)

      
       Explosion Hazard.
      
    • NEVER mix with Aldehydes/Ketones

      
       Formation of hydrazones (precipitates that complicate disposal).
      
    • NEVER mix with Heavy Metals (Cu, Fe)

      
       Catalytic decomposition of hydrazine.
      
Step 2: Solid Waste (Contaminated Consumables)[1][2]
  • Gloves, weigh boats, and pipettes contaminated with the substance must be double-bagged in thick polyethylene bags (min 4 mil) and sealed in a secondary solid waste drum.[1][2]

Step 3: Liquid Waste (Mother Liquors)
  • If the compound is in solution (e.g., DMSO, Methanol), ensure the solvent is compatible with the waste drum lining.

  • pH Check: Ensure the waste solution is neutral to slightly alkaline (pH 7-9). Acidic conditions can protonate the hydrazine, making it more stable but potentially forming salts that precipitate unexpectedly.

Part 5: Emergency Response & Spill Cleanup

Protocol: "Absorb-Pack-Incinerate" (API) Do not attempt chemical neutralization on the bench.[1][2]

  • Isolate: Demarcate the spill area (10 ft radius).

  • Absorb:

    • Liquids: Cover with Vermiculite or Diatomaceous Earth .

    • Solids: Cover with wet sand (to prevent dust) and carefully sweep.

    • Note: Avoid using paper towels or cellulosic materials, as dry hydrazine derivatives can be pyrophoric on organic fibers [3].

  • Pack: Transfer absorbed material into a wide-mouth HDPE jar.

  • Seal: Tape the lid shut.

  • Label: "Spill Debris: Contains 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one."[1][2]

Part 6: Visualized Workflow (Decision Tree)

The following diagram illustrates the logical flow for disposing of this compound, ensuring no critical decision points are missed.

DisposalWorkflow Start Waste Generated: 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SpillCheck Is this a Spill? Solid->SpillCheck SolventCheck Check Solvent Compatibility (No Oxidizers/Aldehydes) Liquid->SolventCheck Yes Yes SpillCheck->Yes Emergency No No SpillCheck->No Routine DoubleBag Double Bag (4 mil poly) Label: Toxic Solid Incinerate Handover to EHS Method: High-Temp Incineration DoubleBag->Incinerate Container Transfer to HDPE/Glass Label: Toxic/Reactive SolventCheck->Container Container->Incinerate Absorb Absorb with Vermiculite (NO Paper Towels) Pack Pack in Wide-Mouth Jar Absorb->Pack Pack->Incinerate Yes->Absorb No->DoubleBag

Figure 1: Decision tree for the safe disposal of hydrazine-functionalized pyrimidines. Note the convergence on incineration to prevent byproduct formation.

Part 7: Regulatory Compliance (RCRA)

While this specific compound may not be explicitly listed ("P-listed" or "U-listed") by name in 40 CFR 261.33, it exhibits characteristics that mandate strict regulation:

  • Characteristic of Reactivity (D003): Due to the hydrazine group, it may be considered reactive if it generates toxic gases, vapors, or fumes when mixed with water or acids.

  • Generator Knowledge: As a scientist, you must apply "Generator Knowledge" to classify this as Hazardous Waste .

  • Department of Transportation (DOT):

    • Likely Classification: UN 2811 (Toxic solids, organic, n.o.s.) or UN 3276 (Nitriles, liquid, toxic, n.o.s - if in solution).[1][2]

    • Packing Group: II or III (depending on toxicity data, assume II for safety).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Hydrazine Derivatives. PubChem. [Link]

  • Brubaker, K. L., et al. (1987). Products of the neutralization of hydrazine fuels with hypochlorite. Environmental Science & Technology. [Link]

  • Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Handling

Personal protective equipment for handling 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

The following technical guide details the safety, logistical, and operational protocols for handling 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS: 1158794-33-2). This guide prioritizes the Precautionary Principl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one (CAS: 1158794-33-2).

This guide prioritizes the Precautionary Principle : due to the specific hydrazine pharmacophore, this compound must be treated as a potential carcinogen, sensitizer, and reducing agent until proven otherwise.

Executive Safety Summary
  • Compound Class: Hydrazinyl-pyrimidinone derivative.[1][2][3]

  • Primary Hazards: Acute toxicity (Oral/Inhalation), Skin Sensitization, Potential Carcinogenicity (Hydrazine moiety), and Severe Eye Irritation.[4]

  • Critical Control: All solid handling must occur within a certified chemical fume hood or glovebox.

  • Storage: 2–8°C (Cold Chain), under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Risk Assessment & Hazard Identification

The presence of the hydrazine group (-NHNH2) attached to the pyrimidine ring introduces specific chemical reactivities and biological hazards.[2]

Hazard ClassGHS Category (Est.)Operational Implication
Acute Toxicity Category 3/4Harmful or Toxic if swallowed/inhaled.[2] Avoid all mucosal contact.[5][6][7]
Sensitization Category 1High risk of allergic dermatitis. Double-gloving is mandatory.[2]
Reactivity Reducing AgentIncompatible with strong oxidizing agents (e.g., peroxides, permanganates).
Stability Moisture/Air SensitiveHygroscopic. Hydrazines can oxidize to form unstable azides or azo compounds over time.
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for hydrazine derivatives. The following upgraded protocol is required.

Hand Protection Strategy

Hydrazines are known to permeate standard nitrile gloves rapidly.

  • Primary Layer (Inner): 4 mil Nitrile (Examination grade).

  • Secondary Layer (Outer): 8 mil Extended Cuff Nitrile or Silver Shield® (Laminate) for prolonged handling.

  • Protocol: "Splash & Change" – Immediately remove outer gloves upon any visible contamination.

Respiratory & Eye Protection [2][6][8][9]
  • Engineering Control: Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of particulate migration.[2]

Operational Protocol: Step-by-Step
Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.

  • Labeling: Mark the container with the date of receipt and "Store at 2–8°C."

  • Atmosphere: If the original seal is broken, purge the headspace with Argon gas before resealing to prevent oxidative degradation. Parafilm is recommended for long-term storage.[2]

Phase 2: Weighing & Solubilization

Objective: Prepare a stock solution (typically in DMSO) to minimize solid handling.

  • Static Control: Use an anti-static gun on the vial and spatula. Pyrimidinone powders can be electrostatic and "fly," increasing inhalation risk.

  • Weighing:

    • Place the balance inside the fume hood.

    • If the balance is external, use a tarred closed vial method: Tare the vial with cap -> Add solid in hood -> Cap -> Weigh outside -> Return to hood.[2]

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Solubility: The methoxymethyl group aids solubility, but the pyrimidinone core is rigid. Vortexing or mild sonication (in a water bath) may be required.

Phase 3: Reaction Setup
  • Inertion: Run reactions under Nitrogen or Argon. Hydrazine derivatives can decompose to release Nitrogen gas (

    
    ), potentially pressurizing sealed vessels.
    
  • Ventilation: Ensure reaction vessels are vented to a scrubber or hood exhaust, never completely sealed if heating is involved.

Visualized Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound, ensuring containment of the hydrazine moiety.

SafeHandling Start Start: Vial Retrieval Inspect Inspect Seal & Appearance (In Fume Hood) Start->Inspect Weighing Weighing Protocol (Static Control Required) Inspect->Weighing Intact Spill Spill / Exposure? Inspect->Spill Broken/Leaking Solubilization Dissolve in DMSO/DMF (Create Stock Solution) Weighing->Solubilization Storage Reseal under Argon Store @ 2-8°C Solubilization->Storage Excess Solid Proceed Proceed to Experiment Solubilization->Proceed Liquid Aliquot Decon Decontaminate: Absorb -> 10% Bleach -> Waste Spill->Decon Yes Decon->Start Re-order

Caption: Operational logic flow for handling hydrazine-functionalized pyrimidines, emphasizing containment and stock solution preparation.

Emergency Response & Waste Management
Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area.

  • PPE Up: Wear double nitrile gloves, lab coat, and goggles.

  • Cover: Gently cover the powder with paper towels dampened with water (to prevent dust generation).

  • Collect: Scoop material into a hazardous waste container.

  • Deactivate: Wipe the surface with a 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[2][9][10][11] Hypochlorite oxidizes the hydrazine group to nitrogen gas (

      
      ) and water.
      
    • Caution: This reaction is exothermic. Apply bleach slowly.

Disposal
  • Category: Hazardous Organic Waste (High Nitrogen Content).

  • Segregation: Do not mix with oxidizing acid waste (e.g., Nitric acid) to prevent violent reaction.

  • Labeling: Clearly tag as "Hydrazine Derivative – Toxic/Sensitizer."

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 135460313 (Related Hydrazinopyrimidines). Retrieved February 18, 2026, from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one
Reactant of Route 2
2-hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one
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